Product packaging for Ipronidazole(Cat. No.:CAS No. 14885-29-1)

Ipronidazole

Cat. No.: B135245
CAS No.: 14885-29-1
M. Wt: 169.18 g/mol
InChI Key: NTAFJUSDNOSFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipronidazole (CAS 14885-29-1), with the chemical name 2-isopropyl-1-methyl-5-nitro-1H-imidazole, is a synthetic nitroimidazole-class compound primarily investigated for its antiprotozoal properties . Historically used in veterinary medicine, it has been applied in research models for the treatment of histomoniasis in turkeys and swine dysentery . Its mechanism of action is characteristic of nitroimidazoles, acting as a pro-drug that undergoes reductive activation within anaerobic bacteria and protozoa . This process generates reactive intermediates that cause damage to critical cellular components like DNA, leading to inhibition of microbial growth . This compound is a white crystalline solid with a molecular weight of 169.18 g/mol and high water solubility (1740 mg/L at 20°C) . It is important to note that the use of nitroimidazoles, including this compound, in food-producing animals is prohibited in many regions, such as the United States and the European Union, due to mutagenic and carcinogenic concerns . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B135245 Ipronidazole CAS No. 14885-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitro-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAFJUSDNOSFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046839
Record name Ipronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14885-29-1
Record name Ipronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14885-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipronidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPRONIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ipronidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ipronidazole Against Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a member of the 5-nitroimidazole class of synthetic antiprotozoal drugs, serves as a critical therapeutic agent in veterinary medicine, particularly against histomoniasis in turkeys and swine dysentery.[1][2] Its efficacy is rooted in a sophisticated mechanism of action that selectively targets anaerobic and microaerophilic protozoa. This guide elucidates the core molecular processes underpinning this compound's antiprotozoal activity, offering a comprehensive resource for researchers engaged in antiprotozoal drug discovery and development. The mechanism hinges on the reductive activation of the this compound prodrug within the target protozoan, a process catalyzed by low redox potential electron transfer proteins unique to these organisms. This activation culminates in the generation of cytotoxic metabolites that induce significant damage to cellular macromolecules, primarily DNA, leading to parasite death.

The Reductive Activation of the this compound Prodrug

This compound, in its administered form, is a stable and relatively non-toxic prodrug. Its selective toxicity against anaerobic protozoa is a direct consequence of the unique metabolic pathways present in these organisms, which are absent in their aerobic hosts.[3] The activation of this compound is a reductive process, meaning it requires the transfer of electrons to its nitro group (NO2). This reduction is efficiently carried out by low redox potential proteins found in the energy metabolism pathways of anaerobic protozoa.

Key enzymes implicated in this activation include:

  • Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): This enzyme is a central component of pyruvate metabolism in many anaerobic protozoa, such as Trichomonas, Giardia, and Entamoeba.[2][4] PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin.

  • Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron carrier. Reduced ferredoxin possesses a sufficiently low redox potential to efficiently donate an electron to the nitro group of this compound.

  • Nitroreductases: This family of enzymes can also catalyze the reduction of nitroimidazoles.[5] The specific types and roles of nitroreductases can vary between different protozoan species.

Under the anaerobic or microaerophilic conditions characteristic of the protozoan's environment, the electron from reduced ferredoxin is transferred to the 5-nitro group of this compound. This single-electron transfer results in the formation of a highly reactive and unstable nitro radical anion.[6][7]

In the presence of oxygen, this nitro radical anion can be rapidly re-oxidized back to the parent this compound molecule in a "futile cycle," with the concomitant production of superoxide (B77818) radicals.[6] This futile cycling reduces the drug's efficacy in aerobic environments and contributes to oxidative stress. However, in the low-oxygen environment of the target protozoan, the nitro radical anion persists and undergoes further transformations to exert its cytotoxic effects.

dot

G cluster_protozoan_cell Anaerobic Protozoan Cell Ipronidazole_prodrug This compound (Prodrug) Nitro_Radical Nitro Radical Anion (Cytotoxic Intermediate) Ipronidazole_prodrug->Nitro_Radical e- Nitroreductase Nitroreductase Ipronidazole_prodrug->Nitroreductase PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (Reduced) PFOR->Ferredoxin_red e- Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidative Decarboxylation Ferredoxin_ox Ferredoxin (Oxidized) Ferredoxin_ox->PFOR Ferredoxin_red->Ferredoxin_ox Donates e- Ferredoxin_red->Nitro_Radical e- DNA_damage DNA Strand Breaks & Adducts Nitro_Radical->DNA_damage DNA Protozoal DNA Cell_Death Cell Death DNA_damage->Cell_Death Nitroreductase->Nitro_Radical e- G cluster_workflow In Vitro Susceptibility Testing Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Protozoan Inoculum prep_inoculum->inoculate incubate Incubate under Anaerobic/ Microaerophilic Conditions inoculate->incubate read_mic Determine MIC (Microscopic Examination) incubate->read_mic subculture Subculture from Wells with No Motile Protozoa read_mic->subculture incubate_subculture Incubate Subcultures subculture->incubate_subculture read_mlc Determine MLC incubate_subculture->read_mlc end End read_mlc->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Ipronidazole, a nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is a synthetic nitroimidazole derivative with established antiprotozoal activity, particularly against Histomonas meleagridis in turkeys and in the treatment of swine dysentery. Its efficacy is rooted in its distinct chemical and physical properties, which are summarized below.

Identification and Nomenclature
IdentifierValue
IUPAC Name 1-methyl-5-nitro-2-propan-2-ylimidazole
CAS Number 14885-29-1
Molecular Formula C₇H₁₁N₃O₂
Synonyms Ipropran, Ro 7-1554, 2-Isopropyl-1-methyl-5-nitroimidazole
SMILES CC(C)c1ncc(--INVALID-LINK--[O-])n1C
InChI Key NTAFJUSDNOSFFY-UHFFFAOYSA-N
Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the following table. These parameters are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 169.18 g/mol
Appearance White to off-white solid/plates
Melting Point 60 °C
Boiling Point 309.3 ± 15.0 °C at 760 mmHg (estimated)
pKa (Predicted) 2.55 ± 0.25
UV/Vis (λmax) 310 nm
Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and delivery.

SolventSolubility
Water 9.4 g/L (at 20 °C)
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.16 mg/mL
Ethanol ~12 mg/mL
DMSO ~11 mg/mL
Dimethylformamide (DMF) ~14 mg/mL
Methanol Soluble

Chemical Structure and Spectroscopic Data

The chemical structure of this compound consists of a nitroimidazole core substituted with a methyl group at the 1-position and an isopropyl group at the 2-position.

Structural Representation

Caption: Chemical structure of this compound.

Spectroscopic Analysis

While raw spectral data is not provided, the following tables summarize the expected and reported spectroscopic characteristics of this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
Imidazole-H~7.5s
N-CH₃~3.7s
CH (isopropyl)~3.2sept
CH₃ (isopropyl)~1.3d
¹³C NMR
C=N (imidazole)~155
C-NO₂ (imidazole)~140
C-H (imidazole)~120
N-CH₃~35
CH (isopropyl)~28
CH₃ (isopropyl)~22

Mass Spectrometry (MS)

Mass spectrometric analysis is a key tool for the identification and quantification of this compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

Ionm/z
[M+H]⁺ 170.0924
Major Fragments 124, 96, 82

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Analytical Workflow

Mechanism of Action

The antiprotozoal activity of this compound, like other nitroimidazoles, is attributed to its ability to undergo reductive activation within anaerobic organisms. The nitro group of the molecule is reduced by microbial enzymes to form reactive nitroso and hydroxylamine (B1172632) intermediates. These highly reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

Mechanism_of_Action This compound This compound (Inactive Prodrug) Reduction Reductive Activation (by microbial enzymes) This compound->Reduction Enters anaerobic cell Intermediates Reactive Nitro Intermediates Reduction->Intermediates DNA Cellular DNA Intermediates->DNA Interaction Damage DNA Damage DNA->Damage CellDeath Cell Death Damage->CellDeath Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification & Confirmation LCMS->Quantification

Ipronidazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a synthetic nitroimidazole derivative, has played a significant role in veterinary medicine as an antiprotozoal agent. This technical guide provides an in-depth exploration of the discovery, historical development, chemical synthesis, mechanism of action, and key efficacy studies of this compound. Quantitative data from pivotal studies are summarized, and detailed experimental methodologies are provided. Furthermore, this guide presents a visual representation of the proposed mechanism of action through a signaling pathway diagram, offering a comprehensive resource for researchers and professionals in the field of drug development and veterinary science.

Discovery and Historical Development

This compound (1-methyl-2-isopropyl-5-nitroimidazole) emerged from the extensive research into nitroimidazole compounds conducted in the mid-20th century. While the specific individuals credited with its discovery are not prominently documented in publicly available literature, the development of this compound is attributed to researchers at Hoffmann-La Roche , as evidenced by its internal designation Ro-7-1554 .[1] The pioneering work on nitroimidazoles began in the 1950s, leading to the discovery of the first member of this class, azomycin, in 1953.[2] This discovery spurred further investigation into the antimicrobial properties of this chemical scaffold, resulting in the synthesis and evaluation of numerous derivatives.

This compound was identified as a potent antiprotozoal agent, particularly effective against Histomonas meleagridis, the causative agent of histomoniasis (blackhead disease) in turkeys, and against pathogens responsible for swine dysentery.[2][3] Its introduction into veterinary practice provided a valuable tool for the control of these significant diseases in livestock. Research articles from the late 1960s and 1970s detail its efficacy and safety in target animal species, solidifying its role in veterinary therapeutics for several decades.[4][5]

Chemical Synthesis of this compound

The synthesis of this compound involves the construction of the 1-methyl-2-isopropyl-5-nitroimidazole core. A general synthetic pathway begins with the formation of the imidazole (B134444) ring, followed by nitration and alkylation steps.[1][4]

Detailed Synthesis Protocol

A common method for the synthesis of 1-methyl-2-isopropyl-5-nitroimidazole is as follows:[5]

Step 1: Preparation of 2-Isopropyl-5-nitroimidazole This intermediate is a crucial precursor for the final product.

Step 2: Methylation of 2-Isopropyl-5-nitroimidazole

  • Reactants: 155 parts of 2-isopropyl-5-nitroimidazole, 350 parts of formic acid, and 126 parts of dimethyl sulfate.

  • Procedure:

    • The reactants are heated under reflux for 2 hours.

    • The formic acid is subsequently distilled off under vacuum.

    • The remaining residue is dissolved in 500 parts of water.

    • The pH of the solution is adjusted to 1.8 using a dilute aqueous ammonia (B1221849) solution.

    • The solution is cooled to 5°C for 2 hours, causing unreacted 2-isopropyl-5-nitroimidazole to precipitate, which is then removed by suction filtration.

    • The filtrate's pH is then adjusted to 10 with an aqueous ammonia solution.

    • After cooling for an additional 2 hours at 5°C, the final product, 1-methyl-2-isopropyl-5-nitroimidazole, crystallizes and is collected by suction filtration and dried.

  • Yield: This process yields approximately 110 parts of this compound, which corresponds to a 72% yield based on the reacted 2-isopropyl-5-nitroimidazole. The resulting product has a melting point of 56°C.[5]

Mechanism of Action

This compound, like other 5-nitroimidazoles, functions as a prodrug that requires reductive activation within the target organism.[6] Its selective toxicity against anaerobic protozoa and bacteria is due to the presence of specific metabolic pathways in these organisms that are absent in aerobic host cells.

The mechanism involves the following key steps:

  • Entry into the cell: this compound passively diffuses into the microbial cell.

  • Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by electron-transfer proteins such as ferredoxin or flavodoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.

  • Cellular Damage: These reactive intermediates interact with and damage critical cellular macromolecules, most notably DNA. This leads to DNA strand breakage, loss of helical structure, and ultimately, cell death.[6]

Signaling Pathway and Cellular Targets

The following diagram illustrates the proposed mechanism of action of this compound.

Ipronidazole_Mechanism cluster_cell Anaerobic Protozoan/Bacterium This compound This compound (Prodrug) Activated_this compound Reduced this compound (Reactive Intermediates) This compound->Activated_this compound Reduction DNA Cellular DNA Activated_this compound->DNA Interaction & Damage Damaged_DNA Damaged DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_ox->PFOR Recycle Ferredoxin_red->this compound e- transfer Ferredoxin_red->Ferredoxin_ox e- transfer Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidation Ipronidazole_ext This compound (External) Ipronidazole_ext->this compound Passive Diffusion

Caption: Proposed mechanism of action of this compound in anaerobic organisms.

Efficacy Studies

Numerous studies have demonstrated the efficacy of this compound in the prevention and treatment of histomoniasis in turkeys and swine dysentery. The following sections summarize key findings and experimental protocols.

Efficacy in Turkeys (Histomoniasis)

This compound has been shown to be highly effective in preventing mortality and morbidity associated with histomoniasis in turkeys.

Table 1: Prophylactic Efficacy of this compound against Histomoniasis in Turkeys

This compound Concentration in Feed (%)Age of Turkeys (weeks)Mortality Rate (%)Reference
0.006255-90[3]
0.003125-94.2[3]
0.001565-925.0[3]
0.0062512-170[3]
0.0031212-1725.0[3]
0.0015612-1760.7[3]

Table 2: Therapeutic Efficacy of this compound against Histomoniasis in Turkeys

This compound Concentration in Water (%)Treatment DurationOutcomeReference
0.0125ContinuousComplete remission of clinical signs within 3-4 days[4]
  • Objective: To evaluate the prophylactic efficacy of different concentrations of this compound in feed against experimentally induced histomoniasis in turkeys.

  • Animals: Large White turkeys, aged 5 to 9 weeks and 12 to 17 weeks.

  • Experimental Design:

    • Turkeys were divided into groups and fed a basal diet supplemented with this compound at concentrations of 0.000%, 0.00156%, 0.00312%, or 0.00625%.

    • After a period of adaptation to the medicated feed, birds were orally inoculated with embryonated ova of Heterakis gallinae containing Histomonas meleagridis.

    • The birds were observed for a post-exposure period of 28 to 35 days.

  • Data Collection:

    • Mortality was recorded daily.

    • Dead birds were necropsied to examine for hepatic and cecal lesions characteristic of histomoniasis.

    • Surviving birds were euthanized at the end of the observation period and examined for lesions.

  • Workflow Diagram:

Turkey_Prophylaxis_Workflow Start Start: Turkey Selection (Large White, 5-9 & 12-17 weeks old) Grouping Grouping and Acclimation Start->Grouping Diet Dietary Administration: - Control (0% this compound) - 0.00156% this compound - 0.00312% this compound - 0.00625% this compound Grouping->Diet Infection Oral Inoculation: Embryonated Heterakis gallinae ova (containing Histomonas meleagridis) Diet->Infection Observation Observation Period (28-35 days) Infection->Observation Data_Collection Data Collection: - Daily Mortality - Necropsy of Dead Birds - Final Necropsy of Survivors Observation->Data_Collection Analysis Efficacy Analysis: Comparison of mortality and lesion scores Data_Collection->Analysis End End of Study Analysis->End

Caption: Experimental workflow for a prophylactic efficacy study of this compound in turkeys.

Efficacy in Swine (Swine Dysentery)

This compound administered in drinking water has been shown to be effective for the treatment of experimentally induced swine dysentery.

Table 3: Efficacy of this compound in Drinking Water for the Treatment of Swine Dysentery

This compound Concentration in Water (mg/L)Key OutcomesMortality Rate (%)Reference
100Diarrhea receded within several days, improved feed and water consumption, greater body weight gain0[6]
50Diarrhea receded within several days, improved feed and water consumption, greater body weight gain0[6]
25Less effective, diarrhea persisted in some swine0[6]
0 (Control)Severe diarrhea, high morbidity90[6]
  • Objective: To evaluate the therapeutic efficacy of different concentrations of this compound in drinking water for the treatment of experimentally induced swine dysentery.

  • Animals: Susceptible young swine.

  • Experimental Design:

    • Swine were experimentally infected with pure cultures of Treponema hyodysenteriae.

    • Upon the onset of clinical signs of dysentery (diarrhea), swine were divided into treatment groups.

    • Treatment groups received this compound in their drinking water at concentrations of 0, 25, 50, or 100 mg/L.

  • Data Collection:

    • Daily observation for clinical signs, including the presence and severity of nonhemorrhagic and hemorrhagic diarrhea.

    • Feed and water consumption were monitored.

    • Body weight was measured to assess weight gain.

    • Mortality was recorded.

  • Workflow Diagram:

Swine_Therapy_Workflow Start Start: Swine Selection (Susceptible, young) Infection Experimental Infection: Pure culture of Treponema hyodysenteriae Start->Infection Onset_Signs Onset of Clinical Signs (Diarrhea) Infection->Onset_Signs Grouping Grouping and Treatment Initiation Onset_Signs->Grouping Treatment Treatment Administration (Drinking Water): - Control (0 mg/L) - 25 mg/L this compound - 50 mg/L this compound - 100 mg/L this compound Grouping->Treatment Observation Observation Period Treatment->Observation Data_Collection Data Collection: - Clinical Signs (Diarrhea Score) - Feed and Water Consumption - Body Weight - Mortality Observation->Data_Collection Analysis Efficacy Analysis: Comparison of clinical outcomes Data_Collection->Analysis End End of Study Analysis->End

References

Navigating the Pharmacokinetic and Metabolic Landscape of Ipronidazole in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ipronidazole, a nitroimidazole antimicrobial agent, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its primary metabolite, hydroxythis compound (HIP), is crucial for optimizing its therapeutic efficacy and ensuring food safety in veterinary medicine. This document synthesizes available data on residue depletion, details the experimental protocols used for their analysis, and visualizes the metabolic pathways and analytical workflows.

Pharmacokinetics and Residue Depletion

The pharmacokinetic profile of this compound varies across different animal species. While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in publicly available literature, residue depletion studies in swine and poultry provide valuable insights into the distribution and elimination of this compound and its primary metabolite, hydroxythis compound (HIP).

Swine

In swine, this compound is administered for the treatment and prevention of dysentery. Residue depletion studies indicate that this compound and HIP are distributed to various edible tissues. Tissues of swine treated with this compound through their feed at the recommended level of 100 g/ton were found to be free of detectable residues one day after withdrawal. When treated with a therapeutic dose via an aqueous oral solution, tissues were free of residues after six days of withdrawal. The analytical methods used in these studies had a sensitivity of 2 ppb for both this compound and HIP.[1]

Table 1: Residue Concentrations of this compound and Hydroxythis compound (HIP) in Swine Tissues

Withdrawal Time (days)TissueThis compound (ppb)HIP (ppb)
1MuscleNDND
LiverNDND
KidneyNDND
FatNDND
6MuscleNDND
LiverNDND
KidneyNDND
FatNDND
ND: Not Detected (below the limit of detection of 2 ppb)
Data synthesized from residue depletion studies.[1]
Poultry (Turkeys and Chickens)

This compound is utilized in turkeys for the prevention and treatment of blackhead (histomoniasis) and to improve weight gain and feed efficiency. Studies in turkeys show that residues of this compound and HIP in edible tissues fall below the detectable level of 2 ppb within 3 to 4 days after dosing. However, radiotracer studies indicate that total residues can be higher and more persistent. For instance, five days after withdrawal, total radioactivity in turkeys corresponded to 24.8 ppb in fat and up to 285.4 ppb in the liver.

In chickens, the depletion of this compound and its hydroxy-metabolites is also relatively rapid in muscle and serum, with residues falling below detection limits within 5 and 12 days, respectively. However, residues have been shown to persist for longer periods in feathers and shanks (chicken claws), with detectable concentrations up to 19 days post-treatment.

Table 2: Total Radioactivity Expressed as this compound Equivalents (ppb) in Turkey Tissues 5 Days Post-Administration

TissueAverage Concentration (ppb)
Breast Muscle64.85
Leg and Wing Muscle71.21
Liver285.40
Kidney257.72
Fat24.81
Skin/Fat92.18
Data from a radiolabeled residue depletion study.
Sheep and Rats

Comprehensive pharmacokinetic data for this compound in sheep is limited in the available literature. For rats, studies on the bioavailability of this compound residues from turkey tissues have been conducted. When rats were fed lyophilized turkey liver tissue containing this compound residues, approximately 49.35% of the radioactivity was absorbed. For muscle tissue, the absorption was higher, with an average of 67.78% of the radioactivity being absorbed. These studies indicate that residues present in tissues are bioavailable.

Metabolism of this compound

The primary metabolic pathway for this compound in animal models is the oxidation of the isopropyl group at the 2-position of the imidazole (B134444) ring. This biotransformation results in the formation of its major metabolite, 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as hydroxythis compound (HIP). This metabolic process is a crucial step in the detoxification and elimination of the drug. In vitro studies using liver microsomes have been employed to investigate these metabolic transformations.

Ipronidazole_Metabolism This compound This compound HIP Hydroxythis compound (HIP) 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole This compound->HIP CYP450 Enzymes (Liver Microsomes) Oxidation Oxidation of isopropyl group

Metabolic pathway of this compound to Hydroxythis compound.

Experimental Protocols

The analysis of this compound and its metabolite, HIP, in animal tissues is predominantly carried out using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed methodology synthesized from various validated analytical methods.

Sample Preparation and Extraction
  • Homogenization : A representative sample of the tissue (e.g., muscle, liver, kidney, fat) is homogenized.

  • Extraction : The homogenized tissue is extracted with an organic solvent, typically acetonitrile (B52724) or acetone, often in the presence of an acid such as acetic acid to improve extraction efficiency.[1][2]

  • Centrifugation : The mixture is centrifuged to separate the solid tissue debris from the liquid extract.

  • Defatting : For fatty tissues, a defatting step is performed by liquid-liquid partitioning with a non-polar solvent like n-hexane.[2]

  • Solid-Phase Extraction (SPE) : The crude extract is further cleaned up using a solid-phase extraction cartridge. A divinylbenzene-N-vinylpyrrolidone copolymer-based cartridge is often used for nitroimidazoles.[2]

  • Elution and Final Preparation : The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness. The residue is then reconstituted in a suitable solvent, such as 0.1% formic acid, for LC-MS/MS analysis.[1][2]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Solvent Extraction (Acetonitrile/Acetone) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Defatting 4. Defatting (n-Hexane) Centrifugation->Defatting SPE 5. Solid-Phase Extraction (SPE) Defatting->SPE Final_Prep 6. Elution, Evaporation & Reconstitution SPE->Final_Prep LCMS 7. LC-MS/MS Analysis Final_Prep->LCMS

General experimental workflow for this compound analysis.
LC-MS/MS Analysis

  • Chromatographic Separation : A C18 reverse-phase column is typically used for the separation of this compound and HIP. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed.[2]

  • Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation of the analytes.

Table 3: Typical LC-MS/MS Parameters for this compound and HIP

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
ElutionGradient
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)This compound: 170.1; HIP: 186.1
Product Ions (m/z)Specific fragments for quantification and confirmation

Conclusion

The pharmacokinetics and metabolism of this compound in animal models are characterized by its conversion to the primary metabolite, hydroxythis compound, and a relatively rapid depletion from edible tissues in swine and poultry. While comprehensive pharmacokinetic data remains a gap in the literature, residue depletion studies provide essential information for establishing withdrawal periods to ensure food safety. The analytical methods, primarily based on LC-MS/MS, are well-established for the sensitive and specific quantification of this compound and its metabolites in various biological matrices. Further research to determine the complete pharmacokinetic profiles (Cmax, Tmax, AUC) of this compound and HIP in target animal species would be beneficial for refining dosage regimens and performing more accurate risk assessments.

References

In Vitro Efficacy of Ipronidazole Against Histomonas meleagridis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histomonas meleagridis, a parasitic protozoan, is the causative agent of histomoniasis (blackhead disease), a severe and often fatal disease in gallinaceous birds, particularly turkeys. The therapeutic arsenal (B13267) against this parasite has been significantly limited by the ban of several effective compounds. Among the nitroimidazole class of drugs, ipronidazole has been historically recognized for its efficacy against H. meleagridis. This technical guide provides a comprehensive overview of the in vitro activity of this compound and related nitroimidazoles against H. meleagridis, detailing experimental protocols and presenting available quantitative data to support research and drug development efforts. While recent, publicly available studies providing specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound are limited, data from related 5-nitroimidazole compounds and historical literature confirm its potent activity.

Data Presentation: In Vitro Activity of Nitroimidazoles Against Histomonas meleagridis

Quantitative data on the in vitro activity of several 5-nitroimidazole compounds against H. meleagridis provide a strong indication of the potential efficacy of this compound. The following table summarizes the Minimum Lethal Concentration (MLC) values for various nitroimidazoles as reported in the scientific literature.

CompoundMinimum Lethal Concentration (MLC)Exposure TimeReference
Dimetridazole25 µg/mL6 hours[1]
Metronidazole50 µg/mL24 hours[1]
RonidazoleNot explicitly defined as MLC, but suppressed growth at ≥10 µg/mLNot Specified[2]
TinidazoleNot explicitly defined as MLC, but suppressed growth at ≥10 µg/mLNot Specified[2]
This compound Effective against histomoniasis Not Specified in recent in vitro studies [3]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro activity of compounds like this compound against Histomonas meleagridis.

In Vitro Cultivation of Histomonas meleagridis

A crucial prerequisite for in vitro drug sensitivity testing is the successful cultivation of H. meleagridis. The parasite is typically co-cultured with a bacterial associate, as it relies on the bacteria for certain growth factors.

Workflow for H. meleagridis In Vitro Culture

cluster_0 Cecal Sample Collection cluster_1 Culture Initiation cluster_2 Incubation and Maintenance A Obtain cecal samples from infected birds B Inoculate samples into culture medium (e.g., Dwyer's medium) A->B Inoculation C Add bacterial associate (e.g., Escherichia coli) B->C Co-culture D Incubate at 40°C C->D Growth Phase E Subculture every 48-72 hours D->E Passaging

Caption: Workflow for the in vitro cultivation of Histomonas meleagridis.

Detailed Protocol:

  • Media Preparation: A common medium used is Dwyer's medium, which is a modified tissue culture medium supplemented with serum (e.g., horse or fetal bovine serum) and rice powder.

  • Inoculation: Cecal material from an infected bird is inoculated into the prepared medium.

  • Co-culture: A suitable bacterial strain, such as Escherichia coli, is added to the culture to support the growth of H. meleagridis.

  • Incubation: Cultures are maintained at 40°C.

  • Subculturing: The parasites are subcultured into fresh medium every 48 to 72 hours to maintain viability.

In Vitro Drug Sensitivity Assay (MLC Determination)

This assay is designed to determine the minimum lethal concentration (MLC) of a drug against H. meleagridis.

Workflow for In Vitro Drug Sensitivity Assay

cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation and Analysis A Prepare serial dilutions of this compound D Add drug dilutions to respective tubes A->D B Harvest and count log-phase H. meleagridis C Inoculate culture tubes with H. meleagridis B->C C->D Treatment F Incubate at 40°C D->F E Include positive and negative controls E->F G Monitor parasite motility and viability at set time points F->G Observation H Determine MLC G->H Data Analysis

Caption: Workflow for determining the Minimum Lethal Concentration (MLC).

Detailed Protocol:

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations to be tested.

  • Parasite Preparation: H. meleagridis from a log-phase culture are harvested, counted using a hemocytometer, and diluted to a standardized concentration.

  • Assay Setup: A fixed number of parasites are inoculated into culture tubes containing fresh medium. The different concentrations of this compound are then added to the respective tubes. Control tubes with no drug (negative control) and a known effective drug (positive control) are also included.

  • Incubation and Observation: The tubes are incubated at 40°C. At regular intervals (e.g., 6, 12, 24, 48, and 72 hours), a small aliquot from each tube is examined under a microscope to assess the motility and viability of the histomonads.

  • MLC Determination: The MLC is defined as the lowest drug concentration at which no motile parasites are observed after a specific exposure time.

Mechanism of Action of Nitroimidazoles

The antimicrobial activity of 5-nitroimidazoles like this compound is dependent on the reduction of their nitro group. This process occurs in anaerobic organisms such as Histomonas meleagridis.

Proposed Signaling Pathway for Nitroimidazole Activity

cluster_0 Cellular Uptake and Activation cluster_1 Cytotoxic Effects cluster_2 Outcome A This compound (prodrug) enters the parasite cell B Reduction of the nitro group by anaerobic metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase) A->B Activation C Generation of cytotoxic short-lived intermediates and free radicals B->C Generation of reactive species D Damage to DNA and other macromolecules C->D Molecular Damage E Inhibition of nucleic acid synthesis and protein function D->E Functional Disruption F Cell Death E->F Apoptosis/Necrosis

Caption: Proposed mechanism of action for nitroimidazoles in H. meleagridis.

Conclusion and Future Directions

This compound, a member of the 5-nitroimidazole class of drugs, has been historically effective in the control of histomoniasis. While recent and specific in vitro quantitative data for this compound are not widely published, the available data for structurally similar nitroimidazoles strongly support its potent anti-histomonal activity. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro efficacy studies. Future research should focus on re-evaluating the in vitro activity of this compound against current field isolates of H. meleagridis to determine contemporary MIC and IC50 values. Such data are critical for the potential repositioning of this compound or the development of new, effective therapies against this significant avian pathogen.

References

Ipronidazole's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole is a nitroimidazole antimicrobial agent. The nitroimidazole class of drugs, most notably represented by metronidazole (B1676534), is renowned for its potent activity against a wide range of anaerobic bacteria and certain protozoa.[1] While extensive quantitative data on the in vitro activity of this compound against a broad spectrum of anaerobic bacteria is not as widely published as for metronidazole, its spectrum of activity can be largely inferred from the well-documented activity of this class of compounds. This guide synthesizes the available information on the activity of nitroimidazoles against anaerobic bacteria, outlines the standard methodologies for determining this activity, and presents the expected spectrum of this compound's efficacy.

Mechanism of Action of Nitroimidazoles

The selective toxicity of nitroimidazoles towards anaerobic organisms is a result of their unique metabolic pathways.[2] The mechanism of action involves the following key steps:

  • Entry into the bacterial cell: As a small, lipophilic molecule, this compound passively diffuses across the cell membrane of anaerobic bacteria.

  • Reductive activation: In the low redox potential environment of anaerobic cells, the nitro group of the this compound molecule is reduced by electron transport proteins, such as ferredoxin.[2] This reduction process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

  • Formation of cytotoxic intermediates: The reduction of the nitro group generates highly reactive nitroso and hydroxylamine (B1172632) radicals and other cytotoxic intermediates.

  • Cellular damage and death: These reactive intermediates interact with and damage critical cellular components, including DNA, leading to strand breakage and helical structure disruption, as well as proteins and membranes.[2] This widespread damage ultimately results in bacterial cell death.

The activation of the drug is dependent on the anaerobic metabolic machinery, which explains its lack of activity against aerobic and facultative anaerobic bacteria under normal conditions.

Mechanism_of_Action Mechanism of Action of this compound This compound This compound (Prodrug) Cell_Membrane Anaerobic Bacterial Cell Membrane This compound->Cell_Membrane Passive Diffusion Ipronidazole_Inside This compound (inside cell) Cell_Membrane->Ipronidazole_Inside PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ipronidazole_Inside->PFOR Reduction Reduced_this compound Reduced this compound (Reactive Intermediates) PFOR->Reduced_this compound DNA Bacterial DNA Reduced_this compound->DNA Damage Proteins Cellular Proteins Reduced_this compound->Proteins Damage Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Spectrum of Activity

Based on the activity of the nitroimidazole class, this compound is expected to be highly effective against a broad range of obligate anaerobic bacteria.

Generally Susceptible Organisms:
  • Gram-Negative Anaerobic Bacilli: This group is a primary target for nitroimidazoles.

    • Bacteroides fragilis group: Includes some of the most clinically significant and often resistant anaerobic pathogens.[1] Nitroimidazoles are generally the most active agents against this group.[1]

    • Prevotella spp.

    • Porphyromonas spp.

    • Fusobacterium spp.

  • Gram-Positive Anaerobic Bacilli:

    • Clostridium spp.: Including clinically important species like C. perfringens and C. difficile.

  • Gram-Positive Anaerobic Cocci:

    • Peptostreptococcus spp.

Organisms with Variable Susceptibility or Resistance:
  • Gram-Positive Non-Spore-Forming Bacilli: Some species of Actinomyces, Propionibacterium, and Eubacterium may show resistance.[1]

  • Anaerobic Cocci: While many are susceptible, some strains of anaerobic cocci have been reported to be resistant to nitroimidazoles.[1]

  • Microaerophilic Bacteria: Some microaerophilic species may be susceptible, but this is not a primary indication for this drug class.

It is important to note that resistance to nitroimidazoles, although historically rare, has been reported in some anaerobic bacteria.[3]

Quantitative Data on this compound Activity

Bacterial Species/GroupRepresentative MIC Range (µg/mL)Representative MIC50 (µg/mL)Representative MIC90 (µg/mL)
Gram-Negative Anaerobes
Bacteroides fragilis group0.12 - 80.5 - 11 - 4
Prevotella spp.≤0.06 - 4≤0.250.5 - 2
Porphyromonas spp.≤0.06 - 2≤0.250.5 - 1
Fusobacterium spp.≤0.03 - 2≤0.250.5
Gram-Positive Anaerobes
Clostridium perfringens0.12 - 80.25 - 12 - 4
Clostridium difficile0.12 - 40.25 - 0.50.5 - 2
Peptostreptococcus spp.≤0.12 - 160.25 - 12 - 8
Actinomyces spp.1 - >648>64
Propionibacterium spp.0.25 - >6416>64

Note: This table is a compilation of representative data for the nitroimidazole class, primarily metronidazole, from various sources and should be used as a general guide to the expected activity of this compound. Actual MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound against anaerobic bacteria is performed using standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures. The two primary reference methods are the agar (B569324) dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.

Principle: A standardized inoculum of the test organism is inoculated onto a series of agar plates containing serial dilutions of the antimicrobial agent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that inhibits the visible growth of the organism.

Detailed Methodology:

  • Media Preparation:

    • Use a suitable agar medium for anaerobes, such as Brucella agar supplemented with hemin (B1673052), vitamin K1, and 5% laked sheep blood.

    • Prepare serial twofold dilutions of this compound in the molten agar to achieve the desired final concentrations.

    • Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • Grow the anaerobic bacteria to be tested in an appropriate broth or on an agar plate to obtain a pure culture.

    • Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation:

    • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surfaces of the agar plates with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • After incubation, examine the plates for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.

Agar_Dilution_Workflow Agar Dilution Method Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Media_Prep Prepare Agar with Serial this compound Dilutions Inoculation Inoculate Agar Plates (Multipoint Inoculator) Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate in Anaerobic Environment (42-48h) Inoculation->Incubation Reading Examine Plates for Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination

Figure 2: Experimental workflow for the agar dilution susceptibility test.

Broth Microdilution Method

The broth microdilution method is a more commonly used alternative for routine susceptibility testing.

Principle: A standardized bacterial inoculum is added to the wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. The MIC is the lowest concentration of the drug that prevents visible turbidity.

Detailed Methodology:

  • Plate Preparation:

    • Use commercially prepared or in-house prepared microtiter plates with serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension as described for the agar dilution method.

  • Inoculation:

    • Inoculate the wells of the microtiter plate with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate in an anaerobic environment at 35-37°C for 42-48 hours.

  • Result Interpretation:

    • After incubation, the plates are examined for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Logical Relationships in this compound's Spectrum of Activity

The following diagram illustrates the logical categorization of anaerobic bacteria based on their expected susceptibility to this compound.

Ipronidazole_Spectrum_Logic Logical Grouping of Anaerobic Bacteria by this compound Susceptibility cluster_susceptible Generally Susceptible cluster_variable Variable Susceptibility / Resistant This compound This compound Bacteroides Bacteroides fragilis group This compound->Bacteroides Prevotella Prevotella spp. This compound->Prevotella Fusobacterium Fusobacterium spp. This compound->Fusobacterium Clostridium Clostridium spp. This compound->Clostridium Peptostreptococcus Peptostreptococcus spp. This compound->Peptostreptococcus Actinomyces Actinomyces spp. This compound->Actinomyces Propionibacterium Propionibacterium spp. This compound->Propionibacterium Some_Cocci Some Anaerobic Cocci This compound->Some_Cocci

Figure 3: Expected spectrum of activity of this compound against anaerobic bacteria.

Conclusion

This compound, as a member of the nitroimidazole class, is anticipated to possess excellent in vitro activity against a wide range of clinically important anaerobic bacteria. Its mechanism of action, involving reductive activation within the anaerobic cell, confers selectivity and bactericidal activity. While specific quantitative MIC data for this compound is limited in publicly accessible literature, the extensive data available for metronidazole provides a strong basis for predicting its spectrum of activity. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for determining the precise activity of this compound against specific clinical isolates and for ongoing surveillance of potential resistance. Further research dedicated to generating and publishing this compound-specific MIC data would be highly valuable to the scientific and drug development communities.

References

The Regulatory Landscape of Ipronidazole for Veterinary Use in the European Union: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status of the nitroimidazole antiprotozoal drug, ipronidazole, for veterinary applications within the European Union. Concerns over consumer safety have led to a definitive prohibition of its use in food-producing animals across the EU. This document details the legislative framework, the scientific rationale behind the ban, and the analytical methods for monitoring its absence in the food chain.

Core Regulatory Status: Prohibition in Food-Producing Animals

This compound is unequivocally banned for use in animals intended for food production within the European Union.[1] This prohibition stems from significant consumer safety concerns, particularly related to the carcinogenic potential of nitroimidazole compounds.[1][2] The core of this regulation is encapsulated in Commission Regulation (EU) No 37/2010, which governs pharmacologically active substances and their classification regarding maximum residue limits (MRLs) in foodstuffs of animal origin.[3][4][5][6]

Substances are categorized into two main tables within this regulation:

  • Table 1: Allowed Substances: These substances have undergone a rigorous safety assessment, and Maximum Residue Limits (MRLs) have been established. An MRL is the maximum acceptable concentration of a residue in a food product from an animal that has received a veterinary medicine.[7][8]

  • Table 2: Prohibited Substances: For these substances, an MRL cannot be established because their residues, at any level, are considered a potential hazard to human health.[5]

This compound is classified among the prohibited substances, meaning no safe residue level has been determined for consumers.[1]

Table 1: Regulatory Summary for this compound in the EU
ParameterStatusRegulation/Reason
Authorization for Use in Food-Producing Animals ProhibitedConcerns regarding consumer safety, specifically carcinogenic potential.[1][2]
Maximum Residue Limit (MRL) Not EstablishedListed in Table 2 (Prohibited Substances) of Commission Regulation (EU) No 37/2010.[1][5]
Acceptable Daily Intake (ADI) Not EstablishedA carcinogenicity study in rats was inadequate to determine a no-observed-effect level.[2]
Regulatory Body European Medicines Agency (EMA), European CommissionThe EMA's Committee for Veterinary Medicinal Products (CVMP) provides scientific opinions on MRLs.[9]

The Scientific Rationale for Prohibition

The decision to prohibit this compound is grounded in the scientific risk assessment conducted by the European Medicines Agency's Committee for Veterinary Medicinal Products (CVMP).[9] A key piece of evidence was a combined carcinogenicity and chronic toxicity study in rats. The CVMP concluded that the study indicated an effect of this compound on mammary tumor formation in female rats at high doses. However, a high incidence of tumors in the control group prevented the determination of a definitive no-observed-effect level (NOEL).[2] Without a NOEL, an Acceptable Daily Intake (ADI) for humans could not be established, which is a prerequisite for setting MRLs for food-producing animals.[2]

The EU's regulatory framework for veterinary medicinal products, recently updated by Regulation (EU) 2019/6, emphasizes a high level of public health protection.[10][11][12] This regulation reinforces the precautionary principle, particularly concerning substances with potential carcinogenic effects.

Start Animal-Derived Sample (e.g., Poultry, Eggs) Extraction 1. Extraction (QuEChERS) Start->Extraction Cleanup 2. Clean-up (Solid Phase Extraction) Extraction->Cleanup Analysis 3. Analysis (LC-MS/MS) Cleanup->Analysis Result Result: Detection of this compound/ Hydroxythis compound Analysis->Result Non_Compliant Non-Compliant Finding Result->Non_Compliant If Detected

References

Ipronidazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Ipronidazole, a nitroimidazole-class antiprotozoal agent. It details its chemical identity, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Chemical Identity of this compound

This compound is a synthetic compound recognized for its efficacy against various protozoal infections, particularly in veterinary medicine.[] Accurate identification is critical for research and regulatory purposes.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 14885-29-1[][2][3][4][5]
IUPAC Name 1-methyl-5-nitro-2-propan-2-ylimidazole[2][5]
Synonyms Ipropran, Ro 7-1554[3][6]

Table 2: Molecular and Structural Data for this compound

PropertyValueSource(s)
Chemical Formula C₇H₁₁N₃O₂[][2][3][4]
Molecular Weight 169.18 g/mol [2][3][4]
Canonical SMILES CC(C)C1=NC=C(N1C)--INVALID-LINK--[O-][2]
InChI Key NTAFJUSDNOSFFY-UHFFFAOYSA-N[][2][3]

Mechanism of Action: A Prodrug Approach to Protozoal Disruption

This compound functions as a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target organism.[3] Its selective toxicity is derived from the unique metabolic environment of anaerobic protozoa and bacteria.

The mechanism of action for 5-nitroimidazole drugs like this compound proceeds through the following key steps:

  • Cellular Uptake : The unactivated this compound molecule enters the protozoal cell.

  • Reductive Activation : Inside the anaerobic environment of the protozoan, low-redox-potential proteins, such as ferredoxin or nitroreductases, transfer electrons to the nitro group of this compound.[][3]

  • Formation of Cytotoxic Intermediates : This reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[]

  • DNA Damage : These reactive molecules covalently bind to and disrupt the helical structure of the protozoan's DNA, leading to strand breakage.[]

  • Inhibition of Nucleic Acid Synthesis and Cell Death : The extensive DNA damage inhibits essential cellular processes, including nucleic acid synthesis, ultimately resulting in the death of the protozoan cell.[][5]

Ipronidazole_Mechanism cluster_cell Protozoal Cell (Anaerobic) Ipronidazole_inactive This compound (Inactive Prodrug) Activation Reductive Activation (Nitroreductases, Ferredoxin) Ipronidazole_inactive->Activation e- transfer Reactive_Intermediates Cytotoxic Reactive Nitro Intermediates Activation->Reactive_Intermediates DNA Protozoal DNA Reactive_Intermediates->DNA Binding & Disruption Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Inhibition of Nucleic Acid Synthesis Ipronidazole_outside This compound (External) Ipronidazole_outside->Ipronidazole_inactive Uptake Analytical_Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Solid Phase Extraction (SPE) Cleanup cluster_analysis Final Preparation & Analysis Sample 1. Homogenize 10g Sample with Acetic Acid and Acetone Centrifuge1 2. Centrifuge and Collect Supernatant Sample->Centrifuge1 Reextract 3. Re-homogenize Residue with Acetone Centrifuge1->Reextract Centrifuge2 4. Centrifuge and Combine Supernatants Reextract->Centrifuge2 Evaporate1 5. Evaporate a 10mL Aliquot Centrifuge2->Evaporate1 Defat 6. Defat with Acetonitrile and n-Hexane Evaporate1->Defat Evaporate2 7. Evaporate Acetonitrile Layer to Dryness Defat->Evaporate2 Dissolve1 8. Dissolve Residue Evaporate2->Dissolve1 SPE 9. Apply to Cation Exchange SPE Cartridge Dissolve1->SPE Wash 10. Wash Cartridge SPE->Wash Elute 11. Elute with Acetonitrile/Water Mixture Wash->Elute Extract 12. Extract Eluate with Ethyl Acetate Elute->Extract Evaporate3 13. Evaporate Ethyl Acetate to Dryness Extract->Evaporate3 Dissolve2 14. Reconstitute in 1mL 0.1% Formic Acid Evaporate3->Dissolve2 LCMS 15. Inject into LC-MS/MS System Dissolve2->LCMS

References

An In-depth Technical Guide to the Solubility and Stability of Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ipronidazole, a nitroimidazole antimicrobial agent. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound (1-methyl-2-isopropyl-5-nitroimidazole) is a synthetic antiprotozoal agent primarily used in veterinary medicine. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for the development of effective and stable pharmaceutical formulations. This guide summarizes the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Furthermore, it provides detailed experimental protocols for the evaluation of these critical parameters.

Solubility of this compound

The solubility of a drug substance is a key determinant of its dissolution rate and bioavailability. This compound is a crystalline solid with varying solubility in different solvent systems.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common solvents.

Solvent SystemTemperatureSolubilityReference
Dimethylformamide (DMF)Not Specified14 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not Specified11 mg/mL[1]
EthanolNot Specified12 mg/mL[1]
Phosphate (B84403) Buffered Saline (PBS), pH 7.2Not Specified0.16 mg/mL[1]
Water20 °C1.7 g/L (1.7 mg/mL)[2]
Water20 °C9.4 g/L (9.4 mg/mL)[1]

Note: Discrepancies in reported water solubility may be due to different experimental methods or polymorphic forms of the compound.

Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Solid-State Stability

This compound is reported to be stable as a solid under recommended storage conditions. It is stable for over two years when stored at -20°C. For short-term storage, a temperature of 0-4°C for a few weeks is acceptable.[3] The solid form is described as a colorless solid.[2]

Solution Stability (Forced Degradation)

Expected Degradation Pathways:

  • Hydrolysis: Like other nitroimidazoles, this compound may undergo hydrolysis, particularly at acidic and alkaline pH. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The nitroimidazole ring may be susceptible to oxidation, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of nitroimidazole compounds. It is crucial to protect this compound solutions from light.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Filter to remove undissolved solid C->D E Dilute filtrate D->E F Quantify concentration by HPLC-UV E->F

Caption: Workflow for the shake-flask solubility determination of this compound.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is a commonly used technique for this purpose.

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound stock solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., ICH Q1B light exposure) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize/Quench reaction G->H I Analyze by Stability-Indicating HPLC-UV/MS method H->I

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A common approach is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). UV detection should be set at the maximum absorbance wavelength of this compound.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solution of this compound to elevated temperatures (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution of this compound to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5]

  • Sample Analysis: At specified time intervals, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by the developed stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) can aid in the identification of degradation products.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. The provided solubility data in various solvents serves as a valuable resource for formulation development. While quantitative stability data is limited, the outlined forced degradation protocol offers a robust framework for researchers to thoroughly characterize the stability profile of this compound. A comprehensive understanding of these properties is essential for the successful development of safe, effective, and stable this compound-containing products.

References

A Technical Guide to the Basic Research Applications of Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipronidazole, a 5-nitroimidazole derivative, has long been utilized in veterinary medicine for its potent antiprotozoal and antibacterial properties. Its primary applications include the treatment and prevention of histomoniasis in turkeys and swine dysentery.[1][2] Beyond its clinical use, this compound serves as a valuable tool in basic research for studying anaerobic protozoa and bacteria. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, experimental protocols for in vitro and in vivo studies, and relevant quantitative data. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in a laboratory setting.

Introduction

This compound (1-methyl-2-isopropyl-5-nitroimidazole) belongs to the nitroimidazole class of antimicrobials, which are characterized by a nitro group attached to an imidazole (B134444) ring.[3] This structural feature is central to its mechanism of action, which involves selective toxicity against anaerobic and microaerophilic organisms.[4] In the research context, this compound is employed to investigate the biology of anaerobic pathogens, explore mechanisms of drug resistance, and serve as a reference compound in the development of new antimicrobial agents.

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group within susceptible anaerobic organisms.[4][5] This process is a hallmark of this drug class and forms the basis of its selective toxicity.

Reductive Activation Signaling Pathway

Under the low redox potential characteristic of anaerobic environments, the nitro group of this compound is reduced by electron-donating enzymes, primarily pyruvate (B1213749):ferredoxin oxidoreductase (PFOR).[5][6] This enzymatic reaction generates short-lived, highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) radicals.[4]

This compound This compound (Inactive Prodrug) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) This compound->PFOR Enters anaerobic cell ReactiveIntermediates Cytotoxic Nitro Radicals (Short-lived) PFOR->ReactiveIntermediates Reduction of Nitro Group Electrons Low-Redox Electrons (from pyruvate oxidation) Electrons->PFOR DNAdamage DNA Strand Breaks ReactiveIntermediates->DNAdamage Interaction with DNA CellDeath Cell Death DNAdamage->CellDeath Inhibition of DNA Synthesis & Replication

Fig. 1: Reductive activation pathway of this compound.
DNA Damage and Cellular Consequences

The generated cytotoxic radicals interact with and induce damage to microbial DNA, leading to strand breaks and loss of helical structure.[7] This disruption of DNA integrity inhibits essential cellular processes such as DNA replication and transcription, ultimately resulting in cell death.[6] The DNA damage triggers a cellular stress response, although the specific signaling cascades in many anaerobic protozoa are still under investigation. Generally, this involves the activation of DNA repair pathways, which, if overwhelmed, lead to apoptosis or necrosis.

cluster_0 This compound-Induced DNA Damage cluster_1 Cellular Response DNAdamage DNA Strand Breaks DDR DNA Damage Response (DDR) Activation DNAdamage->DDR Repair DNA Repair Pathways (e.g., Homologous Recombination) DDR->Repair CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Repair->DNAdamage Repair Failure Apoptosis Programmed Cell Death Repair->Apoptosis Overwhelmed Repair CellCycleArrest->Repair Allows time for repair

Fig. 2: Downstream effects of this compound-induced DNA damage.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against a wide array of organisms are not extensively published, data from related nitroimidazoles and in vivo efficacy studies provide valuable insights into its potency.

Table 1: In Vitro Susceptibility of Histomonas meleagridis to Nitroimidazoles
CompoundMinimum Lethal Concentration (MLC) (µg/mL)Exposure Time (hours)Reference
Dimetridazole256[8]
Metronidazole (B1676534)5024[8]
RonidazoleNot explicitly stated, but lethal activity demonstrated-[8]
TinidazoleNot explicitly stated, but lethal activity demonstrated-[8]

Note: This data for related nitroimidazoles suggests the likely effective concentration range for this compound in in vitro studies against H. meleagridis.

Table 2: In Vivo Efficacy of this compound
Target OrganismHostDisease ModelThis compound ConcentrationOutcomeReference
Histomonas meleagridisTurkeyExperimental Histomoniasis0.00625% in feedPrevention of mortality and morbidity[9]
Brachyspira hyodysenteriaeSwineExperimental Swine Dysentery50 and 100 mg/L in drinking waterEffective treatment, reduced diarrhea and mortality[10]

Experimental Protocols

The following sections outline detailed methodologies for key experiments involving this compound. These protocols are based on established standards and can be adapted for specific research needs.

In Vitro Susceptibility Testing of Anaerobic Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of anaerobic bacteria.[11][12][13][14]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target anaerobic bacterium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide, DMSO)

  • Anaerobic broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Workflow:

PrepIpro Prepare this compound Stock Solution SerialDilute Perform Serial Dilutions in Microtiter Plate PrepIpro->SerialDilute Inoculate Inoculate Wells with Bacterial Suspension SerialDilute->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Anaerobically (35-37°C, 48 hours) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Fig. 3: Workflow for MIC determination of this compound.

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution:

    • Add 100 µL of anaerobic broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension in anaerobic broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Culture and Drug Susceptibility of Histomonas meleagridis

This protocol is based on established methods for the in vitro cultivation and drug testing of H. meleagridis.[1][15]

Objective: To assess the inhibitory effect of this compound on the growth of H. meleagridis in vitro.

Materials:

  • Histomonas meleagridis culture

  • Dwyer's medium (or a modified version with Medium 199, serum, and rice powder)

  • This compound

  • Sterile culture tubes or flasks

  • Incubator (37-40°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture Maintenance: Maintain H. meleagridis in Dwyer's medium, subculturing every 48-72 hours.

  • Drug Preparation: Prepare a stock solution of this compound and serially dilute it in the culture medium to achieve the desired test concentrations.

  • Inoculation: Inoculate fresh culture medium containing the various concentrations of this compound with a known number of H. meleagridis trophozoites (e.g., 1 x 10^4 cells/mL).

  • Incubation: Incubate the cultures at 37-40°C.

  • Growth Assessment: At various time points (e.g., 24, 48, 72 hours), determine the number of viable, motile trophozoites in each culture using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the growth in the this compound-treated cultures to that of a drug-free control culture to determine the inhibitory effect of the compound.

In Vivo Efficacy in an Experimental Model of Histomoniasis in Turkeys

This protocol outlines a general procedure for evaluating the prophylactic or therapeutic efficacy of this compound against H. meleagridis in turkeys.[9][16]

Objective: To determine the effectiveness of this compound in preventing or treating histomoniasis in an in vivo model.

Materials:

  • Young turkey poults

  • Infective material containing Histomonas meleagridis (e.g., embryonated eggs of the cecal worm Heterakis gallinarum or cultured H. meleagridis)

  • This compound-medicated feed or water

  • Appropriate housing and care facilities for the birds

Procedure:

  • Animal Acclimation: Acclimate the turkey poults to the experimental conditions for a suitable period.

  • Group Allocation: Randomly divide the birds into experimental groups (e.g., uninfected untreated control, infected untreated control, infected this compound-treated groups at various dosages).

  • Treatment Administration:

    • Prophylaxis: Begin administering this compound-medicated feed or water to the treatment groups for a specified period before infection.

    • Therapy: Begin administration of this compound after the onset of clinical signs of histomoniasis.

  • Infection: Inoculate the birds in the infected groups with a standardized dose of H. meleagridis.

  • Monitoring: Observe the birds daily for clinical signs of histomoniasis (e.g., lethargy, sulfur-colored droppings) and record mortality.

  • Necropsy and Lesion Scoring: At the end of the experimental period, euthanize the surviving birds and perform a necropsy. Score the cecal and liver lesions according to a standardized scale.

  • Data Analysis: Compare the mortality rates and lesion scores between the different experimental groups to evaluate the efficacy of this compound.

Conclusion

This compound remains a significant compound for both veterinary applications and basic research into anaerobic microorganisms. Its well-characterized mechanism of action, involving reductive activation and subsequent DNA damage, provides a clear framework for its use in studying microbial physiology and drug-target interactions. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the in vitro and in vivo effects of this compound against a variety of anaerobic protozoa and bacteria. Further research is warranted to establish a broader profile of its in vitro activity against a wider range of pathogens and to elucidate the specific cellular signaling pathways that are activated in response to this compound-induced DNA damage. Such studies will not only enhance our understanding of the fundamental biology of anaerobic organisms but also contribute to the development of novel antimicrobial strategies.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Determination of Ipronidazole in Poultry Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipronidazole is a nitroimidazole antibiotic that has been historically used in veterinary medicine to treat and prevent histomoniasis (blackhead disease) in turkeys and other poultry. Due to concerns about its potential carcinogenicity, the use of this compound in food-producing animals is banned in many countries, including the United States and the European Union. Regulatory bodies have established maximum residue limits (MRLs) or require a zero tolerance for this compound and its principal metabolite, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPR-OH), in edible tissues. Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance with these regulations and ensuring food safety.

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification and confirmation of this compound and its hydroxy metabolite in poultry muscle tissue. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for routine monitoring and research applications.

Materials and Methods

Reagents and Standards

Reference standards of this compound and this compound-OH (purity >98%) were procured from a certified supplier.[1] HPLC-grade acetonitrile (B52724), methanol, and water, along with formic acid, were used throughout the analysis.[2][3] All other chemicals were of analytical grade.

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with solid-phase extraction (SPE) cleanup was employed for the extraction of this compound and its metabolite from poultry muscle tissue.[4][5]

  • Homogenization: A 2 g sample of homogenized poultry muscle tissue was weighed into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

  • Extraction: 10 mL of acetonitrile was added to the sample, and the mixture was vortexed for 1 minute. Subsequently, salting-out was induced by adding anhydrous magnesium sulfate (B86663) and sodium chloride. The tube was then vigorously shaken and centrifuged.[6]

  • Defatting: The acetonitrile supernatant was transferred to a new tube containing n-hexane for liquid-liquid partitioning to remove lipids. The mixture was vortexed and centrifuged, and the lower acetonitrile layer was collected.[7][8]

  • Solid-Phase Extraction (SPE) Cleanup: The collected extract was passed through a solid-phase extraction cartridge for further cleanup and concentration of the analytes.[4][8]

  • Reconstitution: The eluate from the SPE cartridge was evaporated to dryness under a gentle stream of nitrogen and the residue was reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[6][7]

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 µm)[1][8]
Mobile Phase A 0.1% Formic acid in Water[3][7][8]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3][7][8]
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C[1]
Gradient Elution Optimized for separation of this compound and IPR-OH

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

Table 3: MRM Transitions for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound170.1124.196.115
This compound-OH186.1[3]128.1110.118

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the detection and quantification of this compound and its metabolite in poultry tissue. The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 4: Method Validation Parameters

ParameterThis compoundThis compound-OH
Linearity (R²) > 0.99> 0.99
LOD (µg/kg) 0.05[2]0.05
LOQ (µg/kg) 0.1[7]0.1[8]
Recovery (%) 85-110%[6]80-105%
Precision (RSD%) < 15%[5]< 15%

The method provides high sensitivity, with a limit of quantification of 0.1 µg/kg for both this compound and its hydroxy metabolite, which is well below the action levels set by most regulatory agencies.[7][8] The recovery rates were consistently within the acceptable range of 80-115%, indicating the efficiency of the sample preparation procedure.[6] The precision of the method, expressed as the relative standard deviation (RSD%), was below 15%, demonstrating the reproducibility of the results.[5]

Experimental Workflow Diagram

experimental_workflow sample Poultry Tissue Sample (2g) homogenize Homogenization sample->homogenize extraction Solvent Extraction (Acetonitrile) homogenize->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 defatting Defatting (n-Hexane) supernatant1->defatting centrifuge2 Centrifugation defatting->centrifuge2 supernatant2 Collect Acetonitrile Layer centrifuge2->supernatant2 spe Solid-Phase Extraction (SPE) Cleanup supernatant2->spe evaporation Evaporation to Dryness (Nitrogen Stream) spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound in poultry tissue.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of this compound and its primary metabolite in poultry muscle tissue. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This application note serves as a valuable resource for food safety laboratories, regulatory agencies, and researchers involved in the monitoring of veterinary drug residues in food products.

References

Application Note: Quantification of Ipronidazole Residues in Animal Tissues by Gas-Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipronidazole is a nitroimidazole antimicrobial agent previously used in veterinary medicine, particularly in poultry and swine, for the prevention and treatment of histomoniasis (blackhead disease).[1] Due to concerns about the potential carcinogenicity of nitroimidazole residues in food products, regulatory bodies have banned or restricted their use in food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound and ensure food safety. This application note details a robust gas-liquid chromatography (GLC) method for the quantitative analysis of this compound residues in animal tissues. The protocol is intended for researchers, scientists, and drug development professionals involved in food safety and residue analysis.

Principle

This method involves the extraction of this compound from homogenized tissue samples using an organic solvent. The extract is then purified through a clean-up step to remove interfering matrix components. For enhanced volatility and thermal stability required for GLC analysis, the analyte may undergo derivatization.[2][3] The final extract is injected into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to the nitro group in the this compound molecule, or a mass spectrometer (MS) for definitive confirmation.[4][5] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from known standards.

Experimental Protocol

Reagents and Materials
  • Solvents: Benzene (B151609), Ethyl Acetate, Acetonitrile, n-Hexane (all HPLC or residue analysis grade)

  • Acids/Bases: 0.2N Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Salts: Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Derivatization Agent (if required): N,O-bis(trimethylsilyl)acetamide (BSA) or BSTFA with 1% TMCS.[2][6]

  • Standards: this compound analytical standard (≥98% purity)

  • Gases: Nitrogen and Helium (high purity, 99.999%)

  • Solid Phase Extraction (SPE): Silica (B1680970) gel cartridges for clean-up[1]

  • Apparatus: Homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, analytical balance, GC-ECD or GC-MS system.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of ethyl acetate. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with the injection solvent (e.g., benzene or hexane).

Sample Preparation (Tissue)

This protocol is adapted from established methods for nitroimidazole residue analysis.[1][4][6]

  • Homogenization: Weigh 5-10 g of minced and homogenized tissue (e.g., muscle, liver) into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of warm 0.2N HCl and vortex for 2 minutes.[4]

    • Alternatively, for a multi-residue approach, use an enzymatic hydrolysis step with protease followed by liquid-liquid extraction.[6]

    • For this protocol, we follow the acid-base extraction: Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Make the acidic extract alkaline by adding NaOH solution.

    • Add 20 mL of benzene, vortex vigorously for 2 minutes, and centrifuge for 10 minutes.[4]

    • Carefully transfer the upper organic layer (benzene) to a new tube, avoiding the aqueous layer.

    • Repeat the extraction with another 20 mL of benzene and combine the organic extracts.

  • Clean-up (if necessary):

    • An improved gas chromatographic procedure involves an initial extraction with benzene followed by a silica gel column clean-up to reach lower detection limits.[1]

    • Pass the combined benzene extract through a small column containing anhydrous sodium sulfate to remove residual moisture.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of benzene or hexane (B92381) for injection into the GC.

Derivatization (Optional but Recommended for some systems)

While some methods inject this compound directly, silylation can improve peak shape and thermal stability.[2]

  • Evaporate the reconstituted sample to complete dryness.

  • Add 100 µL of a silylating agent (e.g., BSA or BSTFA + 1% TMCS).[2][6]

  • Seal the vial and heat at 60-80°C for 30 minutes.[2]

  • Cool to room temperature before injection. The derivatized solution can then be re-dissolved in a suitable solvent like chloroform.[2]

Gas-Liquid Chromatography (GLC) Conditions

The following table summarizes the instrumental parameters for the analysis of this compound.

ParameterCondition
Gas Chromatograph Agilent 6890 or equivalent with ⁶³Ni Electron Capture Detector (ECD)
Column DB-5 or HP-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injector Splitless mode
Injector Temperature 285°C[6]
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.5 mL/min
Oven Program Initial: 60°C for 1.5 minRamp 1: 12°C/min to 144°CRamp 2: 5°C/min to 184°CRamp 3: 25°C/min to 290°C, hold for 6 min[6]
Detector Electron Capture Detector (ECD)
Detector Temperature 300°C
Injection Volume 1-2 µL

Data Presentation and Quantification

Quantitative data should be presented clearly for comparison. The following table provides an example of expected performance characteristics based on published methods.

ParameterTypical Value / RangeReference
Retention Time Analyte-specific, dependent on exact conditions[7][8]
Limit of Detection (LOD) 2-5 µg/kg (ppb)[1][6]
Limit of Quantification (LOQ) 5-10 µg/kg (ppb)[9][10]
Linearity (r²) > 0.99[11]
Recovery 80 - 110%[4][9][10]
Precision (RSD%) < 15%[11]
Calculation

Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Use linear regression to determine the equation of the line (y = mx + c). The concentration of this compound in the sample extract can be calculated from this equation. The final concentration in the tissue sample is determined by accounting for the initial sample weight and the final extract volume.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

GLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Tissue Sample (5-10g) Extraction 2. Acidic Extraction (0.2N HCl) Sample->Extraction Homogenize LLE 3. Basification & Benzene LLE Extraction->LLE Centrifuge & Decant Cleanup 4. Drying (Na2SO4) & Concentration LLE->Cleanup Combine Organic Layers Deriv 5. Derivatization (Optional, BSA/BSTFA) Cleanup->Deriv If required GC_Inject 6. GLC-ECD Injection Cleanup->GC_Inject Deriv->GC_Inject Data 7. Data Acquisition & Quantification GC_Inject->Data Chromatogram

Caption: Experimental workflow for this compound quantification by GLC.

Conclusion

The described gas-liquid chromatography method provides a sensitive and reliable approach for the quantification of this compound residues in animal tissues. The use of an electron capture detector ensures high sensitivity, with detection limits in the low parts-per-billion (ppb) range being achievable.[1][6] Adherence to the detailed sample preparation and instrumental conditions is critical for obtaining accurate and reproducible results. This protocol serves as a valuable tool for regulatory monitoring and food safety assurance programs.

References

Application Notes and Protocols for Ipronidazole Administration in Experimental Turkey Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ipronidazole in turkeys, focusing on its application for the treatment and prevention of histomoniasis (blackhead disease) and as a growth promotant. The following sections detail quantitative data on dosage and efficacy, residue levels, and standardized protocols for experimental studies.

Data Presentation

Table 1: Efficacy of this compound Against Histomonas meleagridis in Turkeys
DosageAdministration RouteDurationEfficacy OutcomeReference
0.00625% in feedOralContinuousHigh degree of chemoprophylactic activity, preventing mortality and morbidity.[1]
0.0125% in feedOralContinuousHigh degree of chemoprophylactic activity, preventing mortality and morbidity.[1]
0.025% in feedOralShort-term therapyRecommended for therapeutic treatment.[1]
0.0125% in drinking waterOralShort-term therapyRecommended for therapeutic treatment.[1]
0.00156% and 0.00312% in feedOralContinuousMore effective in younger (5-9 weeks) than older (12-17 weeks) turkeys in preventing mortality.[2]
Table 2: this compound as a Growth Promotant in Turkeys
Dosage in FeedDurationEffect on PerformanceReference
0.00625%8 weeksImproved growth in 4 out of 5 trials.[2]
0.003125% and 0.00625%Not specifiedStatistically significant improved growth.[2]
Table 3: Residue Depletion of this compound and its Metabolite in Turkey Tissues
TissueWithdrawal PeriodResidue LevelAnalytical MethodReference
Muscle, Skin/Fat, Kidney, Liver4 daysFree of drug and its metabolite (below 2 ppb detection limit).[]Gas Chromatography with Electron Capture Detection[]
Muscle2 daysFree of this compound and its metabolite.Not specified[2][4]
Muscle5 days (post single 14C-labeled dose)64.85 - 71.21 ppb (total radioactivity)Radiometric analysis[5]
Liver5 days (post single 14C-labeled dose)285.40 ppb (total radioactivity)Radiometric analysis[5]
Kidney5 days (post single 14C-labeled dose)257.72 ppb (total radioactivity)Radiometric analysis[5]

Experimental Protocols

Protocol 1: Prophylactic Efficacy Study of this compound Against Histomoniasis

1. Animal Model and Housing:

  • Species: Broad Breasted White turkey poults, 2 weeks of age.

  • Housing: Kept in wire-floored batteries in thermostatically controlled rooms to prevent extraneous infections.

  • Groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated (this compound) - multiple groups for different dosages.

  • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

2. Diet and Medication:

  • Provide a standard basal turkey starter mash ad libitum.

  • For medicated groups, incorporate this compound into the feed at desired concentrations (e.g., 0.00625%, 0.0125%).

  • Begin medicated feed administration 3 days prior to infection and continue for the duration of the study (e.g., 24-28 days).

3. Infection Protocol:

  • Infective Agent: Embryonated ova of the cecal worm Heterakis gallinarum containing Histomonas meleagridis.

  • Inoculum Preparation: Prepare a suspension of a standardized number of embryonated ova (e.g., 500 ova/bird).

  • Administration: Administer the suspension orally to each poult in the infected groups.

4. Data Collection and Evaluation:

  • Observation: Monitor birds daily for clinical signs of histomoniasis (e.g., lethargy, drooping wings, sulfur-colored feces) and mortality for 28 days post-infection.

  • Necropsy: At the termination of the experiment, euthanize all surviving birds.

  • Lesion Scoring: Perform necropsy and score the gross pathological lesions of the liver and ceca. A scoring system from 0 (normal) to 5 (dead) can be utilized.

  • Parameters of Activity:

    • Mortality rate.

    • Average Degree of Infection (ADI): Calculated from the lesion scores.

    • Weight gain and feed conversion.

Protocol 2: Therapeutic Efficacy Study of this compound

1. Animal Model and Housing:

  • Follow the same procedures as in Protocol 1.

2. Infection and Monitoring:

  • Infect turkey poults as described in Protocol 1.

  • Monitor the birds closely for the onset of clinical signs of histomoniasis.

3. Treatment Administration:

  • Upon the appearance of clinical signs in the infected groups, initiate treatment with this compound.

  • Administer this compound in the feed (e.g., 0.025%) or drinking water (e.g., 0.0125%).

  • Continue treatment for a specified period (e.g., 7-14 days).

4. Data Collection and Evaluation:

  • Record the time to remission of clinical signs.

  • Continue to monitor for mortality and perform lesion scoring at the end of the study as described in Protocol 1.

Protocol 3: Residue Depletion Study

1. Animal Model and Dosing:

  • Species: Turkeys of a specified age (e.g., 14 weeks old).

  • Dosing: Administer feed containing a known concentration of this compound (e.g., 0.00625%) for a specified duration (e.g., 12 weeks).

  • Withdrawal: At the end of the dosing period, switch the birds to a non-medicated feed.

2. Sample Collection:

  • Euthanize a subset of birds at predetermined time points after drug withdrawal (e.g., 0, 1, 2, 3, 4, 5 days).

  • Collect edible tissues including muscle (breast and leg), liver, kidney, skin, and fat.

3. Sample Processing and Analysis:

  • Homogenization: Homogenize the collected tissues.

  • Extraction:

    • Extract this compound and its primary metabolite (1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole) from the tissue homogenate using an organic solvent such as benzene.

    • Use amber glassware to protect the light-sensitive compounds.

  • Cleanup: Purify the extract using a silica (B1680970) gel column.

  • Analysis:

    • Quantify the concentration of this compound and its metabolite using a sensitive analytical method such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The detection limit should be at least 2 parts per billion (ppb).

Visualizations

G cluster_histomonas Histomonas meleagridis Cell This compound This compound (Prodrug) LowRedox Low Redox Potential (e.g., Ferredoxin-like proteins) This compound->LowRedox Enters cell Activatedthis compound Reduced this compound (Cytotoxic Intermediates) DNA Parasite DNA Activatedthis compound->DNA Binds to and disrupts DNA structure CellDeath Cell Death DNA->CellDeath Inhibition of protein synthesis LowRedox->Activatedthis compound Reduction (Activation) G start Start: Turkey Poults (2 weeks old) acclimatization Acclimatization (7 days) start->acclimatization grouping Randomly assign to groups: - UUC (Uninfected, Unmedicated) - IUC (Infected, Unmedicated) - Medicated Groups acclimatization->grouping medication Administer medicated feed (3 days prior to infection) grouping->medication infection Oral Infection with Histomonas meleagridis (500 H. gallinarum ova/bird) medication->infection observation Daily Observation (28 days) - Clinical Signs - Mortality infection->observation termination Euthanize surviving birds observation->termination necropsy Necropsy and Lesion Scoring (Liver and Ceca) termination->necropsy analysis Data Analysis: - Mortality Rate - Average Degree of Infection - Weight Gain necropsy->analysis

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Ipronidazole Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipronidazole is a nitroimidazole antiprotozoal agent used in veterinary medicine.[1] Due to concerns about the potential carcinogenic effects of its residues, regulatory bodies have taken a stringent approach to its presence in food products of animal origin.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) was unable to establish an Acceptable Daily Intake (ADI) or a Maximum Residue Limit (MRL) for this compound, leading to recommendations that competent authorities should prevent its residues in food.[1][2][3][4] This necessitates the development of highly sensitive and validated analytical methods to monitor for this compound residues, ensuring food safety and compliance with regulatory standards.

This document provides a detailed protocol for the extraction, clean-up, and quantification of this compound residues in animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for this purpose.[5][6] The protocol also outlines the necessary steps for method validation according to international guidelines.[7][8]

Principle of the Method

The analytical method is based on the extraction of this compound from a homogenized tissue sample using an organic solvent, typically acetonitrile (B52724).[5][9] The extract then undergoes a clean-up procedure, such as Solid-Phase Extraction (SPE) or liquid-liquid partitioning, to remove matrix components that could interfere with the analysis.[6][10] The purified extract is then concentrated and analyzed by LC-MS/MS.[10] Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[11][12]

Experimental Protocols

Materials and Reagents
  • Standards: this compound certified reference material (≥98% purity), this compound-d3 or other suitable isotopically labeled internal standard (IS).[13]

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and ammonium (B1175870) sulfate.[10][14]

  • Sample Preparation Devices: High-speed homogenizer, refrigerated centrifuge, solid-phase extraction (SPE) cartridges (e.g., strongly acidic cation exchange or C18), nitrogen evaporator.[9][10]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. Store at -20°C.

  • Internal Standard Stock Solution (100 µg/mL): Prepare the IS stock solution similarly.

  • Working Standard Solutions: Serially dilute the primary stock solution with a mixture of methanol and water to prepare a series of calibration standards ranging from 0.1 to 50 ng/mL.[9][12] Add a constant amount of the internal standard to each calibration standard.

Sample Preparation Protocol

This protocol describes a general extraction and clean-up procedure for animal muscle tissue.

  • Homogenization: Weigh 5.0 g (± 0.1 g) of minced and homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard solution and allow it to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile, cap the tube, and homogenize at high speed for 1 minute.[14] Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[14] Shake vigorously for 1 minute and then centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Partitioning (Defatting): Transfer the acetonitrile supernatant to a new tube containing 10 mL of n-hexane (pre-saturated with acetonitrile).[5] Shake for 1 minute and centrifuge at 3,000 rpm for 5 minutes.

  • Evaporation: Carefully collect the lower acetonitrile layer and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and vortex for 30 seconds.[10]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Sample 5g Homogenized Tissue Spike Spike with Internal Standard Sample->Spike Extract Add Acetonitrile, MgSO4, NaCl Homogenize & Centrifuge Spike->Extract Partition Defat with Hexane Centrifuge Extract->Partition Supernatant Evaporate Evaporate Acetonitrile Layer Partition->Evaporate ACN Layer Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analysis Inject into LC-MS/MS Filter->Analysis

Caption: Workflow for this compound extraction from animal tissue.

LC-MS/MS Analysis Protocol

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterCondition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Column Temperature 40°C[10]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier) IS: Precursor ion > Product ion (Quantifier)
Source Temp. 350°C
Capillary Voltage 3.0 kV

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters are outlined below.[7][15]

G Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

  • Specificity/Selectivity: Analyze at least six blank tissue samples from different sources to ensure no endogenous components interfere with the detection of this compound or the IS at their respective retention times.[8]

  • Linearity and Range: Prepare a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. The linearity should be evaluated over the specified range (e.g., 0.1-50 ng/mL) using a weighted linear regression model.[16] The coefficient of determination (R²) should be ≥ 0.99.[16]

  • Accuracy (Recovery) and Precision:

    • Analyze blank tissue samples spiked with this compound at three concentration levels (low, medium, high), with at least five replicates per level.[14]

    • Accuracy is determined by calculating the percentage recovery of the spiked amount.

    • Precision is expressed as the relative standard deviation (RSD).

      • Repeatability (Intra-assay precision): RSD calculated from replicates analyzed on the same day.[8]

      • Intermediate Precision (Inter-assay precision): RSD calculated from replicates analyzed on different days by different analysts or with different equipment.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram, typically at S/N ≥ 3.[7]

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. It is often established at S/N ≥ 10 or as the lowest validated spike level meeting the accuracy and precision criteria.[7][12]

  • Stability: Assess the stability of this compound in stock solutions and in the biological matrix under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage at -20°C).[7]

Data Presentation: Summary of Validation Results

The following tables present a template for summarizing the quantitative data obtained during method validation.

Table 1: Linearity of Calibration Curve

Parameter Acceptance Criteria Result
Range (ng/mL) - 0.1-50
Regression Equation - y = mx+c
Weighting Factor - 1/x

| Coefficient of Determination (R²) | ≥ 0.99 | >0.995 |

Table 2: Accuracy and Precision

Spiked Conc. (µg/kg) Mean Measured Conc. (µg/kg) Accuracy (% Recovery) Precision (% RSD) Intra-day (n=5) Precision (% RSD) Inter-day (n=15)
0.5 0.48 96.0 < 15% < 20%
2.0 1.92 96.0 < 10% < 15%
10.0 9.85 98.5 < 8% < 12%

Note: Acceptance criteria for accuracy (typically 80-120%) and precision (RSD ≤ 20%) can vary based on regulatory guidelines.[5][14][17]

Table 3: Method Detection and Quantification Limits

Parameter Method Result (µg/kg)
LOD S/N ≥ 3 0.07
LOQ S/N ≥ 10 0.21

Values are examples based on published literature.[9][12]

Conclusion

This application note provides a comprehensive and robust protocol for the determination and validation of an analytical method for this compound residues in animal tissues using LC-MS/MS. The described sample preparation is effective in removing matrix interferences, and the LC-MS/MS conditions provide excellent sensitivity and selectivity. Proper validation of this method by assessing parameters such as linearity, accuracy, precision, and detection limits will ensure the generation of reliable and defensible data for regulatory monitoring and food safety assurance programs.

References

Application Notes and Protocols for Solid-Phase Extraction of Ipronidazole from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipronidazole is a nitroimidazole antibiotic that has been utilized in veterinary medicine for its antiprotozoal properties, particularly in poultry and swine.[1] Due to concerns about potential carcinogenicity and mutagenicity of nitroimidazole residues in food products of animal origin, regulatory bodies in many countries have banned or strictly regulated their use.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in various complex matrices such as animal tissues, feed, and biological fluids to ensure food safety and compliance with regulations. Solid-phase extraction (SPE) has emerged as a widely adopted and effective technique for the cleanup and pre-concentration of this compound and its metabolites from these challenging sample types prior to chromatographic analysis.[4][5] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from different matrices, intended for researchers, scientists, and professionals in drug development and food safety.

Experimental Protocols

The following protocols outline the solid-phase extraction procedures for this compound from various complex matrices. The specific choice of SPE sorbent and solvents may vary depending on the matrix and the analytical instrumentation used for final detection.

Protocol 1: Extraction of this compound from Animal Tissues (Muscle, Liver)

This protocol is adapted from methods for the analysis of nitroimidazoles in animal and fishery products.[5][6]

1. Sample Preparation: a. Homogenize 10.0 g of the tissue sample with 1 mL of acetic acid and 50 mL of acetone.[6] b. Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the supernatant.[6] c. Re-homogenize the residue with 30 mL of acetone, centrifuge again, and combine the supernatants.[6] d. Adjust the final volume of the combined supernatant to 100 mL with acetone.[6] e. Take a 10 mL aliquot of the extract and evaporate it to approximately 2 mL at a temperature not exceeding 40°C.[6] f. Perform a liquid-liquid extraction by shaking the concentrated extract with 10 mL of n-hexane-saturated acetonitrile (B52724) and 10 mL of n-hexane. Centrifuge at 3,000 rpm for 5 minutes.[6] g. Evaporate the acetonitrile layer to dryness at a temperature not exceeding 40°C.[6] h. Dissolve the residue in 5 mL of 2% (v/v) formic acid. This solution is ready for SPE.[6]

2. Solid-Phase Extraction (using a Strongly Acidic Cation Exchange Resin Cartridge, e.g., 500 mg): a. Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of 2% (v/v) formic acid. Discard the effluent.[6] b. Sample Loading: Load the prepared sample solution from step 1h onto the conditioned SPE cartridge. c. Washing: Wash the cartridge sequentially with 5 mL of 2% (v/v) formic acid, 5 mL of methanol (B129727), and 5 mL of 0.5% ammonia (B1221849) solution. Discard the effluent after each wash.[6] d. Elution: Elute the target analyte with 10 mL of a 1:3 mixture of acetonitrile and water.[6] e. Post-Elution Processing: Dissolve 2 g of ammonium (B1175870) sulfate (B86663) in the eluate and perform a liquid-liquid extraction twice with 10 mL of ethyl acetate (B1210297) each time.[6] f. Combine the ethyl acetate extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.[6] g. Reconstitute the residue in a suitable solvent (e.g., 1 mL of 0.1% formic acid) for analysis by LC-MS/MS.[6]

Protocol 2: Extraction of this compound from Animal Feed

This protocol is based on methods developed for the determination of this compound in finished feeds.[7][8]

1. Sample Preparation: a. Grind the feed sample to a fine powder. b. For feeds containing bentonite, which can interfere with extraction, pre-soak 10 g of the ground sample with a warm aqueous pH 8 buffer for a brief period.[8] For other feeds, extraction with warm 0.2N HCl can be employed.[7] c. Add 50 mL of benzene (B151609) and shake vigorously.[8] d. Centrifuge or allow the phases to separate and collect the benzene extract.

2. Solid-Phase Extraction (using Silica (B1680970) Gel or Alumina column): a. Column Preparation: Prepare a silica gel column for cleanup.[1] b. Sample Loading: Apply the benzene extract from step 1d onto the column. c. Elution: Elute the column with a suitable solvent system. The specific composition may need optimization, but benzene or a mixture containing benzene is often used.[1] d. Final Processing: The collected eluate can be divided for further specific extraction procedures if necessary or concentrated and reconstituted in a suitable solvent for GC or LC analysis.[1]

Protocol 3: Extraction of this compound from Plasma

This protocol is based on validated methods for the detection of nitroimidazoles in plasma.[3][5]

1. Sample Preparation (Protein Precipitation): a. To 1 mL of plasma, add a suitable protein precipitating agent like acetonitrile. b. Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins. c. Collect the supernatant.

2. Solid-Phase Extraction (using a suitable cartridge, e.g., C18 or ion-exchange): a. Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water. b. Sample Loading: Load the supernatant from step 1c onto the conditioned cartridge. c. Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent will depend on the sorbent used. d. Elution: Elute this compound with a stronger solvent, such as acetonitrile or a mixture of acetonitrile and an appropriate buffer. e. Final Processing: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in various matrices, compiled from different analytical methods.

MatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
Animal & Fishery ProductsDivinylbenzene–N-vinylpyrolidone copolymer with sulfo groupsLC-MS/MS74.6 - 111.1-0.0001 mg/kg[5]
EggSupelMIP NitroimidazolesLC-MS/MS~950.016-0.12 µg/kg-[2]
MilkSupelMIP NitroimidazolesLC-MS/MS~950.010-0.16 µg/kg-[2]
Fish & CrustaceansC18UPLC-MS/MS87 - 1210.07 - 1.0 ng/g0.21 - 3.0 ng/g[4]
Finished FeedsMagnesium oxide, diatomaceous earth, and asbestos (B1170538) columnSpectrophotometry~98--[7]
Swine Feed-LC77.1 (at 12.9 ppm)--[9]
EggsExtrelut cartridgeLC-UV/VIS80 - 98-5-10 µg/kg[10]
Pig Plasma-HPLC-MS/MS93 - 123--[3]

LOD: Limit of Detection, LOQ: Limit of Quantification

Mandatory Visualization

The following diagram illustrates a general workflow for the solid-phase extraction of this compound from complex matrices.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Tissue, Feed, Plasma) Homogenization Homogenization/ Extraction Sample->Homogenization Centrifugation Centrifugation/ Filtration Homogenization->Centrifugation LLE Liquid-Liquid Extraction (Optional) Centrifugation->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Conditioning 1. Cartridge Conditioning Loading 2. Sample Loading Evaporation->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Final_Processing Evaporation & Reconstitution Elution->Final_Processing Analysis LC-MS/MS or GC Analysis Final_Processing->Analysis

Caption: Workflow for this compound Solid-Phase Extraction.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole is a synthetic antiprotozoal agent belonging to the nitroimidazole class of compounds.[1][2] It is primarily utilized in veterinary medicine for its efficacy against a range of anaerobic bacteria and protozoan parasites.[1] The drug is particularly effective for the treatment and prevention of histomoniasis ("blackhead disease") in turkeys, swine dysentery, and infections caused by Giardia and Trichomonas.[1][3][4][5] Like other nitroimidazoles, this compound functions as a prodrug. Its mechanism of action is dependent on the reduction of its nitro group within the target anaerobic organism. This process creates reactive nitroso radicals that bind to and disrupt the helical structure of the parasite's DNA, inhibiting nucleic acid synthesis and ultimately leading to cell death.[1][6][7]

These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies for this compound, including detailed experimental protocols, data presentation guidelines, and workflow visualizations.

Mechanism of Action

The selective toxicity of this compound against anaerobic organisms is due to their unique metabolic pathways. Anaerobes possess low redox potential ferredoxin-like proteins that are capable of reducing the 5-nitro group of this compound. This activation step is crucial, as the un-reduced form of the drug is inactive. Once reduced, the resulting cytotoxic intermediates are responsible for the observed antiparasitic effects.

cluster_parasite Anaerobic Parasite Cell Ipro_inactive This compound (Inactive Prodrug) Activation Reduction of Nitro Group Ipro_inactive->Activation Anaerobic metabolism Ipro_active Reactive Nitro Radical Activation->Ipro_active DNA Parasite DNA Ipro_active->DNA Interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Parasite Cell Death Damage->Death Ipro_entry This compound Administration Ipro_entry->Ipro_inactive Enters Cell A Phase 1: Acclimatization & Baseline Measures B Phase 2: Experimental Infection A->B C Phase 3: Group Assignment & Treatment Initiation B->C D Phase 4: Monitoring & Data Collection C->D E Phase 5: Endpoint Analysis D->E Start Euthanasia & Sample Collection Clinical Clinical Assessment Start->Clinical Parasite Parasitological Assessment Start->Parasite Weight Body Weight Change Clinical->Weight Signs Clinical Score (Diarrhea, etc.) Clinical->Signs Gross Gross Pathology (Lesion Scores) Clinical->Gross Histo Histopathology Clinical->Histo Quant Parasite Quantification Parasite->Quant Result Efficacy Determination Histo->Result Microscopy Microscopy (Direct Counts) Quant->Microscopy PCR qPCR Quant->PCR LDA Limiting Dilution Assay (LDA) Quant->LDA Quant->Result

References

Application Notes and Protocols for Assessing Ipronidazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole, a nitroimidazole derivative, has historically been used as an antiprotozoal agent. Recent interest has shifted towards exploring the cytotoxic potential of nitroimidazole compounds in cancer therapy. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in various cell culture models. The methodologies outlined herein are fundamental for determining the efficacy and mechanism of action of this compound, providing crucial data for preclinical drug development.

The cytotoxic activity of nitroimidazole compounds is often attributed to the reduction of their nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other macromolecules, ultimately inducing cell death. Understanding the specific cellular pathways affected by this compound is critical for its potential development as a therapeutic agent. These protocols are designed to be robust and reproducible, enabling researchers to generate high-quality, comparable data.

Data Presentation

Due to the limited availability of direct quantitative cytotoxicity data for this compound in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for structurally related N-alkyl-nitroimidazole compounds against various cancer cell lines. This data serves as a representative example of the expected cytotoxic potency of this class of compounds.

Table 1: Cytotoxicity of N-Alkyl-Nitroimidazoles Against Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
N-methyl-nitroimidazoleA549Human Lung Carcinoma17.00 ± 1.7
N-methyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma16.67 ± 2.3
N-ethyl-nitroimidazoleA549Human Lung Carcinoma14.67 ± 2.5
N-ethyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma17.33 ± 2.1
N-propyl-nitroimidazoleA549Human Lung Carcinoma19.33 ± 3.2
N-propyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma21.50 ± 4.9
N-butyl-nitroimidazoleA549Human Lung Carcinoma32.33 ± 3.1
N-butyl-nitroimidazoleMDA-MB-231Human Breast Adenocarcinoma17.00 ± 1.7

Data is representative of related nitroimidazole compounds and may not reflect the exact values for this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.

Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Visualization of Cellular Mechanisms

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway that may be affected by this compound, based on studies of the related nitroimidazole, ornidazole.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MDA-MB-231) ipron_prep This compound Preparation (Serial Dilutions) mtt MTT Assay (Viability) ipron_prep->mtt Treatment ldh LDH Assay (Membrane Integrity) ipron_prep->ldh Treatment apoptosis Annexin V/PI Staining (Apoptosis) ipron_prep->apoptosis Treatment ic50 IC50 Determination mtt->ic50 ldh->ic50 pathway Signaling Pathway Analysis apoptosis->pathway

Caption: Workflow for assessing this compound cytotoxicity.

G Potential Signaling Pathway Affected by this compound cluster_shh Sonic Hedgehog Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis This compound This compound Shh Shh This compound->Shh Inhibits PI3K PI3K This compound->PI3K Inhibits DNA_damage DNA Damage This compound->DNA_damage Induces Ptch1 Ptch1 Shh->Ptch1 Binds Smo Smo Ptch1->Smo Inhibits Gli Gli Smo->Gli Activates Apoptosis Apoptosis Gli->Apoptosis Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Apoptosis Inhibits Caspases Caspase Activation DNA_damage->Caspases Caspases->Apoptosis

Caption: this compound's potential mechanism of action.

Application Note & Protocol: A Comprehensive Guide to Studying Ipronidazole Resistance in Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ipronidazole is a nitroimidazole antimicrobial agent effective against a range of anaerobic protozoan parasites, including Trichomonas vaginalis, Giardia lamblia, and Histomonas meleagridis. As with other nitroimidazoles, its mechanism of action relies on reductive activation within the parasite. The prodrug enters the cell and is activated by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is a key enzyme in the anaerobic energy metabolism of these organisms.[1][2] This activation process generates cytotoxic nitro radical anions that induce DNA damage and lead to cell death.

The emergence of resistance to this compound and other 5-nitroimidazoles poses a significant challenge in treating protozoal infections. The primary mechanism of resistance is linked to decreased activation of the drug, often due to the downregulation or functional impairment of the PFOR pathway.[1][2][3] This document provides a detailed set of protocols for researchers to cultivate relevant protozoa, determine the level of resistance through in vitro susceptibility testing, and investigate the underlying molecular and biochemical mechanisms of this compound resistance.

Section 1: In Vitro Cultivation of Protozoa

Accurate and reproducible in vitro susceptibility testing begins with robust and consistent parasite cultivation. Below are standard protocols for the axenic culture of Trichomonas vaginalis and Giardia lamblia.

Protocol 1.1: Axenic Cultivation of Trichomonas vaginalis

This protocol is suitable for strains such as ATCC 30236.

Materials:

  • T. vaginalis isolate (e.g., ATCC 30236)

  • Modified TYI-S-33 medium (or ATCC Medium 2154)

  • Heat-inactivated bovine or horse serum

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Sterile 15 mL screw-cap culture tubes

  • Incubator at 37°C

  • Hemocytometer or automated cell counter

  • Ice water bath

Procedure:

  • Medium Preparation: Prepare TYI-S-33 medium according to the standard formulation. Prior to use, supplement the medium with 10% (v/v) heat-inactivated serum and 1% Penicillin-Streptomycin. Adjust the pH to 6.0.

  • Initiation of Culture from Frozen Stock: Thaw a frozen vial of T. vaginalis rapidly in a 37°C water bath. Aseptically transfer the contents to a 15 mL tube containing 13 mL of pre-warmed, complete medium.

  • Incubation: Incubate the culture tubes upright at 37°C with the caps (B75204) tightly screwed.

  • Monitoring Growth: Monitor the culture daily for motile trophozoites using an inverted microscope. Cultures typically reach peak density in 48-72 hours.

  • Sub-culturing:

    • To detach adherent trophozoites, place the culture tube in an ice-water bath for 10-15 minutes.

    • Gently invert the tube several times to ensure a homogenous cell suspension.

    • Aseptically transfer an appropriate volume (e.g., 0.1-0.5 mL) of the culture to a new tube containing fresh, pre-warmed medium. The transfer interval is typically every 2-3 days.

Protocol 1.2: Axenic Cultivation of Giardia lamblia Trophozoites

This protocol is suitable for strains such as WB (ATCC 50803).

Materials:

  • G. lamblia isolate (e.g., ATCC 50803)

  • Modified TYI-S-33 medium

  • Heat-inactivated fetal bovine serum (FBS)

  • Bovine bile

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Sterile 15 mL screw-cap culture tubes filled to the brim to minimize oxygen.

  • Incubator at 37°C

  • Hemocytometer or automated cell counter

  • Ice water bath

Procedure:

  • Medium Preparation: Prepare modified TYI-S-33 medium, supplementing with 10% (v/v) FBS and bovine bile to a final concentration of 0.05%.[4] Add 1% Penicillin-Streptomycin. The final pH should be adjusted to 7.2.[5]

  • Initiation of Culture: Thaw a frozen vial of G. lamblia trophozoites and transfer to a tube containing 11-13 mL of pre-warmed, complete medium. Fill the tube completely and tighten the cap to ensure microaerophilic conditions.[4]

  • Incubation: Incubate cultures at 37°C.[5]

  • Monitoring Growth: Giardia trophozoites are adherent.[1] Check for a confluent monolayer on the side of the tube using an inverted microscope. Doubling times are typically 8-12 hours.[6]

  • Sub-culturing:

    • Aspirate the old medium, which contains dead or non-adherent cells.

    • To detach the adherent trophozoites, refill the tube with ice-cold, sterile Phosphate Buffered Saline (PBS) or medium and place it in an ice-water bath for 20-45 minutes.[1][5]

    • Resuspend the detached trophozoites and inoculate a small volume into a new tube of fresh, pre-warmed medium. Passage cultures every 48-72 hours.[1]

Section 2: In Vitro this compound Susceptibility Testing

The determination of the 50% inhibitory concentration (IC50) is a quantitative measure of a drug's efficacy. This protocol describes a microtiter plate-based assay to determine the IC50 of this compound against protozoan trophozoites.

Protocol 2.1: IC50 Determination by Microtiter Plate Assay

Materials:

  • Log-phase parasite culture (T. vaginalis or G. lamblia)

  • Complete culture medium

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Serological pipettes and multichannel pipettor

  • Incubator (37°C)

  • Plate reader

  • Cell viability reagent (e.g., Resazurin, MTT)

Procedure:

  • Drug Stock Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Parasite Preparation: Harvest parasites from a log-phase culture. Count the trophozoites using a hemocytometer and adjust the cell density with fresh medium to 2 x 10^5 cells/mL.

  • Assay Plate Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 2 x 10^4 cells/well).

    • Leave wells for "medium only" (blank) and "cells only" (negative control, 0% inhibition) controls.

  • Drug Dilution Series:

    • In a separate plate or in the assay plate, perform a serial dilution of the this compound stock solution. Start with a high concentration (e.g., 200 µM) and perform 2-fold serial dilutions in complete medium.

    • The final concentration of DMSO in all wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

  • Drug Addition: Add 100 µL of each drug dilution to the corresponding wells containing the parasite suspension, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate at 37°C for 48 hours in the appropriate conditions for the parasite (e.g., microaerophilic for Giardia).

  • Viability Assessment:

    • After incubation, add 20 µL of the chosen viability reagent (e.g., Resazurin) to each well.

    • Incubate for an additional 4-6 hours, or as recommended by the manufacturer.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank (medium only) reading from all other readings.

    • Normalize the data by expressing the results as a percentage of the negative control (untreated cells), which represents 100% viability.

    • Plot the percentage of inhibition versus the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[7][8]

Workflow for In Vitro Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound Stock Solution p2 Culture Protozoa to Log-Phase Growth p3 Harvest & Count Trophozoites p2->p3 a1 Seed 96-Well Plate with Parasites p3->a1 a3 Add Dilutions to Plate a1->a3 a2 Create Serial Drug Dilutions a2->a3 a4 Incubate Plate (48h at 37°C) d1 Add Viability Reagent (e.g., Resazurin) a4->d1 d2 Incubate (4-6h) d1->d2 d3 Read Plate (Absorbance/Fluorescence) d2->d3 d4 Calculate % Inhibition d3->d4 d5 Plot Dose-Response Curve & Determine IC50 d4->d5

Caption: Workflow for determining the IC50 of this compound.

Data Presentation: this compound/Metronidazole (B1676534) Susceptibility

The following table summarizes typical susceptibility data for sensitive and resistant protozoan strains. Metronidazole data is often used as a proxy due to the similar mechanism of action.

Protozoan SpeciesStrain TypeDrugIC50 / MIC (µM)Fold ResistanceReference
Giardia duodenalisSensitive (WB)Metronidazole2.26 ± 0.31x[9][10]
Giardia duodenalisResistant (MTZ20)Metronidazole7.09 ± 0.8~3.1x[9][10]
Trichomonas vaginalisSensitiveMetronidazole< 9.51x[11]
Trichomonas vaginalisResistantMetronidazole> 300> 31x[11]
Trichomonas vaginalisSensitiveMetronidazoleMIC: 3.5 - 12 µg/mL-[3]
Trichomonas vaginalisResistantMetronidazoleMIC: > 75 µg/mL-[3]

Section 3: Investigating Mechanisms of Resistance

Resistance to this compound is primarily associated with alterations in the drug activation pathway. This section provides protocols to investigate both the genetic basis and the biochemical consequences of resistance.

Mechanism of Action and Resistance Pathway

G cluster_pathway This compound Activation & Resistance Pathway IPZ This compound (Prodrug) IPZ_radical Nitro Radical Anion (Toxic) IPZ->IPZ_radical PFOR PFOR (Pyruvate:Ferredoxin Oxidoreductase) Fd_red Ferredoxin (Reduced) PFOR->Fd_red Reduces AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA Resistance Resistance Mechanism: - Downregulation of PFOR/Fd - Mutation in PFOR/Fd PFOR->Resistance Fd_ox Ferredoxin (Oxidized) Fd_ox->PFOR Accepts e- Fd_red->IPZ Reductive Activation Fd_red->Resistance Pyruvate Pyruvate Pyruvate->PFOR e- DNA_damage DNA Damage & Cell Death IPZ_radical->DNA_damage

Caption: Reductive activation of this compound and PFOR-mediated resistance.

Protocol 3.1: Molecular Analysis of Resistance Markers

This protocol outlines the steps for amplifying and sequencing genes, such as pfor or nitroreductases (ntr), that are implicated in resistance.

Materials:

  • DNA extraction kit (suitable for protozoa)

  • PCR primers for the target gene (e.g., pfor, ntr4, ntr6)

  • High-fidelity DNA polymerase and dNTPs

  • PCR thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • Gel extraction kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both this compound-sensitive and resistant parasite cultures using a commercial kit, following the manufacturer's instructions.

  • Primer Design: Design PCR primers to amplify the full coding sequence or specific domains of the target gene. Primers can be designed based on published sequences from GenBank for the specific protozoan. For T. vaginalis, primers targeting beta-tubulin or specific repeat regions can be used for species confirmation.[12][13] For resistance, target genes like ntr4Tv and ntr6Tv have been associated with metronidazole resistance.[7]

  • PCR Amplification:

    • Set up a standard PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Use a thermal cycler with an optimized program (annealing temperature and extension time) for your specific primers and target length.

  • Verification of Amplicon: Run the PCR product on an agarose gel to verify that a band of the expected size has been amplified.

  • Purification and Sequencing:

    • Excise the correct band from the gel and purify the DNA using a gel extraction kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the sequence from the resistant strain against the sequence from the sensitive (wild-type) strain to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that could lead to a non-functional protein (e.g., nonsense or frameshift mutations).[7]

Workflow for Molecular Investigation of Resistance

G cluster_prep Sample Preparation cluster_pcr PCR & Sequencing cluster_analysis Bioinformatic Analysis p1 Culture Sensitive & Resistant Strains p2 Extract Genomic DNA from both strains p1->p2 a1 PCR Amplify Target Gene (e.g., PFOR, NTR) p2->a1 a2 Verify Amplicon Size (Agarose Gel) a1->a2 a3 Purify PCR Product a2->a3 a4 Sanger Sequence Amplicon a3->a4 d1 Assemble Sequences a4->d1 d2 Align Sequences (Resistant vs. Sensitive) d1->d2 d3 Identify Mutations (SNPs, Indels) d2->d3 d4 Correlate Genotype with Phenotype d3->d4

Caption: Workflow for identifying genetic markers of resistance.

Data Presentation: Genetic Markers of Resistance
Gene TargetOrganismType of MutationAssociated PhenotypeReference
ntr4TvT. vaginalisC213G (Y71STOP)Metronidazole Resistance[7]
ntr6TvT. vaginalisA238T (K80STOP)Metronidazole Resistance[7]
Nitroreductase 1 (NR1)G. duodenalisNon-synonymous variationsMetronidazole Resistance[14]
Nitroreductase 2 (NR2)G. duodenalisNon-synonymous variationsMetronidazole Resistance[14]
Protocol 3.2: Biochemical Analysis of PFOR Enzyme Activity

This spectrophotometric assay measures PFOR activity by monitoring the pyruvate-dependent reduction of an artificial electron acceptor, such as benzyl (B1604629) viologen. This assay must be performed under strict anaerobic conditions as PFOR is oxygen-sensitive.

Materials:

  • Anaerobic chamber or glove box

  • Sensitive and resistant parasite cultures

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, with protease inhibitors)

  • Spectrophotometer (with cuvette holder inside the anaerobic chamber if possible)

  • Anaerobic cuvettes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Reagents (prepare anaerobically): Sodium Pyruvate, Coenzyme A (CoA), Thiamine Pyrophosphate (TPP), Benzyl Viologen.

Procedure:

  • Preparation of Cell Lysate (Crude Extract):

    • Harvest a large number of trophozoites (e.g., 10^8 cells) from both sensitive and resistant cultures.

    • Wash the cell pellet with anaerobic PBS.

    • Resuspend the pellet in anaerobic lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles) inside the anaerobic chamber.

    • Centrifuge at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the total protein concentration (e.g., using a Bradford assay). Keep on ice.

  • Enzyme Assay:

    • Inside the anaerobic chamber, prepare the reaction mixture in an anaerobic cuvette. The mixture should contain assay buffer, TPP, CoA, and benzyl viologen.

    • Add a specific amount of cell lysate (e.g., 50-100 µg of total protein) to the cuvette.

    • Place the cuvette in the spectrophotometer and record a baseline reading at 546 nm or 580 nm.[15]

    • Initiate the reaction by adding a saturating concentration of sodium pyruvate.

    • Immediately monitor the decrease in absorbance over time, which corresponds to the reduction of benzyl viologen.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of reduced benzyl viologen (7,800 M⁻¹ cm⁻¹) to convert the rate into µmol/min.[15]

    • Calculate the specific activity as Units/mg of total protein, where one Unit (U) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of substrate per minute.

    • Compare the specific activity of PFOR in the resistant strain to that of the sensitive strain.

Data Presentation: PFOR Specific Activity
Strain TypeSource of LysateSpecific Activity (U/mg protein)% Activity vs. Sensitive
SensitiveT. vaginalis (S-strain)0.150100%
ResistantT. vaginalis (R-strain)0.03020%
SensitiveG. lamblia (S-strain)0.125100%
ResistantG. lamblia (R-strain)0.02520%
(Note: Values are representative and will vary based on experimental conditions and the degree of resistance.)

Section 4: Data Interpretation and Troubleshooting

  • Correlation of Data: A resistant phenotype (high IC50) is expected to correlate with either a mutation in a key gene like pfor or ntr (molecular data) or a significant decrease in PFOR enzyme activity (biochemical data).

  • Troubleshooting - High IC50 Variation: Inconsistent IC50 values can result from variability in parasite growth phase, initial cell density, or reagent stability. Always use log-phase cultures and ensure accurate cell counting.

  • Troubleshooting - Low PFOR Activity: PFOR is extremely oxygen-sensitive. If activity is low in all samples, ensure all buffers were properly degassed and the anaerobic environment was strictly maintained throughout the lysate preparation and assay.

  • Alternative Resistance Mechanisms: If no changes are observed in the PFOR pathway, consider investigating other potential mechanisms, such as altered expression of other reductases (e.g., thioredoxin reductase) or increased expression of oxidative stress proteins, which has been observed in Entamoeba histolytica.[16]

References

Ipronidazole as a Reference Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole is a nitroimidazole antibiotic primarily used in veterinary medicine to treat protozoal infections. Due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for illegal residues in food products. This compound reference standards are crucial for the development, validation, and routine application of these chromatographic methods, ensuring the accuracy and reliability of analytical data. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatography, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound reference standards, including its isotopically labeled form, this compound-D3, are utilized for various critical functions in analytical workflows.[1] These include the construction of calibration curves for quantification, method validation to assess performance characteristics like linearity, accuracy, and precision, and for confirmatory analysis to positively identify the compound in samples.[1] High-purity reference materials, often produced in accordance with ISO 17034, ensure traceability and consistency in analytical measurements.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number14885-29-1
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
IUPAC Name1-methyl-2-(1-methylethyl)-5-nitro-1H-imidazole

Application in Chromatographic Analysis

This compound is most commonly analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4] High-performance liquid chromatography (HPLC) with UV/VIS detection is also a viable, though less sensitive, alternative.[5][6] Gas chromatography (GC) has also been used for the analysis of this compound residues.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the determination of this compound residues in complex matrices such as food products of animal origin.[3] The use of a stable isotope-labeled internal standard, such as this compound-D3, is recommended to compensate for matrix effects and variations in sample preparation and instrument response.[1]

A typical experimental workflow for the analysis of this compound in food samples using LC-MS/MS is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (e.g., SPE or LLE) extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification confirmation Confirmation (Ion Ratios) quantification->confirmation quantification_logic cluster_calibration Calibration cluster_quantification Quantification std_prep Prepare this compound Reference Standards (Known Concentrations) std_analysis Analyze Standards by LC-MS/MS std_prep->std_analysis cal_curve Generate Calibration Curve (Response vs. Concentration) std_analysis->cal_curve concentration Determine Concentration from Calibration Curve cal_curve->concentration Interpolate sample_analysis Analyze Sample by LC-MS/MS sample_response Measure Instrument Response for this compound sample_analysis->sample_response sample_response->concentration

References

Application Notes and Protocols for the Quantitative Analysis of Ipronidazole and its Metabolites in Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ipronidazole and its primary metabolite, hydroxythis compound (IPZ-OH), in animal feed samples. The methodologies described are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for detecting and quantifying veterinary drug residues.

This compound is a nitroimidazole antibiotic that has been used to control histomoniasis (blackhead disease) in turkeys and to promote growth in other food-producing animals.[1][2] However, due to concerns about its potential carcinogenicity and mutagenicity, its use is banned or strictly regulated in many countries.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in animal feed to ensure food safety and compliance with regulations.

Metabolic Pathway of this compound

This compound is metabolized in animals primarily through the oxidation of its isopropyl group, forming 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, commonly known as hydroxythis compound (IPZ-OH).[1] This metabolite is a key target analyte in residue analysis.

This compound This compound Metabolite Hydroxythis compound (IPZ-OH) This compound->Metabolite Oxidation

Caption: Metabolic conversion of this compound to its primary metabolite, Hydroxythis compound (IPZ-OH).

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of this compound and its metabolite in feed, based on validated methods reported in the literature.[5][6]

Table 1: LC-MS/MS Method Performance

AnalyteLimit of Quantification (LOQ) (mg/kg)Recovery (%)Repeatability (RSD%)
This compound (IPZ)0.000174.6 - 111.10.5 - 8.3
Hydroxythis compound (IPZ-OH)0.000174.6 - 111.10.5 - 8.3

Table 2: LC-MS/MS Instrument Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for specific instrument
Product Ions (m/z)To be determined for specific instrument
Collision EnergyTo be optimized for specific instrument

Experimental Protocols

This section provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of this compound and Hydroxythis compound in animal feed.

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), n-Hexane, Ethyl Acetate (EtOAc), all LC-MS grade.

  • Acids: Formic acid (FA), Acetic acid.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or a divinylbenzene-N-vinylpyrrolidone copolymer with sulfo groups.[5]

  • Reference Standards: this compound (purity ≥ 98%), Hydroxythis compound (purity ≥ 98%).[7]

  • Internal Standards: Isotope-labeled this compound (e.g., this compound-d3) and Hydroxythis compound (e.g., Hydroxythis compound-d3) are recommended for improved accuracy.[8]

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard and internal standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with 0.1% formic acid in water:acetonitrile (90:10, v/v) to create calibration standards ranging from 0.1 to 100 ng/mL.

Sample Preparation: Extraction and Cleanup

The following workflow outlines the steps for preparing feed samples for analysis.

cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Weigh 5g of homogenized feed sample B Add internal standards A->B C Add 10 mL acetonitrile with 1% acetic acid B->C D Vortex and shake vigorously C->D E Add MgSO4 and NaCl (QuEChERS salts) D->E F Centrifuge to separate layers E->F G Take supernatant F->G H Defatting with n-Hexane (if necessary) G->H I Solid-Phase Extraction (SPE) H->I J Evaporate and reconstitute in mobile phase I->J K LC-MS/MS Analysis J->K

Caption: Experimental workflow for the analysis of this compound in feed.

Detailed Protocol:

  • Extraction:

    • Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.[9]

    • Spike the sample with an appropriate amount of the internal standard solution.

    • Add 10 mL of acetonitrile containing 1% acetic acid.[5]

    • Vortex for 1 minute and then shake vigorously for 10 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (QuEChERS salts).[9]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Liquid-Liquid Partitioning and SPE):

    • Transfer the supernatant (acetonitrile layer) to a new tube.

    • For high-fat matrices, a defatting step may be necessary. Add 10 mL of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.[5]

    • The crude extract can be further cleaned using a solid-phase extraction (SPE) cartridge.[5][10]

      • Condition the SPE cartridge (e.g., SCX) with methanol and water.

      • Load the extract onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analytes with a suitable solvent (e.g., 5% ammonia (B1221849) in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for each analyte for confirmation.

    • Optimize MS parameters such as capillary voltage, source temperature, and gas flows for the specific instrument being used.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound and its metabolite in the feed samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration in the feed is calculated by taking into account the initial sample weight and any dilution factors.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to international guidelines (e.g., SANTE/12682/2019). Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy (Recovery): Determine the recovery by analyzing spiked blank feed samples at different concentration levels.

  • Precision (Repeatability and Reproducibility): Evaluate the variation of results within the same day and on different days.

  • Specificity: Ensure the method can differentiate the analytes from other matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound and its primary metabolite in animal feed. Adherence to the detailed protocols and proper method validation are essential for generating accurate and defensible data, which is critical for regulatory monitoring and ensuring the safety of the food supply.

References

Application Notes and Protocols for Histopathological Evaluation of Ipronidazole Treatment Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ipronidazole is a nitroimidazole-based compound primarily used as an antiprotozoal agent, particularly in veterinary medicine for treating diseases like histomoniasis (blackhead disease) in turkeys.[1] Like other nitroimidazoles, its mechanism of action involves reductive activation within anaerobic or hypoxic cells, leading to the formation of cytotoxic radicals that damage cellular macromolecules such as DNA.[2] Evaluating the therapeutic efficacy and potential toxicity of this compound requires a detailed examination of tissue morphology. Histopathology serves as a critical tool in preclinical and research settings, providing essential insights into the drug's mechanism of action, its impact on target organisms, and any off-target effects on host tissues.[3]

These application notes provide a framework for using histopathological techniques to assess the effects of this compound treatment. The protocols cover tissue preparation, standard and advanced staining techniques, and methods for quantitative analysis to ensure robust and reproducible results. Common tissues for analysis include the site of infection (e.g., liver, cecum in histomoniasis), as well as organs susceptible to drug-induced injury, such as the liver and gastrointestinal tract.[4][5]

Experimental and Analytical Workflow

A systematic workflow is crucial for obtaining reliable histopathological data. The process begins with sample collection from control and this compound-treated subjects and concludes with quantitative analysis and interpretation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Staining & Imaging cluster_2 Phase 3: Analysis & Interpretation A Animal Dosing (Control & this compound Groups) B Tissue Collection (e.g., Liver, GI Tract) A->B C Tissue Fixation (e.g., 10% Neutral Buffered Formalin) B->C D Paraffin (B1166041) Embedding C->D E Microtome Sectioning (4-6 µm sections) D->E F Staining Procedures E->F G H&E Staining (General Morphology) F->G H Immunohistochemistry (IHC) (Specific Biomarkers) F->H I Whole Slide Imaging (Digital Pathology) G->I H->I J Pathological Evaluation (Qualitative Assessment) I->J I->J K Quantitative Analysis (Histopathologic Scoring, Morphometry) J->K L Data Tabulation & Statistical Analysis K->L M Final Report & Interpretation L->M

Caption: General workflow for histopathological analysis of this compound effects.

Protocol 1: Tissue Collection, Fixation, and Processing

This protocol outlines the foundational steps for preparing tissue samples for histopathological analysis. Proper fixation is critical to preserve tissue morphology and antigenicity.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Graded ethanol (B145695) series (50%, 70%, 80%, 95%, 100%)[6]

  • Xylene[6]

  • Paraffin wax

  • Tissue cassettes

  • Automated tissue processor

  • Embedding station

Procedure:

  • Tissue Collection: Immediately following euthanasia, dissect the target organs (e.g., liver, kidney, intestine).[7] Tissue samples should be no more than 4 mm thick to allow for thorough fixative penetration.[6]

  • Fixation: Place the collected tissues into labeled cassettes and immerse them in 10% NBF. The volume of fixative should be at least 20 times the volume of the tissue.[6] Fix for 18-24 hours at room temperature. Avoid over-fixation as it can mask epitopes for subsequent analysis.

  • Dehydration: Transfer the cassettes to an automated tissue processor. The standard dehydration schedule involves sequential immersion in graded alcohols:

    • 70% Ethanol: 1 hour (2 changes)[6]

    • 80% Ethanol: 1 hour[6]

    • 95% Ethanol: 1 hour (2 changes)[6]

    • 100% Ethanol: 1.5 hours (3 changes)[6]

  • Clearing: Following dehydration, clear the tissues by immersing them in xylene for 1.5 hours (3 changes).[6] This step removes the alcohol and makes the tissue receptive to paraffin infiltration.

  • Infiltration & Embedding: Infiltrate the tissues with molten paraffin wax at approximately 58°C for 2 hours (2 changes).[6] Finally, embed the tissues in paraffin blocks using an embedding station and allow them to solidify on a cold plate.

  • Sectioning: Cut 4-6 µm thick sections from the paraffin blocks using a microtome. Float the sections on a warm water bath and mount them onto positively charged glass slides.

  • Drying: Dry the slides overnight in an oven at 37-42°C to ensure adherence of the tissue section.

Protocol 2: Hematoxylin and Eosin (H&E) Staining

H&E is the most common staining method in histopathology, used to visualize the general morphology and cellular components of a tissue section.[3]

Materials:

  • Harris's Hematoxylin solution

  • Eosin Y solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute or ammonia (B1221849) water

  • Graded ethanol series and xylene

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 10 minutes (2 changes).[8]

    • 100% Ethanol: 2 minutes (2 changes).[8]

    • 95% Ethanol: 2 minutes (2 changes).[8]

    • 80% Ethanol: 2 minutes.[8]

    • Rinse in deionized water: 5 minutes.[8]

  • Nuclear Staining (Hematoxylin):

    • Immerse slides in Harris's Hematoxylin for 3-5 minutes.

    • Rinse briefly in deionized water.

    • Differentiate in acid alcohol for a few seconds to remove excess stain.

    • Rinse thoroughly in running tap water.

    • "Blue" the sections by immersing in Scott's Tap Water Substitute for 1-2 minutes.

    • Rinse in running tap water for 5 minutes.

  • Cytoplasmic Staining (Eosin):

    • Immerse in Eosin Y solution for 1-3 minutes.

    • Rinse briefly in tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through 95% ethanol (2 changes) and 100% ethanol (2 changes), 2 minutes each.

    • Clear in xylene (2 changes), 5 minutes each.

    • Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

  • Observation: Examine under a light microscope. Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in shades of pink.

Protocol 3: Immunohistochemistry (IHC) for Specific Markers

IHC is used to detect the presence and location of specific proteins (antigens) in tissue sections, which is invaluable for understanding the cellular mechanisms of drug action or toxicity.[3] For this compound, markers for inflammation (e.g., CD68 for macrophages), apoptosis (e.g., cleaved Caspase-3), or specific protozoal antigens could be relevant.[9][10]

Materials:

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal serum from the secondary antibody host species)[8]

  • Primary antibody (specific to the target protein)

  • Biotinylated secondary antibody

  • Enzyme conjugate (e.g., Streptavidin-HRP)

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

Procedure:

  • Deparaffinization and Rehydration: Follow Step 1 from the H&E protocol.

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and incubate in a water bath or steamer at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

  • Blocking Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking Non-Specific Binding: Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration (typically 1-10 µg/ml).[8] Apply to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3 changes, 5 minutes each). Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash slides with PBS. Apply the enzyme conjugate and incubate for 30-60 minutes at room temperature.

  • Chromogen Development: Wash slides with PBS. Apply the chromogen substrate and incubate until the desired brown color develops (monitor under a microscope).

  • Counterstaining: Rinse with deionized water. Lightly counterstain with Hematoxylin for 30-60 seconds.

  • Dehydration and Mounting: Dehydrate, clear, and mount the slides as described in the H&E protocol.

  • Observation: The target antigen will appear as a brown precipitate, with the cell nuclei stained blue.

Mechanism of Action of this compound

This compound requires anaerobic or hypoxic conditions for its activation, making it selectively toxic to protozoa or hypoxic cells. The drug enters the cell and its nitro group is reduced by microbial or cellular enzymes, creating highly reactive nitro radical anions that induce lethal damage to DNA and other macromolecules.

G Cellular Environment cluster_0 Extracellular Space cluster_1 Target Cell (e.g., Protozoan) Ipro_out This compound Ipro_in This compound (Inactive) Ipro_out->Ipro_in Passive Diffusion Activation Reductive Activation (Nitroreductase enzymes) Ipro_in->Activation Radical Activated this compound (Cytotoxic Radicals) Activation->Radical Target Macromolecules (DNA, Proteins) Radical->Target Damage Strand Breaks & Adducts Target->Damage Death Cell Death Damage->Death Hypoxia Low Oxygen (Hypoxic) Environment Hypoxia->Activation Required Condition

Caption: Reductive activation mechanism of this compound in a target cell.

Quantitative Histopathology and Data Presentation

Moving beyond qualitative descriptions, quantitative pathology provides objective, reproducible data crucial for evaluating treatment effects.[11] This can be achieved through semi-quantitative scoring by a trained pathologist or through digital image analysis.[9][12]

Semi-Quantitative Scoring: A pathologist, blinded to the treatment groups, evaluates and scores slides based on predefined criteria.[12] Lesion severity is often graded on an ordinal scale (e.g., 0-4). The criteria should be clearly defined before the study begins.

Example Scoring Criteria:

  • Inflammation:

    • 0 = No inflammatory cells

    • 1 = Few scattered inflammatory cells

    • 2 = Mild, focal aggregates of inflammatory cells

    • 3 = Moderate, multifocal inflammation

    • 4 = Severe, diffuse inflammation

  • Necrosis:

    • 0 = No necrosis

    • 1 = Single-cell necrosis

    • 2 = Focal areas of necrosis (<10% of field)

    • 3 = Multifocal areas of necrosis (10-40% of field)

    • 4 = Extensive necrosis (>40% of field)

  • Protozoal Clearance (for efficacy studies):

    • 0 = Heavy parasitic load

    • 1 = Moderate parasitic load

    • 2 = Mild parasitic load

    • 3 = Rare parasites visible

    • 4 = No visible parasites

Data Presentation: The scores should be summarized in a structured table to allow for clear comparison between control and treatment groups. Statistical analysis (e.g., Mann-Whitney U test) can then be applied to determine the significance of the observed differences.

Table 1: Example Histopathological Scoring of Liver Tissue Following this compound Treatment

Group (n=10)Animal IDInflammation Score (0-4)Necrosis Score (0-4)Steatosis Score (0-4)Mean Score ± SD
Control C-01212
C-02111
............
C-102011.4 ± 0.5
This compound (Low Dose) IL-01101
IL-02001
............
IL-101100.6 ± 0.4
This compound (High Dose) IH-01000
IH-02100
............
IH-100010.2 ± 0.3

*Note: Data are hypothetical for illustrative purposes. Statistical significance (e.g., p < 0.05) compared to the control group should be indicated.

References

Application Notes and Protocols for Molecular Docking Studies of Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Ipronidazole with potential target proteins. Given the limited specific literature on this compound docking, this document outlines a robust, generalized workflow based on established methodologies for similar nitroimidazole compounds. It serves as a practical guide for researchers initiating in silico investigations into the mechanism of action of this compound.

Introduction to this compound and Molecular Docking

This compound is a nitroimidazole antiprotozoal agent historically used in veterinary medicine.[1] Like other 5-nitroimidazoles, its therapeutic effect is believed to stem from the reductive activation of its nitro group within anaerobic or microaerophilic organisms, leading to the generation of cytotoxic metabolites that can damage DNA and other macromolecules.[2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for elucidating drug-target interactions, predicting binding affinities, and guiding the design of more potent and selective therapeutic agents.[4]

Potential Target Proteins for this compound

While specific protein targets for this compound have not been extensively characterized, related nitroimidazole compounds like metronidazole (B1676534) and ornidazole (B1677491) have been shown to interact with several key proteins in protozoa and bacteria. Based on this, the following are proposed as high-priority targets for initial molecular docking studies with this compound:

  • Pyruvate:ferredoxin oxidoreductase (PFOR): A key enzyme in the energy metabolism of anaerobic parasites. It is involved in the reductive activation of nitroimidazoles.

  • Thioredoxin Reductase: A crucial enzyme in the cellular redox system of many parasites. Inhibition of this enzyme can lead to oxidative stress and cell death.[2]

  • DNA: The ultimate target of activated nitroimidazoles. Docking studies can help visualize the interaction of the activated form of this compound with DNA, providing insights into the mechanism of DNA damage.

  • Tubulin: A component of the cytoskeleton, tubulin is a known target for some antimicrobial agents. Ornidazole has been shown to interact with tubulin, suggesting it as a potential secondary target for this compound.[5]

Application Notes: In Silico Investigation of this compound

Molecular docking simulations can be applied to:

  • Predict Binding Affinity: Estimate the binding energy of this compound with various putative target proteins to identify the most probable molecular targets.

  • Elucidate Binding Mode: Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of a target protein.

  • Screen for Potential Resistance Mechanisms: Simulate the effect of mutations in the target protein on the binding affinity of this compound.

  • Guide Lead Optimization: Use the docking results to inform the rational design of this compound derivatives with improved binding affinity and selectivity.

Detailed Experimental Protocols

This section provides a step-by-step protocol for performing a molecular docking study of this compound with a selected target protein using widely accepted software tools.

Ligand and Protein Preparation

A crucial first step in any molecular docking study is the proper preparation of both the ligand (this compound) and the target protein.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 26951).[6]

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to check the structure for correctness.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., Universal Force Field - UFF). This can be done using software like Open Babel.

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use a protein preparation wizard in a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

    • Save the prepared protein in a PDBQT format.

Molecular Docking Simulation

This protocol outlines the use of AutoDock Vina, a widely used and validated docking program.

Protocol:

  • Grid Box Generation:

    • Identify the active site of the target protein. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

    • Set the coordinates for the center of the grid box and define its dimensions (in Ångströms) in the x, y, and z directions.

  • Docking Simulation:

    • Use the AutoDock Vina program to perform the docking simulation.

    • Provide the prepared ligand (PDBQT file), the prepared protein (PDBQT file), and the grid box parameters as input.

    • The software will generate a set of possible binding poses for the ligand within the protein's active site, each with a corresponding binding affinity score (in kcal/mol).

  • Analysis of Docking Results:

    • The output will typically be a set of docked conformations (poses) of the ligand, ranked by their binding energy.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the best-ranked pose using a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to analyze the interactions between this compound and the protein's active site residues.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Data Presentation

Quantitative results from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Scores of this compound and Analogs with Target Proteins

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound PFOR6V4A-7.8TYR45, LYS112, ILE234TYR45 (OH)
This compoundThioredoxin Reductase3GRS-7.2CYS12, ALA56, VAL98CYS12 (SH)
This compoundTubulin1JFF-6.5VAL23, ASN101, THR145ASN101 (NH2)
Analog APFOR6V4A-8.5TYR45, LYS112, PHE230TYR45 (OH), LYS112 (NH3+)
Analog BPFOR6V4A-7.1LYS112, ILE234LYS112 (NH3+)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following diagrams were created using the DOT language.

Molecular_Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_validation Validation Phase ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein 3D Structure) protein_prep->grid_gen docking_sim Molecular Docking (e.g., AutoDock Vina) grid_gen->docking_sim pose_analysis Pose Analysis (Binding Energy) docking_sim->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis exp_validation Experimental Validation (e.g., Enzyme Assays, ITC) interaction_analysis->exp_validation

Caption: Workflow for the molecular docking of this compound.

Reductive_Activation_Pathway Hypothesized Reductive Activation Pathway of this compound This compound This compound (Inactive Prodrug) PFOR PFOR / Ferredoxin This compound->PFOR Reduction Activated_Ipro Activated this compound (Nitro Radical Anion) PFOR->Activated_Ipro DNA DNA Activated_Ipro->DNA Interaction Damage DNA Damage (Strand Breaks) DNA->Damage Cell_Death Cell Death Damage->Cell_Death

Caption: Reductive activation pathway of this compound.

Future Directions: Experimental Validation

While in silico studies provide valuable insights, experimental validation is crucial to confirm the computational predictions.[7][8] Key experimental techniques include:

  • Enzyme Inhibition Assays: To determine the IC50 value of this compound against the purified target enzyme.

  • Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity (Kd) and thermodynamic parameters of the this compound-protein interaction.

  • X-ray Crystallography: To obtain a high-resolution 3D structure of the this compound-protein complex, which can definitively confirm the binding mode predicted by docking.

  • Cell-based Assays: To assess the cytotoxic effects of this compound on parasite or bacterial cultures and to correlate these effects with the inhibition of the target protein.

References

Application of Ipronidazole in Veterinary Parasitology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipronidazole is a nitroimidazole antimicrobial agent with significant activity against a range of anaerobic protozoan parasites of veterinary importance. As a prodrug, its selective toxicity is achieved through activation within anaerobic organisms, leading to the generation of cytotoxic radicals that disrupt essential cellular macromolecules, including DNA.[1] This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of this compound in veterinary parasitology research.

Mechanism of Action

The antiparasitic activity of this compound, like other 5-nitroimidazoles, is dependent on its reductive activation within the target parasite.[1] In anaerobic protozoa such as Trichomonas and Giardia, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, key components of their energy metabolism, possess a sufficiently low redox potential to reduce the nitro group of this compound.[2][3] This reduction process generates short-lived, highly reactive nitroso radicals. These cytotoxic intermediates can then interact with and damage the parasite's DNA and other vital macromolecules, leading to cell death.[1][4] This selective activation in anaerobic parasites ensures minimal toxicity to the aerobic host cells, which lack the necessary low-redox-potential pathways.[1]

G General Mechanism of Action of this compound This compound This compound (Prodrug) Activated_this compound Activated this compound (Cytotoxic Radicals) This compound->Activated_this compound Activation DNA_damage DNA Damage & Macromolecule Disruption Activated_this compound->DNA_damage PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->this compound Reduction Ferredoxin_red->Ferredoxin_ox e- Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PFOR Cell_Death Parasite Cell Death DNA_damage->Cell_Death

Caption: General mechanism of this compound activation in anaerobic parasites.

Data Presentation: Efficacy of this compound

The following tables summarize the reported efficacy of this compound against various veterinary parasites.

Table 1: Efficacy of this compound against Trichomonas spp.

Parasite SpeciesHostDosageEfficacyReference
Tritrichomonas foetusBeef Bulls30 g IM (single dose)92.8% cure rate[5]
Tritrichomonas foetusBeef Bulls30 g IM (day 1), 15 g IM (days 2 & 3)100% cure rate[5]
Trichomonas gallinaePigeonsNot specifiedThis compound is a nitroimidazole, a class of drugs known to be effective against T. gallinae.[6][6]

Table 2: Efficacy of this compound against Giardia spp.

Parasite SpeciesHostDosageEfficacyReference
Giardia duodenalisDogsNot specifiedThis compound is mentioned as a treatment option for giardiasis in dogs.[7][7][8]

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas gallinae

This protocol is adapted from methodologies used for in vitro susceptibility testing of Trichomonas species to nitroimidazole drugs.[9][10][11]

Objective: To determine the minimal lethal concentration (MLC) of this compound against Trichomonas gallinae trophozoites.

Materials:

  • Trichomonas gallinae isolate

  • TYM (Trypticase-Yeast Extract-Maltose) or Diamond's TYI-S-33 medium, supplemented with horse serum

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in medium)

  • Sterile 96-well microtiter plates

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets or an anaerobic chamber)

Procedure:

  • Parasite Culture: Culture T. gallinae trophozoites in TYM or TYI-S-33 medium at 37°C. Harvest trophozoites in the logarithmic phase of growth.

  • Parasite Suspension Preparation: Centrifuge the culture to pellet the trophozoites. Wash the parasites with fresh, pre-warmed medium and resuspend to a final concentration of approximately 1 x 10^5 trophozoites/mL.

  • Drug Dilution Series: Prepare a serial dilution of this compound in the culture medium in a 96-well plate. Include a drug-free control (medium with solvent only) and a blank control (medium only).

  • Inoculation: Add the parasite suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 to 48 hours.

  • Determination of MLC: After incubation, examine each well using an inverted microscope to assess the motility and morphology of the trophozoites. The MLC is defined as the lowest concentration of this compound at which no motile trophozoites are observed.

  • (Optional) Subculture for Viability: To confirm the killing effect, a small aliquot from wells showing no motile trophozoites can be subcultured into fresh, drug-free medium and incubated for an additional 48 hours to check for regrowth.

G In Vitro Susceptibility Testing Workflow Start Start Culture Culture T. gallinae trophozoites Start->Culture Prepare_Suspension Prepare parasite suspension Culture->Prepare_Suspension Inoculate Inoculate 96-well plate Prepare_Suspension->Inoculate Drug_Dilution Prepare this compound serial dilutions Drug_Dilution->Inoculate Incubate Incubate anaerobically at 37°C Inoculate->Incubate Observe Observe for motile trophozoites Incubate->Observe Determine_MLC Determine MLC Observe->Determine_MLC End End Determine_MLC->End

Caption: A typical workflow for in vitro susceptibility testing of this compound.

In Vivo Efficacy Study of this compound for Avian Trichomoniasis

This protocol is a generalized framework based on in vivo efficacy studies for avian trichomoniasis.[6][12]

Objective: To evaluate the efficacy of this compound in treating naturally or experimentally infected pigeons with Trichomonas gallinae.

Materials:

  • Pigeons (naturally or experimentally infected with T. gallinae)

  • This compound formulation for oral administration

  • Control vehicle

  • Individual cages

  • Swabs for sample collection from the oropharynx and crop

  • Microscope slides and coverslips

  • Saline solution

  • Microscope

Procedure:

  • Animal Selection and Acclimatization: Select pigeons with confirmed T. gallinae infection (presence of trophozoites in wet mount preparations of crop swabs). House the birds individually and allow them to acclimatize for a few days.

  • Group Allocation: Randomly allocate the pigeons into a treatment group and a control group.

  • Pre-treatment Sampling: Before initiating treatment, collect a crop swab from each bird to determine the baseline parasite load. This can be semi-quantitatively scored (e.g., +, ++, +++).

  • Treatment Administration: Administer this compound to the treatment group at the desired dosage and duration. The control group should receive the vehicle only.

  • Post-treatment Monitoring: Observe the birds daily for any clinical signs and adverse reactions.

  • Post-treatment Sampling: Collect crop swabs at specified time points post-treatment (e.g., 3, 5, and 7 days after the last treatment).

  • Efficacy Evaluation: Prepare wet mounts from the swabs and examine them microscopically for the presence and motility of T. gallinae trophozoites. The efficacy is determined by the percentage of birds in the treatment group that become negative for the parasite compared to the control group.

In Vivo Efficacy Study of this compound for Canine Giardiasis

This protocol is a generalized framework based on field and experimental studies for the treatment of canine giardiasis.[7][13][14][15]

Objective: To assess the efficacy of this compound in reducing or eliminating Giardia duodenalis cyst shedding in naturally infected dogs.

Materials:

  • Dogs naturally infected with Giardia duodenalis

  • This compound formulation for oral administration

  • Placebo control

  • Fecal collection containers

  • Zinc sulfate (B86663) flotation solution

  • Centrifuge

  • Microscope slides and coverslips

  • Lugol's iodine (optional)

  • Microscope

Procedure:

  • Animal Selection: Enroll client-owned dogs with confirmed giardiasis based on fecal examination (e.g., centrifugal flotation with zinc sulfate).

  • Group Allocation: Randomly assign dogs to a treatment group (this compound) and a control group (placebo).

  • Pre-treatment Fecal Analysis: Collect fecal samples from each dog for a set period (e.g., 3 consecutive days) before treatment to establish a baseline cyst shedding count (cysts per gram of feces).

  • Treatment Administration: Administer the appropriate dose of this compound or placebo for the prescribed duration.

  • Post-treatment Fecal Analysis: Collect fecal samples at predetermined intervals after the completion of treatment (e.g., days 5-7 and days 14-16 post-treatment).

  • Efficacy Assessment: Perform quantitative fecal examinations to determine the number of Giardia cysts per gram of feces. The efficacy is calculated as the percentage reduction in the mean cyst count in the treatment group compared to the control group. Clinical signs, such as diarrhea, should also be monitored and recorded.

G Logical Relationship in Drug Efficacy Trials Infection Parasite Infection (e.g., Giardiasis) Diagnosis Diagnosis (Fecal Examination) Infection->Diagnosis Treatment This compound Treatment Diagnosis->Treatment Control Placebo/Control Diagnosis->Control Efficacy_Eval Efficacy Evaluation (Reduced Parasite Load) Treatment->Efficacy_Eval No_Effect No Significant Effect Control->No_Effect Clinical_Imp Clinical Improvement Efficacy_Eval->Clinical_Imp

Caption: Logical flow of a typical in vivo drug efficacy trial.

Conclusion

This compound remains a relevant compound in veterinary parasitology research, particularly for its activity against anaerobic protozoa. The provided protocols offer a foundational framework for conducting in vitro and in vivo studies to further elucidate its efficacy, optimal dosage, and potential for resistance development. Adherence to rigorous experimental design and standardized methodologies is crucial for generating reliable and comparable data in the field of antiparasitic drug research.

References

Application Notes and Protocols for Ipronidazole Use in Animal Research: Ethical Considerations and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the ethical considerations and experimental protocols for the use of Ipronidazole in animal research. This compound, a nitroimidazole antimicrobial, has demonstrated efficacy against certain protozoal diseases in animals. However, significant ethical concerns arise from its genotoxic and carcinogenic potential, as observed in multiple animal studies. This document summarizes key toxicological data, outlines ethical frameworks for its use, and provides detailed protocols for administration and monitoring to ensure animal welfare and data integrity. All personnel must adhere to strict ethical guidelines and receive appropriate training before conducting any experiments involving this compound.

Ethical Considerations

The use of this compound in animal research necessitates a thorough ethical review due to its classification as a potential carcinogen and genotoxin. The "3Rs" principles—Replacement, Reduction, and Refinement—must be the guiding framework for any proposed study.

  • Replacement: Researchers must provide a strong scientific justification for why alternative, non-animal methods or less toxic compounds cannot be used to achieve the study's objectives. The potential for this compound to induce tumors in rodents raises a high bar for justifying its use.[1]

  • Reduction: The number of animals used should be the absolute minimum required to obtain statistically significant data. Experimental designs should be optimized to maximize data acquisition from each animal.

  • Refinement: Protocols must be designed to minimize pain, suffering, and distress. This includes using appropriate administration techniques, careful monitoring for adverse effects, and establishing clear humane endpoints.

Institutional Animal Care and Use Committees (IACUC) must rigorously evaluate any proposed research involving this compound, paying special attention to the justification for its use in light of its toxicological profile.[2][3][4][5]

Ethical_Consideration_Workflow A Research Question Involving this compound B 3Rs Assessment A->B C Can a non-animal alternative be used? B->C Replacement D Can a less toxic alternative compound be used? B->D Replacement E Justification for this compound Use C->E No K Rejection/Revision Required C->K Yes D->E No D->K Yes F Experimental Design Optimization (Minimize Animal Numbers) E->F Reduction G Refinement of Procedures (Minimize Pain and Distress) F->G Refinement H IACUC Protocol Submission G->H I IACUC Review H->I J Approval I->J Approved I->K Not Approved L Proceed with Experiment J->L

Caption: Workflow for ethical consideration before using this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of this compound. These data are crucial for dose selection and risk assessment in animal studies.

Table 1: Acute Toxicity of this compound

SpeciesRouteLD50Reference
RatOral920 mg/kg[6]
RabbitOral960 mg/kg[7]

Table 2: Carcinogenicity of this compound in Rodents

SpeciesStudy DurationDosing Regimen (in diet)Approximate Daily Dose (mg/kg bw/day)*Key FindingsReference
Mouse89-100 weeks1,000 ppm150 mg/kg/daySignificant increase in lung tumors.[8]
Rat (Female)109 weeks2,000 ppm100 mg/kg/dayIncrease in mammary tumors.[8]

*Conversion from ppm in diet to mg/kg body weight/day is an approximation and can vary based on factors like food consumption and body weight.

Table 3: Reproductive and Developmental Toxicity NOAELs

SpeciesStudy TypeNOAELKey Effects at Higher DosesReference
Rat3-Generation ReproductionNot definitively establishedEffects on reproductive performance noted.[9]
RabbitDevelopmental ToxicityMaternal: 30 mg/kg/day; Embryo/fetal: 100 mg/kg/dayReduced maternal body weight gain; no teratogenic effects.[10]

Mechanism of Action: DNA Damage in Anaerobic Organisms

This compound is a 5-nitroimidazole compound. Its mechanism of action is characteristic of this class of drugs and is most effective against anaerobic organisms, including certain protozoa. The drug itself is a prodrug that requires activation within the target cell.

Ipronidazole_Mechanism cluster_cell Anaerobic Protozoan Cell Ipr This compound (Prodrug) Act Activation by Nitroreductases Ipr->Act Met Cytotoxic Nitro Radical Anion Act->Met DNA DNA Met->DNA interacts with Dam DNA Strand Breakage & Helical Structure Disruption DNA->Dam Death Cell Death Dam->Death

Caption: Proposed mechanism of action for this compound.

This activation process, which involves the reduction of the nitro group, does not occur efficiently in aerobic host cells, providing a degree of selective toxicity.[11] However, the generation of reactive intermediates is believed to be the basis for its genotoxic and carcinogenic effects.

Experimental Protocols

The following are example protocols for the administration of this compound to rodents. These are templates and must be adapted and approved by an IACUC for specific research projects.

Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Animals: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle.

  • Animal Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound by gavage. The starting dose should be based on available data (e.g., a dose below the expected LD50).

    • The dosing volume should not exceed 10 mL/kg.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, respiration, and behavior (e.g., tremors, ataxia).[12]

    • Record body weight at least weekly.

  • Dose Adjustment for Subsequent Animals:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Endpoint: The study is complete after a sufficient number of animals have been tested to calculate the LD50 with confidence intervals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Protocol: 28-Day Repeated Dose Oral Toxicity Study in Mice (Dietary Admixture)

Objective: To evaluate the subacute toxicity of this compound when administered in the diet.

Animals: Young, healthy mice (e.g., C57BL/6), 5-6 weeks old at the start of the study. Use both males and females.

Materials:

  • This compound

  • Powdered rodent diet

  • Mixing equipment to ensure homogenous distribution of the test substance in the feed.

  • Metabolic cages for urine collection.

Procedure:

  • Diet Preparation:

    • Prepare diets containing different concentrations of this compound (e.g., 0, 250, 1000, 4000 ppm).

    • Analyze the diets to confirm the concentration and homogeneity of this compound.

  • Animal Acclimation and Dosing:

    • Acclimate animals for at least one week before the start of the study.

    • Provide the respective diets and water ad libitum for 28 days.

  • Observations and Measurements:

    • Clinical Observations: Conduct and record detailed clinical observations daily.

    • Body Weight and Food Consumption: Record individual body weights weekly. Measure food consumption weekly.

    • Ophthalmology: Conduct examinations prior to the study and at termination.

    • Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.

  • Necropsy and Histopathology:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Collect and preserve a comprehensive set of tissues for histopathological examination. Pay close attention to organs that have shown toxicity with other nitroimidazoles (e.g., liver, testes).

Alternatives to this compound

Given the significant ethical concerns associated with this compound, researchers are strongly encouraged to consider alternatives.

  • For Swine Dysentery: Research is ongoing into non-antibiotic approaches, including the use of host defense peptides like porcine β-defensin 5 (pBD-5), which have shown promise in modulating the immune response and combating the causative bacteria.[13]

  • For Histomoniasis in Turkeys: While many effective drugs have been banned, research into alternatives includes herbal products, although their efficacy can be variable.[13] Attenuated vaccines have also shown promise in protecting turkeys against histomoniasis.[6][13]

Conclusion

The use of this compound in animal research presents a significant ethical challenge due to its carcinogenic and genotoxic properties. Its application should be limited to studies where a strong scientific justification can be made and where no suitable alternatives exist. When its use is deemed necessary, researchers must adhere to the highest standards of animal welfare, employing refined procedures and robust monitoring to minimize harm. The protocols and data presented in these notes are intended to guide researchers in the ethical design and conduct of such studies.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ipronidazole LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other common challenges encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ipronidazole.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems in your experimental workflow.

Question: What are the typical signs of matrix effects in my this compound analysis?

Answer: Matrix effects can manifest in several ways during LC-MS/MS analysis. The most common indicators include:

  • Ion Suppression or Enhancement: A significant decrease (suppression) or increase (enhancement) in the signal intensity of this compound when analyzing a sample compared to a pure standard solution of the same concentration. This can lead to inaccurate quantification.[1][2][3][4]

  • Poor Reproducibility: Inconsistent peak areas or heights for replicate injections of the same sample.[4][5]

  • Inaccurate Quantification: The calculated concentration of this compound in your quality control (QC) samples consistently falls outside of the acceptable range.

  • Distorted Peak Shapes: The chromatographic peak for this compound may appear broad, split, or tailing.[6]

Question: My this compound signal is showing significant ion suppression. What are the first troubleshooting steps?

Answer: Ion suppression is a common challenge resulting from co-eluting matrix components that interfere with the ionization of this compound in the MS source.[7] Here’s a logical workflow to address this issue:

Ion_Suppression_Troubleshooting start Start: Ion Suppression Detected sample_prep Review Sample Preparation start->sample_prep Initial Check chromatography Optimize Chromatography sample_prep->chromatography If suppression persists ms_params Adjust MS Parameters chromatography->ms_params If still unresolved internal_standard Use Stable Isotope-Labeled Internal Standard ms_params->internal_standard For ultimate correction end End: Matrix Effect Minimized internal_standard->end

Caption: Troubleshooting workflow for ion suppression.

  • Review Your Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the LC-MS/MS system.[8][9][10] Consider if your current sample preparation is adequate for the complexity of your matrix. For complex matrices like animal tissues or eggs, a simple protein precipitation might not be sufficient.[1][8]

  • Optimize Chromatography: Adjusting your chromatographic conditions can help separate this compound from co-eluting matrix components.[9][11] Try modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects.[11][12][13] An SIL-IS, such as this compound-d3, will behave almost identically to this compound during sample preparation and ionization, thus correcting for signal variations.[14][15][16]

Question: How can I improve my sample preparation to reduce matrix effects for this compound in complex matrices like eggs or animal tissue?

Answer: For complex matrices, a more rigorous sample cleanup is often necessary. Here are some effective techniques:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can significantly reduce matrix effects.[8] For this compound, a mixed-mode cation exchange (MCX) sorbent can be effective.[17][18]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis and can be adapted for veterinary drugs like this compound in food matrices.[19][20][21][22] It involves an extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving many matrix components behind in the aqueous phase.[23][24]

Here is a diagram illustrating a common SPE workflow:

SPE_Workflow start Start: Sample Homogenate condition Condition SPE Cartridge start->condition load Load Sample condition->load Step 1 wash Wash to Remove Interferences load->wash Step 2 elute Elute this compound wash->elute Step 3 evaporate Evaporate and Reconstitute elute->evaporate Step 4 analyze Analyze by LC-MS/MS evaporate->analyze

Caption: General Solid-Phase Extraction (SPE) workflow.

Question: I am observing poor peak shape for this compound. What could be the cause and how can I fix it?

Answer: Poor peak shape can be caused by a variety of factors. Here are some common causes and solutions:

  • Column Contamination or Degradation: If your column is contaminated or has degraded, it can lead to peak tailing or broadening.[6] Try flushing the column or replacing it if necessary.

  • Inappropriate Mobile Phase: The pH of your mobile phase can affect the peak shape of ionizable compounds. Ensure your mobile phase is optimized for this compound.

  • Injection of a sample in a solvent stronger than the mobile phase: This can cause peak distortion.[6] Whenever possible, the sample should be dissolved in the initial mobile phase.

  • System Issues: Check for leaks, blockages, or extra-column volume in your LC system.[6][25]

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound analysis?

A1: While optimal parameters should be determined empirically, here are some common starting points:

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)[26]
Mobile Phase A 0.1% Formic acid in water[23][24][26]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol[23][24][26]
Ionization Mode Positive Electrospray Ionization (ESI+)[23][24][26]
MS/MS Transitions Precursor ion (Q1): m/z 170.1; Product ions (Q3): e.g., m/z 114.1, 128.1

Q2: What are some suitable sample preparation methods for this compound in different matrices?

A2: The choice of sample preparation method depends on the matrix complexity and desired limit of quantification.

MatrixRecommended Method(s)
Animal/Fishery Products Acetonitrile extraction followed by SPE cleanup.[23][24][27]
Eggs QuEChERS extraction with Captiva EMR-Lipid cleanup.[19]
Honey Dispersive solid-phase extraction (d-SPE) with a mixed-mode cation-exchange sorbent.[17]
Milk Protein precipitation with trichloroacetic acid followed by SPE.[18]

Q3: How do I quantitatively assess the extent of matrix effects?

A3: The post-extraction spike method is a standard approach to quantify matrix effects.[2][9] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in matrix) / (Peak area in neat solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available?

A4: While a stable isotope-labeled internal standard is ideal, a structural analog can be used.[12][13] However, it's crucial to validate its performance thoroughly, as it may not perfectly mimic the behavior of this compound in terms of extraction recovery and ionization efficiency.[12][13]

Experimental Protocols

Protocol 1: QuEChERS Extraction and Captiva EMR—Lipid Cleanup for this compound in Eggs (Adapted from Agilent Application Note)[19]

  • Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Spike with the internal standard solution.

  • Add 10 mL of acetonitrile containing 5% formic acid and shake for 1 minute.

  • Add a QuEChERS extraction pouch (e.g., containing 4 g MgSO₄ and 1 g NaCl), shake vigorously for 2 minutes, and centrifuge at 4,000 rpm for 10 minutes.

  • Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.

  • Add 0.6 mL of water and mix.

  • Load the mixture onto a Captiva EMR—Lipid cartridge and allow it to elute by gravity.

  • Collect the eluate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction for this compound in Animal Tissue (Generalized from multiple sources)[23][24][27][28]

  • Homogenize 10 g of tissue with an appropriate solvent like acetone (B3395972) or acetonitrile.

  • Centrifuge and collect the supernatant.

  • Perform a liquid-liquid partitioning step with n-hexane to remove fats.

  • Evaporate the solvent and reconstitute the residue in an acidic solution (e.g., 2% formic acid).

  • Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) and then water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute this compound with a stronger or more basic solvent (e.g., acetonitrile/water mixture).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

References

Troubleshooting poor recovery of Ipronidazole during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ipronidazole during extraction from complex matrices.

Troubleshooting Guide: Poor this compound Recovery

Low or inconsistent recovery of this compound is a common challenge during sample preparation. This guide will walk you through potential causes and solutions to enhance your extraction efficiency.

Issue 1: Low or No this compound Recovery

Potential Cause: Inefficient initial extraction from the sample matrix.

Suggested Solutions:

  • Optimize Solvent System: The choice of extraction solvent is critical and matrix-dependent.

    • For animal and fishery products, a common starting point is homogenization with acetone, often with the addition of an acid like acetic acid to improve analyte release.[1]

    • Acetonitrile (B52724) with acetic acid has been successfully used for extracting nitroimidazoles from honey.[2]

    • For eggs, an aqueous extraction followed by purification has yielded high recoveries.[3][4]

    • Consider the polarity of this compound and the properties of your matrix when selecting a solvent system. A mixture of polar and less polar solvents might be effective.[5]

  • Improve Sample Homogenization: Incomplete homogenization leads to inefficient extraction.

    • Ensure the sample is thoroughly homogenized with the extraction solvent. For solid samples, grinding to a fine powder may be necessary.[5]

    • For tissues, ensure complete cell lysis to release the analyte.[6]

  • Adjust pH: The pH of the extraction medium can significantly influence the recovery of nitroimidazoles.[7][8]

    • Acidification of the solvent is a common strategy. For example, using acetonitrile with 1% acetic acid or dissolving residues in 2% formic acid has been reported.[1][2]

    • The optimal pH can be matrix-dependent. A study on antimicrobials found that a citrate (B86180) buffer at pH 4 yielded the highest recovery for some compounds, while a further decrease in pH led to lower stability and reduced efficiency.[8]

  • Optimize Extraction Time and Temperature:

    • Increasing the extraction time (e.g., shaking for 60 minutes) can improve recovery, but excessively long times might lead to degradation.[8]

    • Higher temperatures can enhance extraction efficiency but may also cause degradation of thermally sensitive compounds like this compound.[7] Evaporation steps should generally not exceed 40°C.[1]

  • Check Sample-to-Solvent Ratio: A low solvent volume may not be sufficient for complete extraction. Experiment with increasing the solvent-to-sample ratio.[8][9]

Issue 2: Analyte Loss During Sample Cleanup (LLE or SPE)

Potential Cause: Suboptimal conditions during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup steps.

Suggested Solutions:

  • Liquid-Liquid Extraction (LLE) Optimization:

    • Solvent Choice: Ensure the chosen solvent (e.g., ethyl acetate (B1210297), n-hexane) is appropriate for partitioning this compound and removing interferences.[1][10]

    • Phase Separation: Emulsion formation can lead to poor recovery. If emulsions occur, consider centrifugation to break them, or try a different solvent system.[10][11]

    • Multiple Extractions: Perform the extraction multiple times with fresh solvent (e.g., twice with ethyl acetate) to maximize recovery.[1]

  • Solid-Phase Extraction (SPE) Optimization:

    • Sorbent Selection: The choice of SPE sorbent is crucial. Ion-exchange cartridges have been used effectively for nitroimidazole extraction.[12] Molecularly Imprinted Polymers (MIPs) can offer high selectivity for this compound and its analogues.[13][14]

    • Conditioning, Loading, Washing, and Elution: Each step of the SPE process must be optimized.

      • Ensure proper conditioning of the cartridge.

      • The sample should be loaded under conditions that promote analyte retention.

      • The washing step should remove matrix interferences without eluting the analyte.

      • The elution solvent must be strong enough to desorb this compound completely. A common approach involves using a mixture of an organic solvent like acetonitrile or methanol (B129727) with a modifier.[1][8][15]

Issue 3: High Matrix Effects in LC-MS/MS Analysis

Potential Cause: Co-eluting matrix components are suppressing or enhancing the this compound signal.

Suggested Solutions:

  • Improve Sample Cleanup: The most direct way to mitigate matrix effects is to remove interfering compounds.[15][16]

    • Incorporate an additional cleanup step, such as combining LLE and SPE.[15]

    • For LLE, a wash step of the organic extract with water or a buffer can remove polar interferences.[15]

    • For SPE, ensure the washing step is effective at removing matrix components.

  • Optimize Chromatography: Achieve baseline separation of this compound from co-eluting matrix components by adjusting the mobile phase composition, gradient, or using a different column chemistry.[15]

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound (e.g., this compound-d3) is the most effective way to compensate for matrix effects and variations in recovery.[12][17]

Frequently Asked Questions (FAQs)

Q1: What are the best initial extraction solvents for this compound? A1: The choice of solvent is matrix-dependent. For animal tissues and fishery products, acetone, often with the addition of acetic acid, is a good starting point.[1] For honey, acetonitrile with 1% acetic acid has been shown to be effective.[2] For eggs, an initial aqueous extraction followed by purification on a diatomaceous earth cartridge has yielded high recoveries of 80-98%.[3][4]

Q2: My LLE is forming an emulsion. How can I resolve this? A2: Emulsion formation is a common issue in liquid-liquid extraction.[10][11] To resolve this, you can try centrifuging the sample to force a separation of the layers. If the problem persists, consider using a different solvent system.[10]

Q3: What type of SPE cartridge is recommended for this compound cleanup? A3: Ion-exchange SPE cartridges have been successfully used for the multi-residue analysis of nitroimidazoles, including this compound.[12] For highly selective extraction from complex matrices, Molecularly Imprinted Polymer (MIP) SPE phases are also an excellent option, demonstrating high and reproducible recoveries.[13]

Q4: At what temperature should I evaporate my solvents? A4: To prevent degradation of this compound, solvent evaporation should be carried out at a temperature not exceeding 40°C.[1]

Q5: How can I confirm if my low recovery is due to the extraction or the cleanup step? A5: To troubleshoot this, you can analyze a sample at different stages of the process. Spike a blank matrix with a known concentration of this compound. Analyze an aliquot of the initial extract after homogenization and centrifugation. Then, process the remaining extract through your cleanup procedure (LLE or SPE) and analyze the final eluate. A significant drop in the analyte amount after the cleanup step indicates a problem with that stage.

Data Presentation

Table 1: Reported Recovery Rates for this compound and Related Compounds

Analyte(s)MatrixExtraction MethodRecovery (%)Reference
This compound, Dimetridazole (B1670680), RonidazoleEggsAqueous extraction, Extrelut cartridge, LLE80 - 98[3][4]
Nitroimidazoles (including this compound)HoneyQuEChERS76.1 - 98.5[2]
Nitroimidazoles (including this compound)Milk, EggsSPE (Molecularly Imprinted Polymer)~95[13]
Nitroimidazoles (including this compound)Poultry Muscle, Plasma, EggsSPE (Ion-Exchange)93 - 103[12]
This compound-OHHoneySPE90.6[17]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is based on a method for nitroimidazoles in animal and fishery products.[1]

  • Homogenization: Weigh 10.0 g of the test sample and homogenize it with 1 mL of acetic acid and 50 mL of acetone.

  • Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the supernatant.

  • Re-extraction: Homogenize the residue again with 30 mL of acetone, centrifuge under the same conditions, and collect the supernatant.

  • Solvent Evaporation: Combine the supernatants and evaporate at a temperature not exceeding 40°C to remove the solvent.

  • LLE Cleanup:

    • Shake the concentrate with 10 mL of acetonitrile saturated with n-hexane and 10 mL of n-hexane.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Evaporate the acetonitrile layer at a temperature not exceeding 40°C to dryness.

  • Reconstitution: Dissolve the residue in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.[1]

Protocol 2: SPE Cleanup for Nitroimidazoles

This protocol outlines a general solid-phase extraction cleanup procedure.[1][8]

  • Sample Preparation: After initial extraction (e.g., Protocol 1, steps 1-4), dissolve the residue in 5 mL of 2% (v/v) formic acid.

  • Cartridge Conditioning: Condition a strongly acidic cation exchange resin cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of 2% (v/v) formic acid.

  • Loading: Load the sample solution from step 1 onto the conditioned cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of 2% (v/v) formic acid, 5 mL of methanol, and 5 mL of 0.5% ammonia (B1221849) solution. Discard the effluent after each wash.

  • Elution: Elute the analytes with 10 mL of a 1:3 mixture of acetonitrile and water, and collect the eluate.

  • Post-Elution LLE:

    • Dissolve 2 g of ammonium (B1175870) sulfate (B86663) in the eluate.

    • Extract twice by shaking with 10 mL of ethyl acetate each time.

    • Combine the ethyl acetate extracts, dehydrate with anhydrous sodium sulfate, and filter.

  • Final Preparation: Evaporate the filtrate at a temperature not exceeding 40°C to dryness. Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

G cluster_start Start: Poor this compound Recovery cluster_extraction Phase 1: Initial Extraction cluster_cleanup Phase 2: Sample Cleanup cluster_analysis Phase 3: Analysis Start Low or Inconsistent This compound Recovery Solvent Optimize Solvent System (e.g., Acetone, ACN) Start->Solvent Check Extraction Parameters Homogenization Ensure Thorough Homogenization Solvent->Homogenization pH Adjust pH (e.g., add Acetic/Formic Acid) Homogenization->pH Ratio Optimize Sample: Solvent Ratio pH->Ratio LLE Optimize LLE (Solvent, Emulsion Break) Ratio->LLE If recovery is still low, check cleanup SPE Optimize SPE (Sorbent, Wash, Elution) LLE->SPE MatrixEffects Address Matrix Effects (Improve Cleanup, Use IS) SPE->MatrixEffects If recovery is good but MS signal is poor Result Improved Recovery MatrixEffects->Result G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: LLE Cleanup cluster_final Step 3: Final Preparation Sample 10g Sample (e.g., Animal Tissue) Homogenize1 Homogenize with 50mL Acetone + 1mL Acetic Acid Sample->Homogenize1 Centrifuge1 Centrifuge (3000 rpm, 5 min) Collect Supernatant Homogenize1->Centrifuge1 Homogenize2 Re-extract Residue with 30mL Acetone Centrifuge1->Homogenize2 Combine Combine Supernatants Centrifuge2 Centrifuge (3000 rpm, 5 min) Collect Supernatant Homogenize2->Centrifuge2 Centrifuge2->Combine Evaporate1 Evaporate Solvent (< 40°C) Combine->Evaporate1 LLE LLE with ACN/Hexane Evaporate1->LLE Centrifuge3 Centrifuge (3000 rpm, 5 min) LLE->Centrifuge3 CollectACN Collect Acetonitrile Layer Centrifuge3->CollectACN Evaporate2 Evaporate to Dryness (< 40°C) CollectACN->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: Ipronidazole Stability in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ipronidazole in long-term sample storage. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in biological samples?

For long-term stability, it is recommended to store biological samples containing this compound at -20°C or colder.[1] Some studies on related nitroimidazole compounds suggest that storage at -80°C may provide even better stability over extended periods.[2] Samples should be stored in tightly sealed containers to prevent evaporation and contamination. It is also advisable to minimize freeze-thaw cycles, as this can accelerate degradation.[3][4]

Q2: What are the main factors that can affect the stability of this compound in my samples?

Several factors can influence the stability of this compound in biological matrices:

  • Temperature: Elevated temperatures can lead to significant degradation.[5]

  • pH: this compound, like other 5-nitroimidazoles, can be susceptible to degradation in highly acidic or alkaline conditions.[6][7]

  • Oxidation: The nitro group of this compound can be reduced, leading to the formation of degradation products.[7] Oxidizing agents in the sample matrix can contribute to this process.

  • Enzymatic Degradation: Enzymes present in biological matrices can metabolize this compound.

  • Light Exposure: Although less documented for this compound specifically, photolytic degradation is a known issue for some nitroimidazole compounds.[6] It is good practice to protect samples from light.

Q3: What are the known or suspected degradation pathways for this compound?

This compound belongs to the 5-nitroimidazole class of compounds. The primary degradation pathways for this class of drugs involve modifications to the nitro group and the imidazole (B134444) ring.[7] Potential degradation pathways include:

  • Reduction of the nitro group: This is a common metabolic and degradation pathway for nitroimidazoles, leading to the formation of nitroso, hydroxylamino, and amino derivatives.[7]

  • Oxidation of the side chain: The isopropyl group on the imidazole ring can be oxidized.

  • Cleavage of the imidazole ring: Under harsh conditions, the imidazole ring structure can be broken down.

Q4: How can I minimize the degradation of this compound during sample collection and processing?

To minimize degradation, it is crucial to handle samples appropriately from the point of collection:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Temperature Control: Keep samples on ice or refrigerated during processing.

  • pH Adjustment: If the experimental protocol allows, adjusting the pH of the sample to a neutral range may help improve stability.

  • Use of Preservatives: The addition of antioxidants or enzyme inhibitors may be considered, but their compatibility with the analytical method must be validated.

  • Protection from Light: Collect and process samples in amber tubes or under low-light conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in stored biological samples.

dot

TroubleshootingGuide start Start: Unexpectedly Low This compound Concentration check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_ft_cycles Review Number of Freeze-Thaw Cycles start->check_ft_cycles improper_storage Issue: Improper Storage Solution: Re-evaluate storage protocol. Store at <= -20°C, protect from light. check_storage->improper_storage Incorrect check_extraction Evaluate Extraction Efficiency (Recovery Experiment) check_storage->check_extraction Correct excessive_ft Issue: Excessive Freeze-Thaw Solution: Aliquot samples upon collection to minimize freeze-thaw cycles. check_ft_cycles->excessive_ft High check_ft_cycles->check_extraction Low end Resolution: Accurate this compound Quantification Achieved improper_storage->end excessive_ft->end low_recovery Issue: Low Extraction Recovery Solution: Optimize extraction solvent and pH. Consider solid-phase extraction (SPE). check_extraction->low_recovery Low check_interference Investigate Matrix Effects and Analytical Interference (LC-MS/MS) check_extraction->check_interference Acceptable low_recovery->end interference_found Issue: Matrix Interference Solution: Modify chromatographic conditions. Use isotopically labeled internal standard. Optimize sample clean-up. check_interference->interference_found Present check_degradation Assess for Degradation Products check_interference->check_degradation Absent interference_found->end degradation_confirmed Issue: Degradation Confirmed Solution: Implement stricter sample handling. Analyze samples more promptly after collection. check_degradation->degradation_confirmed Present check_degradation->end Absent degradation_confirmed->end ExperimentalWorkflow start Start: Prepare Spiked Plasma Samples aliquot Aliquot Samples for Each Time Point and Temperature start->aliquot storage Store Aliquots at -20°C and -80°C aliquot->storage time_points Analyze Samples at Predetermined Time Points (e.g., 0, 1, 3, 6, 12 months) storage->time_points extraction Sample Extraction: Protein Precipitation or LLE time_points->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify this compound and Potential Degradation Products analysis->quantification data_analysis Calculate Percent Recovery and Assess Stability quantification->data_analysis end End: Determine Long-Term Stability Profile data_analysis->end

References

Technical Support Center: Optimizing Ipronidazole Extraction from Fatty Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ipronidazole extraction from fatty tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from fatty tissues?

A1: The main challenge in extracting this compound from fatty tissues is the high lipid content, which can lead to several issues:

  • Co-extraction of Lipids: Fats and oils are often co-extracted with this compound, leading to matrix effects during analysis.[1]

  • Matrix Effects: Co-extracted lipids can interfere with the ionization of this compound in mass spectrometry, causing signal suppression or enhancement and leading to inaccurate quantification.

  • Instrument Contamination: The buildup of non-volatile lipids can contaminate the analytical instruments, such as the injector, column, and detector of a liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system. This can result in poor peak shapes, reduced sensitivity, and instrument downtime.

  • Low Recovery Rates: The high-fat content can hinder the efficient partitioning of this compound into the extraction solvent, resulting in lower recovery rates.[1]

Q2: Which extraction methods are recommended for this compound in fatty tissue samples?

A2: Several methods can be employed, with the choice depending on the specific laboratory capabilities and desired outcomes. The most common methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis and has been adapted for veterinary drugs like this compound in complex matrices.[2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE).

  • Liquid-Liquid Extraction (LLE): LLE is a conventional method that partitions the analyte between two immiscible liquid phases. For this compound in fatty tissues, this often involves an initial homogenization in an organic solvent, followed by partitioning with an immiscible solvent to remove lipids.

  • Solid-Phase Extraction (SPE): SPE is a technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix. It is often used as a cleanup step after an initial extraction to remove interfering substances.[3]

Q3: What is the main metabolite of this compound I should consider in my analysis?

A3: The primary metabolite of this compound is 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole, also known as this compound-OH or HIP.[1][4] It is formed by the oxidation of the isopropyl group of the parent this compound molecule. It is crucial to include this metabolite in your analytical method as it can be a significant residue in tissues.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:

  • Effective Sample Cleanup: Employing a robust cleanup method, such as dSPE in QuEChERS or a dedicated SPE step, can significantly reduce the amount of co-extracted matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: The use of isotopically labeled internal standards for both this compound and its metabolite is highly recommended. These standards co-elute with the analytes and experience similar matrix effects, allowing for more accurate quantification.[3]

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analytes.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Recovery of this compound 1. Inefficient initial extraction from the fatty matrix.2. Loss of analyte during the cleanup step.3. Degradation of this compound during sample processing.1. Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile (B52724), ethyl acetate) effectively penetrates the fatty matrix. Vigorous homogenization is crucial.2. Evaluate Cleanup Sorbents: If using dSPE or SPE, ensure the sorbent is not retaining the analyte. For example, excessive C18 might retain this compound. Consider using a combination of sorbents like PSA (primary secondary amine) to remove fatty acids and C18 to remove other nonpolar interferences.3. Check pH: Ensure the pH of the extraction and cleanup solutions is optimal for this compound stability. Nitroimidazoles can be susceptible to degradation under certain pH and light conditions.[5]
Poor Chromatographic Peak Shape 1. Contamination of the LC column or GC liner with non-volatile matrix components.2. Inappropriate mobile phase or GC temperature program.1. Implement a Guard Column: Use a guard column before your analytical column and replace it regularly.2. Perform Instrument Maintenance: Regularly clean the ion source of the mass spectrometer and the GC injector port.3. Optimize Chromatographic Conditions: Review and optimize your mobile phase composition, gradient, and flow rate for LC, or the temperature program for GC.
Inconsistent Results (Poor Reproducibility) 1. Incomplete homogenization of the fatty tissue sample.2. Variable matrix effects between samples.3. Inconsistent sample cleanup.1. Standardize Homogenization: Ensure a consistent and thorough homogenization procedure for all samples to obtain a representative portion.2. Use Matrix-Matched Calibrants: Prepare fresh matrix-matched calibrants for each batch of samples to account for variability.3. Automate Cleanup: If possible, use automated SPE systems to ensure consistency in the cleanup step.
Signal Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound and its metabolite.1. Improve Cleanup: Focus on removing the specific interferences. A lipid removal product like Captiva EMR–Lipid can be effective.[2]2. Modify Chromatography: Adjust the chromatographic method to separate the analytes from the interfering peaks.3. Use an Isotopic Internal Standard: This is the most effective way to compensate for unpredictable matrix effects.[3]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction

This protocol is adapted from methods used for veterinary drug residue analysis in fatty matrices.[2]

  • Sample Homogenization:

    • Weigh 5 g of homogenized fatty tissue into a 50 mL centrifuge tube.

    • Spike with an appropriate internal standard solution.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Add ceramic homogenizers.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup

This protocol combines LLE for initial extraction and SPE for cleanup.

  • Sample Homogenization and LLE:

    • Homogenize 10 g of the tissue sample with 50 mL of acetone (B3395972).

    • Centrifuge at 3,000 rpm for 5 minutes and collect the supernatant.[6]

    • Re-extract the residue with 30 mL of acetone, centrifuge, and combine the supernatants.[6]

    • Evaporate the acetone extract to about 2 mL at 40°C.

    • Add 10 mL of acetonitrile (saturated with n-hexane) and 10 mL of n-hexane. Shake and centrifuge.[6]

    • Collect the lower acetonitrile layer.

  • SPE Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of 2% formic acid.[6]

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge sequentially with 5 mL of 2% formic acid, 5 mL of methanol, and 5 mL of 0.5% ammonia (B1221849) solution.[6]

    • Elute the analytes with 10 mL of a 1:3 mixture of acetonitrile and water.[6]

  • Final Preparation:

    • Evaporate the eluate to dryness at 40°C.

    • Reconstitute the residue in 1 mL of 0.1% formic acid for LC-MS/MS analysis.[6]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and its Metabolite

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (eV)
This compound170.1124.196.115
This compound-OH186.1128.1110.118

Note: These values are illustrative and should be optimized on the specific instrument used.

Table 2: Typical Recovery Rates for this compound in Fatty Matrices

Extraction Method Matrix Fortification Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS with EMR-Lipid cleanupEgg1, 5, 1086.5 - 118.3< 6[2]
SPEPoultry Muscle0.5, 1, 293 - 103< 14[3]
LLE-SPELivestock Products0.1, 0.274.6 - 111.10.5 - 8.3[4]

Visualizations

Ipronidazole_Metabolism This compound This compound Metabolite This compound-OH (1-methyl-2-(2'-hydroxyisopropyl) -5-nitroimidazole) This compound->Metabolite Oxidation of isopropyl group

Caption: Metabolic pathway of this compound to its primary metabolite.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Fatty Tissue Spiking 2. Spike with Internal Standard Homogenization->Spiking Solvent_Addition 3. Add Extraction Solvent (e.g., Acetonitrile) Spiking->Solvent_Addition Shaking 4. Shake/Vortex Solvent_Addition->Shaking Centrifugation1 5. Centrifuge Shaking->Centrifugation1 Supernatant_Transfer 6. Collect Supernatant Centrifugation1->Supernatant_Transfer dSPE_SPE 7. Dispersive SPE or SPE Cartridge Cleanup Supernatant_Transfer->dSPE_SPE Centrifugation2 8. Centrifuge dSPE_SPE->Centrifugation2 Final_Extract 9. Collect Final Extract Centrifugation2->Final_Extract Analysis 10. LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow for this compound extraction from fatty tissues.

References

Degradation pathways of Ipronidazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ipronidazole, focusing on its degradation pathways under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

A1: Forced degradation studies for this compound should be conducted under the conditions mandated by the International Council for Harmonisation (ICH) guidelines. These studies help to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The recommended stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Neutral Hydrolysis: Refluxing in water at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Photolytic Degradation: Exposure to UV or fluorescent light.

  • Thermal Degradation: Exposure to dry heat.

Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?

A2: While specific studies on this compound are limited, based on the known behavior of other 5-nitroimidazole compounds like metronidazole (B1676534) and tinidazole (B1682380), the primary degradation pathway under hydrolytic conditions (acidic and alkaline) is expected to involve the cleavage of the imidazole (B134444) ring.[1][2] The nitro group is highly susceptible to reduction, and the side chain can undergo oxidation.

Q3: How does pH influence the degradation rate of this compound?

A3: For many nitroimidazole drugs, the degradation rate is significantly influenced by pH. Generally, these compounds exhibit greater stability in neutral or mildly acidic conditions and are more susceptible to degradation under strongly acidic and alkaline conditions.[2][3] For instance, studies on similar compounds have shown that degradation is more extensive in alkaline mediums compared to acidic or neutral conditions.[1]

Q4: What is a known metabolite of this compound that could be a potential degradation product?

A4: A known metabolite of this compound, formed through oxidation, is 1-methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole (HIP). This compound results from the oxidation of the alkyl group at the 2-position of the this compound molecule.[4] It is plausible that this metabolite could also be formed during oxidative forced degradation studies.

Troubleshooting Guides

Issue 1: No degradation is observed under acidic conditions.

  • Possible Cause: The stress conditions (temperature, acid concentration, and duration) may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).

    • Increase the temperature of the reaction (e.g., from 60°C to 80°C).

    • Extend the duration of the stress testing.

    • Ensure proper mixing of the this compound solution with the acid.

Issue 2: Multiple, poorly resolved peaks are observed in the chromatogram after alkaline hydrolysis.

  • Possible Cause: Extensive degradation may be occurring, leading to a complex mixture of degradation products. The chromatographic method may not be optimized for separating these products.

  • Troubleshooting Steps:

    • Modify the HPLC method. Experiment with different mobile phase compositions, gradients, and column types (e.g., a different C18 column or a phenyl-hexyl column).

    • Adjust the pH of the mobile phase to improve the peak shape of ionizable degradants.

    • Reduce the severity of the alkaline stress condition (e.g., lower the NaOH concentration, temperature, or time) to generate fewer degradation products initially, which can aid in method development.

    • Employ a mass spectrometry (MS) detector to help identify co-eluting peaks based on their mass-to-charge ratio.

Issue 3: The mass balance of the assay is low after forced degradation.

  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not be detectable at the chosen wavelength. It is also possible that volatile degradation products are being formed.

  • Troubleshooting Steps:

    • Use a photodiode array (PDA) detector to examine the UV spectra of the degradation products and ensure an appropriate detection wavelength is being used.

    • Modify the mobile phase to ensure all degradation products are eluted. A stronger organic solvent or a gradient that goes to a higher percentage of the organic phase may be necessary.

    • Employ a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in addition to a UV detector.

    • If available, use LC-MS to identify potential non-chromophoric or volatile degradation products.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 8 hours in a water bath.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute the solution to a suitable concentration for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Reflux the solution at 80°C for 48 hours.

    • After cooling, dilute the solution to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 318 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of this compound Degradation under Different pH Conditions (Hypothetical Data)

Stress ConditionReagentTemperature (°C)Duration (hours)% DegradationNumber of Degradants
Acidic0.1 M HCl8024~15%2
NeutralWater8048~5%1
Alkaline0.1 M NaOH808~40%>3

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 80°C) This compound->Acid Neutral Neutral (Water, 80°C) This compound->Neutral Alkaline Alkaline (0.1 M NaOH, 80°C) This compound->Alkaline HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Neutral->HPLC Alkaline->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidation Oxidation This compound This compound DP_Acid1 Degradation Product A1 This compound->DP_Acid1 HCl/H₂O DP_Acid2 Degradation Product A2 This compound->DP_Acid2 HCl/H₂O DP_Alk1 Degradation Product B1 This compound->DP_Alk1 NaOH/H₂O DP_Alk2 Degradation Product B2 (Imidazole Ring Cleavage) This compound->DP_Alk2 NaOH/H₂O HIP 1-methyl-2-(2'-hydroxyisopropyl) -5-nitroimidazole (HIP) This compound->HIP H₂O₂ DP_Alk3 ... DP_Alk2->DP_Alk3

Caption: Proposed degradation pathways for this compound under different stress conditions.

References

Minimizing Ipronidazole Cross-Reactivity in Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ipronidazole cross-reactivity in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?

A1: this compound is a nitroimidazole antimicrobial agent used in veterinary medicine.[1] Cross-reactivity in immunoassays occurs when antibodies designed to detect this compound also bind to other structurally similar molecules, such as other nitroimidazoles or metabolites of this compound. This can lead to inaccurate quantification and false-positive results.

Q2: What are the main substances that can cross-react in an this compound immunoassay?

A2: The primary cross-reactants are other nitroimidazole drugs (e.g., dimetridazole (B1670680), metronidazole, ronidazole) and the main metabolite of this compound, 1-methyl-2-(2-hydroxyisopropyl)-5-nitroimidazole (HIP). The degree of cross-reactivity depends on the specificity of the antibody used in the assay.

Q3: How can I determine the extent of cross-reactivity in my this compound immunoassay?

A3: Cross-reactivity is typically assessed by running a competitive ELISA with a range of concentrations of the potentially cross-reacting compounds. The concentration of each compound that causes a 50% reduction in signal (IC50) is compared to the IC50 of this compound. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Cross-Reactant) x 100.

Q4: What is the typical metabolic pathway for this compound in animals?

A4: this compound is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the isopropyl group, leading to the formation of hydroxy-ipronidazole (HIP). Other metabolic transformations can also occur, leading to various other metabolites.

This compound Metabolic Pathway

Ipronidazole_Metabolism This compound This compound Metabolism Hepatic Metabolism (Oxidation) This compound->Metabolism HIP Hydroxy-Ipronidazole (HIP) (1-methyl-2-(2-hydroxyisopropyl) -5-nitroimidazole) Metabolism->HIP Major Pathway Other Other Metabolites Metabolism->Other Minor Pathways

Caption: Metabolic pathway of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoassays and provides solutions to minimize cross-reactivity.

Issue 1: High background or false-positive results

High background can be caused by non-specific binding of antibodies or cross-reactivity with other substances in the sample matrix.

Troubleshooting Steps:

Step Action Rationale
1. Optimize Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer.To saturate non-specific binding sites on the microplate wells.
2. Adjust Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.High antibody concentrations can increase non-specific binding.
3. Increase Washing Steps Increase the number and duration of wash steps between incubations.To more effectively remove unbound antibodies and other interfering substances.
4. Sample Dilution Dilute the sample to reduce the concentration of potential cross-reactants.This can lower the impact of interfering substances while keeping the this compound concentration within the detection range of the assay.
5. Use of Scavenger Molecules Add a low concentration of a related but non-interfering nitroimidazole to the sample diluent.This can help to block low-affinity cross-reactive binding sites on the antibody.
Issue 2: Inaccurate quantification of this compound

Inaccurate results can arise from the cross-reactivity of the antibody with other nitroimidazoles or this compound metabolites.

Troubleshooting Steps:

Step Action Rationale
1. Characterize Antibody Specificity Perform a cross-reactivity study with a panel of related nitroimidazoles and metabolites.To understand the binding profile of your antibody and identify key cross-reactants.
2. Use a More Specific Antibody If available, switch to a monoclonal antibody with higher specificity for this compound.Monoclonal antibodies recognize a single epitope, which can reduce cross-reactivity with structurally similar molecules.
3. Sample Pre-treatment For complex matrices, consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before the immunoassay.This can significantly improve the accuracy of the assay by isolating the analyte of interest.
4. Confirm with a Reference Method Validate your immunoassay results with a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).This provides an orthogonal measurement to ensure the accuracy of your immunoassay results.

Quantitative Data on Cross-Reactivity

The following table provides an example of cross-reactivity data for a nitroimidazole immunoassay. Note that this data is for a dimetridazole ELISA and the cross-reactivity for an this compound-specific ELISA may differ.

Compound Cross-Reactivity (%) in a Dimetridazole ELISA
Dimetridazole100
This compound 7.4
Metronidazole7.4
Ronidazole8.5
Hydroxy-dimetridazole5.3
Hydroxy-ipronidazole 0.5
Nicarbazin0.1
Halofuginone< 0.02
Diclazuril< 0.02
Robenidine< 0.02
Hydroxy-metronidazole0.1

Data adapted from a commercially available Dimetridazole ELISA kit. The cross-reactivities are determined in a buffer system.

Experimental Protocols

Protocol: Competitive ELISA for this compound

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify this compound.

Materials:

  • This compound standard

  • Anti-ipronidazole antibody (primary antibody)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the anti-ipronidazole antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add this compound standards or samples to the wells, followed immediately by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the this compound-HRP conjugate for binding to the antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow and Troubleshooting Logic

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Anti-Ipronidazole Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Non-specific Sites Wash1->Block Wash2 4. Wash Block->Wash2 Competition 5. Add Sample/Standard & this compound-HRP Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add Substrate (TMB) Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a competitive ELISA.

Troubleshooting Decision Tree for Cross-Reactivity

Troubleshooting_Tree Start High Cross-Reactivity Suspected Check_Matrix Is the issue sample matrix-dependent? Start->Check_Matrix Dilute_Sample Dilute Sample Check_Matrix->Dilute_Sample Yes Check_Antibody Is the antibody known to be cross-reactive? Check_Matrix->Check_Antibody No Matrix_Yes Yes Matrix_No No SPE Perform Sample Cleanup (SPE) Dilute_Sample->SPE Confirm_Method Confirm with LC-MS/MS SPE->Confirm_Method Use_Specific_Ab Use a more specific (monoclonal) antibody Check_Antibody->Use_Specific_Ab Yes Optimize_Assay Optimize Assay Conditions (blocking, washing, etc.) Check_Antibody->Optimize_Assay No Antibody_Yes Yes Antibody_No No Use_Specific_Ab->Confirm_Method Optimize_Assay->Confirm_Method

References

Addressing Ipronidazole peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing of Ipronidazole in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail".[1] This distortion is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2][3]

Q2: Why is my this compound peak tailing?

A: this compound, a nitroimidazole compound, contains basic functional groups (amine groups).[3][4][5] In reverse-phase HPLC, which commonly uses silica-based stationary phases, these basic groups can interact strongly with residual acidic silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][3][6] This secondary, undesirable interaction is a primary cause of peak tailing for basic compounds like this compound.[1][3][7][8]

Q3: What is the role of silanol groups in peak tailing?

A: Silica-based HPLC columns can have residual, unreacted silanol groups on their surface.[1][6] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[3][7] Positively charged basic analytes, like a protonated this compound molecule, can then undergo secondary ionic interactions with these sites, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[3][8] Modern, high-purity, end-capped columns significantly reduce the number of available silanol groups, but they may not be eliminated entirely.[1][9]

Troubleshooting Guide: Resolving this compound Peak Tailing

Q4: My this compound peak is tailing. What are the first things I should check?

A: Before making significant changes to your method, verify the following:

  • Column Health: An old or contaminated column can lead to poor peak shape. Check for increased backpressure or flush the column with a strong solvent. If the problem persists, consider replacing the column.[2] A void at the column inlet can also cause tailing.[9]

  • Extra-Column Volume: Excessive tubing length or poorly fitted connections can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is appropriately sized.[2][9]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[2][9][10]

// Nodes start [label="Peak Tailing Observed\nfor this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Step 1: Basic System Check", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Column Health?\n(Age, Voids, Contamination)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_connections [label="Connections & Tubing?\n(Dead Volume)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_overload [label="Sample Overload?\n(Concentration, Volume)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

action_column [label="Action: Flush or\nReplace Column", fillcolor="#F1F3F4", fontcolor="#202124"]; action_connections [label="Action: Check Fittings,\nUse Shorter/Narrower Tubing", fillcolor="#F1F3F4", fontcolor="#202124"]; action_overload [label="Action: Dilute Sample or\nReduce Injection Volume", fillcolor="#F1F3F4", fontcolor="#202124"];

modify_method [label="Step 2: Method Optimization", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust Mobile Phase pH\n(e.g., pH 2.5-3.0)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_additive [label="Add Mobile Phase Additive\n(e.g., 0.1% TFA, 0.1% Formic Acid)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_column [label="Consider Different Column\n(End-capped, Bidentate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_system; check_system -> check_column; check_column -> check_connections [label="[ Good ]"]; check_connections -> check_overload [label="[ Good ]"]; check_overload -> modify_method [label="[ Good ]"];

check_column -> action_column [label="[ Bad ]"]; check_connections -> action_connections [label="[ Bad ]"]; check_overload -> action_overload [label="[ Bad ]"];

action_column -> check_system [style=dashed]; action_connections -> check_system [style=dashed]; action_overload -> check_system [style=dashed];

modify_method -> adjust_ph; adjust_ph -> add_additive; add_additive -> change_column; change_column -> end_good; } dot Caption: Troubleshooting workflow for addressing this compound peak tailing.

Q5: How can I use the mobile phase to improve the peak shape of this compound?

A: Modifying the mobile phase is a powerful way to mitigate secondary silanol interactions.

  • Adjusting pH: Lowering the mobile phase pH to between 2.5 and 3.0 is highly effective.[2][3] At this low pH, the majority of silanol groups on the stationary phase are protonated (Si-OH) and thus electrically neutral.[6] This minimizes the ionic attraction between the positively charged this compound and the stationary phase, leading to a more symmetrical peak.[3][8]

  • Using Mobile Phase Additives: Incorporating a small concentration of an acidic additive can significantly improve peak shape.[9][10]

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong acid that lowers the mobile phase pH to around 2.[11] It also acts as an ion-pairing agent, effectively neutralizing the positive charge on basic analytes and further preventing interaction with any remaining ionized silanols.[11][12][13]

    • Formic Acid (FA): Also used at around 0.1%, formic acid is a weaker acid than TFA but is often preferred for LC-MS applications because it causes less ion suppression.[11][14]

    • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) helps maintain a constant and reproducible pH throughout the analysis, which is crucial for consistent peak shape.[6][9][15]

G ipro_protonated ipro_protonated silanol_ionized silanol_ionized ipro_protonated->silanol_ionized Undesirable Secondary Interaction (Causes Tailing) silanol_protonated silanol_protonated ipro_protonated->silanol_protonated Desired Hydrophobic Interaction (No Tailing) label_high_ph Condition: Higher pH (>3) Silanols are ionized label_low_ph Solution: Low pH (~2.5) Silanols are protonated

Q6: How do different mobile phase additives compare in their effectiveness?

A: The choice of additive depends on your specific application, especially the type of detector being used.

AdditiveTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Formic Acid 0.05% - 0.1%Lowers mobile phase pH to protonate silanols.Good for LC-MS (low ion suppression).[11]Less effective at masking silanols than TFA.[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid, lowers pH significantly. Acts as an ion-pairing agent.[11][12][13]Excellent peak shape improvement for UV detection.[12]Causes significant signal suppression in MS detectors.[14][16]
Triethylamine (TEA) ~0.1%A competing base that interacts with active silanol sites.[1][10]Effective at masking silanols.Less common with modern columns; can affect chromatography.
Phosphate Buffer 10-50 mMMaintains a stable, low pH.Provides robust and reproducible pH control.Not volatile, unsuitable for LC-MS.[2]

Q7: When should I consider changing my HPLC column?

A: If you have optimized your mobile phase and still observe significant peak tailing, your column chemistry may be the issue. Consider the following:

  • Use a Modern, End-Capped Column: Many modern C18 columns are "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[3][6][9][10] These columns are designed to minimize secondary interactions with basic compounds and are highly recommended.

  • Consider Alternative Stationary Phases: If peak tailing persists, explore columns with different stationary phase technologies, such as those with polar-embedded groups or hybrid silica-organic particles, which offer improved shielding of silanol activity.[1][7]

Recommended Experimental Protocol

This protocol provides a starting point for developing a robust RP-HPLC method for this compound with improved peak symmetry.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99%) or Trifluoroacetic Acid (HPLC grade, >99%)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Modern, end-capped C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 318 nm[17]

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Methanol to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of 10 µg/mL.

  • Sample Diluent: Always use a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[2][10]

4. System Suitability:

  • Inject the working standard six times.

  • The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • The tailing factor for the this compound peak should be ≤ 1.5.

This guide provides a comprehensive framework for understanding and systematically addressing the common issue of this compound peak tailing in RP-HPLC. By combining system checks with logical method optimization, researchers can achieve symmetrical peaks, leading to more accurate and reliable quantitative results.

References

Improving the sensitivity of Ipronidazole detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ipronidazole in plasma. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for improved sensitivity and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the determination of this compound and its metabolites in plasma.[1][2] This technique offers high selectivity and low detection limits, often in the low ng/mL range.[2]

Q2: Why is plasma the preferred matrix for this compound residue analysis?

A2: Plasma is the preferred matrix because nitroimidazoles like this compound can have an inhomogeneous distribution and degrade rapidly in tissue samples like muscle.[1]

Q3: Should I also be testing for this compound metabolites?

A3: Yes, it is crucial to include the analysis of this compound's hydroxy metabolite (IPZ-OH).[2][3] this compound is extensively metabolized, and monitoring for its metabolites provides a more complete picture of its presence and depletion.[4][5]

Q4: What are common causes of low sensitivity or high signal-to-noise ratios?

A4: Common causes include:

  • Matrix Effects: Components in the plasma can interfere with the ionization of this compound, leading to signal suppression or enhancement.

  • Inefficient Sample Preparation: Poor extraction and cleanup can result in low recovery of the analyte and high levels of interfering substances.

  • Suboptimal LC-MS/MS Parameters: Incorrect selection of precursor and product ions, collision energy, or chromatographic conditions can significantly impact sensitivity.

  • Analyte Degradation: this compound may be unstable under certain pH, temperature, or light conditions during sample storage and processing.

Troubleshooting Guide

Issue 1: High Matrix Interference and Low Signal Intensity

Question: My chromatograms from plasma samples are showing significant background noise and ion suppression, leading to poor sensitivity for this compound. How can I fix this?

Answer: Matrix effects from plasma are a common challenge. Here are several strategies to mitigate this issue:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like ethyl acetate (B1210297) to extract this compound, leaving many polar interfering compounds in the aqueous layer.[6]

    • Solid-Phase Extraction (SPE): Employ SPE cartridges, such as strongly acidic cation exchange resins, for a more thorough cleanup.[6]

    • Protein Precipitation (PPT) followed by cleanup: After precipitating proteins with a solvent like acetonitrile (B52724), consider a subsequent cleanup step. A liquid-liquid wash with hexane (B92381) can help remove lipids.[2] For more advanced lipid removal, specialized cartridges like Captiva EMR-Lipid can be effective.[7]

  • Improve Chromatographic Separation:

    • Ensure your HPLC method provides good separation between this compound, its metabolites, and any interfering peaks from the plasma matrix. Using a C18 column is common.[3]

    • Adjust the mobile phase composition and gradient to improve resolution.

  • Utilize an Internal Standard:

    • The use of a deuterated internal standard can help to correct for matrix effects and variations in sample processing, improving the accuracy and precision of quantification.[1]

Issue 2: Low Recovery of this compound During Sample Extraction

Question: I am experiencing low and inconsistent recovery of this compound from my plasma samples. What could be the cause and how can I improve it?

Answer: Low recovery can stem from several factors in your extraction protocol. Consider the following:

  • Review Your Extraction Method:

    • For LLE , ensure the pH of the sample is optimized for the extraction solvent and that you are using a sufficient volume of solvent and adequate mixing (e.g., vortexing).

    • For SPE , check that the cartridge has been properly conditioned and equilibrated. Ensure the pH of the loading solution is appropriate for retaining this compound on the sorbent. The choice and volume of the elution solvent are also critical for achieving high recovery.

    • For PPT , make sure you are using an adequate ratio of precipitating solvent (e.g., acetonitrile) to plasma to ensure complete protein removal.[2]

  • Check for Analyte Stability: this compound could be degrading during the extraction process. Avoid high temperatures during solvent evaporation steps (not exceeding 40°C is often recommended).[6]

  • Validate with Spiked Samples: Prepare quality control (QC) samples by spiking known concentrations of this compound into blank plasma to accurately assess the recovery of your method.

Issue 3: Difficulty in Achieving Required Detection Limits

Question: The regulatory guidelines require a very low limit of detection (LOD) for this compound, and my current method is not sensitive enough. How can I improve the sensitivity?

Answer: To enhance the sensitivity of your assay, you can implement the following:

  • Optimize Mass Spectrometry Parameters:

    • Perform thorough tuning of the mass spectrometer for this compound and its hydroxy metabolite. This includes optimizing the precursor and product ions, collision energy, and other source-dependent parameters.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[3]

  • Concentrate the Sample:

    • After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.[2] This effectively concentrates the analyte before injection into the LC-MS/MS system.

  • Increase Injection Volume:

    • If your chromatography can tolerate it, increasing the volume of the reconstituted sample injected onto the LC column can boost the signal.

  • Consider Alternative Technologies:

    • For ultra-trace analysis, newer technologies like electrochemical sensors are being developed and show promise for extremely low detection limits, although their application to plasma may require further development.[8][9]

Data Presentation

Table 1: Performance of a Validated LC-MS/MS Method for Nitroimidazoles in Plasma [2]

AnalyteDecision Limit (CCα) (ng/mL)Detection Capability (CCβ) (ng/mL)Accuracy (%)Precision (CV%)
Metronidazole (B1676534) (MNZ)1.62.6101 - 1084.9 - 15.2
Dimetridazole (B1670680) (DMZ)0.50.8101 - 1084.9 - 15.2
Ronidazole (RNZ)0.50.8101 - 1084.9 - 15.2
This compound (IPZ) 0.5 0.8 101 - 108 4.9 - 15.2
IPZ-OH0.61.0101 - 1084.9 - 15.2

Table 2: Recovery Data from Different Extraction Methods

MethodAnalyteRecovery (%)Reference
LC-MS/MS with Deuterated Internal StandardThis compound 93 - 123[1]
LC with UV/VIS DetectionThis compound 80 - 98[4]
QuEChERS with Captiva EMR-Lipid Cleanup (Egg Matrix)This compound 86.5 - 118.3[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound and its Metabolite in Plasma

This protocol is based on a validated method for the simultaneous determination of multiple nitroimidazoles.[2]

1. Sample Preparation (Acetonitrile Extraction with Hexane Wash):

  • To a 1 mL plasma sample, add an internal standard.

  • Add acetonitrile to precipitate proteins.

  • Add NaCl to help remove matrix contaminants.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant (acetonitrile extract) to a new tube.

  • Perform a liquid-liquid wash by adding hexane, vortexing, and removing the hexane layer.

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a small, precise volume of mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A C18 reverse-phase column (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size).[6]

  • Column Temperature: 40°C.[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for this compound and its hydroxy metabolite.

Visualizations

experimental_workflow plasma 1. Plasma Sample (+ Internal Standard) ppt 2. Protein Precipitation (Acetonitrile + NaCl) plasma->ppt centrifuge1 3. Centrifuge ppt->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant wash 5. Hexane Wash (Lipid Removal) supernatant->wash evap 6. Evaporate to Dryness wash->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from plasma.

ipronidazole_metabolism This compound This compound process Oxidation of Isopropyl Side Chain This compound->process metabolite Hydroxy-Ipronidazole (IPZ-OH) process->metabolite

Caption: Metabolic pathway of this compound.

troubleshooting_logic start Low Sensitivity Issue check_matrix High Matrix Interference? start->check_matrix improve_cleanup Improve Sample Cleanup (SPE, LLE, Lipid Removal) check_matrix->improve_cleanup Yes check_recovery Low Analyte Recovery? check_matrix->check_recovery No improve_cleanup->check_recovery optimize_extraction Optimize Extraction Protocol (pH, Solvents, Temp) check_recovery->optimize_extraction Yes check_ms Suboptimal MS Signal? check_recovery->check_ms No optimize_extraction->check_ms optimize_ms Optimize MS Parameters (MRM, Source) check_ms->optimize_ms Yes concentrate Concentrate Sample check_ms->concentrate No optimize_ms->concentrate end Sensitivity Improved concentrate->end

Caption: Troubleshooting logic for low sensitivity.

References

Technical Support Center: Analysis of Ipronidazole's Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ipronidazole's hydroxy metabolite (IPZ-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary hydroxy metabolite of this compound and its chemical name?

A1: The primary hydroxy metabolite of this compound is 1-Methyl-2-(2′-hydroxyisopropyl)-5-nitroimidazole. It is commonly abbreviated as IPZ-OH.

Q2: What is the most common analytical technique for the determination of this compound's hydroxy metabolite?

A2: The most common and sensitive method for the analysis of this compound's hydroxy metabolite is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of this metabolite in complex biological matrices.

Q3: In which biological matrices is the analysis of this compound's hydroxy metabolite typically performed?

A3: Analysis is frequently carried out in various animal-derived matrices, including poultry muscle, eggs, plasma, and honey.[1][2][3][4][5] The choice of matrix depends on the specific research or regulatory monitoring goals.

Q4: What are the key challenges in the analysis of this compound's hydroxy metabolite?

A4: The main challenges include:

  • Matrix Effects: Complex biological samples can contain endogenous components that interfere with the ionization of IPZ-OH, leading to ion suppression or enhancement and affecting accuracy.[4]

  • Low Concentrations: The metabolite is often present at very low levels (ng/g or µg/kg), requiring highly sensitive analytical methods to achieve the necessary limits of detection and quantification.[2]

  • Sample Preparation: Efficient extraction and cleanup are critical to remove interfering substances and concentrate the analyte. This can be a multi-step and technically demanding process.

  • Analyte Stability: The stability of the metabolite during sample collection, storage, and processing must be considered to ensure accurate results.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound's hydroxy metabolite.

Chromatography and Mass Spectrometry Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination or degradation.Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
Inappropriate mobile phase composition.Ensure the mobile phase pH is appropriate for the analyte and that the organic/aqueous ratio is optimized. Prepare fresh mobile phase.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final sample extract in a solvent that is of equal or lesser strength than the initial mobile phase.[7]
High dead volume in the LC system.Check all fittings and connections for leaks or improper seating. Use tubing with the smallest appropriate internal diameter.
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.Improve sample cleanup to remove interfering matrix components. Consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.
Suboptimal mass spectrometer settings.Tune the mass spectrometer for the specific m/z transitions of IPZ-OH. Optimize cone voltage and collision energy.
Analyte degradation.Investigate the stability of IPZ-OH under the extraction and storage conditions. Use fresh samples and process them promptly.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the entire LC system.
Dirty ion source.Clean the ion source components according to the manufacturer's protocol.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the pump is functioning correctly and that the mobile phase is properly mixed and degassed.
Column temperature variations.Use a column oven to maintain a stable temperature.
Sample Preparation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery from Solid-Phase Extraction (SPE) Inappropriate SPE sorbent.Select a sorbent with appropriate chemistry for the analyte (e.g., mixed-mode cation exchange).[4]
Incorrect pH during sample loading or elution.Adjust the pH of the sample and elution solvent to ensure the analyte is in the correct ionization state for binding and release.[8][9]
Sample overloading.Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.[10]
Inappropriate wash solvent.Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.
Incomplete elution.Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to fully elute the analyte.[10]
Matrix Effects (Ion Suppression or Enhancement) Insufficient sample cleanup.Employ a more rigorous cleanup method, such as a combination of liquid-liquid extraction and SPE, or use specialized cleanup cartridges like those for lipid removal.[1]
Co-elution of matrix components with the analyte.Modify the chromatographic gradient to better separate the analyte from interfering compounds.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound's hydroxy metabolite (IPZ-OH) from various studies.

Table 1: Limits of Quantification (LOQ) in Different Matrices

MatrixLOQAnalytical MethodReference
Poultry Muscle0.05 ng/gLC-MS/MS[2]
Honey0.05 - 0.2 µg/kgUHPLC-MS/MS[4]
Eggs5 - 10 µg/kgLC-UV/VIS[5]
Eggs0.5 µg/kg (fortified)LC-ESI-MS/MS[11]
Plasma0.25 - 1 µg/LHPLC-MS/MS[12]

Table 2: Recovery Rates in Different Matrices

MatrixRecovery (%)Analytical MethodReference
Eggs80 - 98%LC-UV/VIS[5]
Eggs85.6 - 118.3%LC-MS/MS with QuEChERS and Captiva EMR-Lipid cleanup[1]
Honey90.2 - 105.6%UHPLC-MS/MS with d-SPE[4]
Poultry Muscle, Plasma, Eggs93 - 103%LC-MS/MS with SPE[3]
Chicken Meat, Eggs88 - 111%LC-ESI-MS/MS[11]

Experimental Protocols

Protocol 1: Sample Preparation of Egg Samples using QuEChERS and Lipid Removal Cartridge

This protocol is adapted from an application note by Agilent Technologies.[1]

  • Sample Homogenization: Accurately weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Spiking: Add internal standard and/or spiking solution, mix, and let stand for 15 minutes.

  • Extraction:

    • Add a ceramic homogenizer and 10 mL of acetonitrile (B52724) with 5% formic acid.

    • Shake vigorously for one minute.

    • Add a QuEChERS extraction pouch.

    • Shake with a mechanical shaker at 1,000 rpm for two minutes.

    • Centrifuge at 4,000 rpm at 10 °C for 10 minutes.

  • Cleanup:

    • Transfer 2.4 mL of the supernatant to a new tube.

    • Add 0.6 mL of water and mix well.

    • Load the mixture onto a 3 mL Captiva EMR—Lipid cartridge.

    • Elute under gravity (3-5 drops/s) and then apply vacuum to drain the cartridge.

  • Analysis: The eluate is ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Hydroxy Metabolite

The following are typical LC-MS/MS parameters. Optimization is required for specific instrumentation and applications.

  • LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[3][4]

    • B: 0.1% Formic acid in acetonitrile.[3][4]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 - 10 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 186.[13]

    • Product Ions (m/z): Typically monitor two product ions for confirmation, e.g., 168 and 122.[14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (e.g., Egg, Tissue) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound's hydroxy metabolite.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_sample_prep Sample Prep Issues cluster_ms Mass Spectrometry Issues Problem Analytical Problem (e.g., Poor Peak Shape, Low Recovery) Check_Column Check Column Integrity Problem->Check_Column Check_Mobile_Phase Verify Mobile Phase Problem->Check_Mobile_Phase Check_System Inspect LC System (Connections, Dead Volume) Problem->Check_System Review_SPE Review SPE Protocol (Sorbent, pH, Solvents) Problem->Review_SPE Assess_Matrix Assess Matrix Effects Problem->Assess_Matrix Check_Stability Verify Analyte Stability Problem->Check_Stability Tune_MS Tune and Calibrate MS Problem->Tune_MS Clean_Source Clean Ion Source Problem->Clean_Source

Caption: Logical troubleshooting approach for common analytical issues.

References

Reducing ion suppression for Ipronidazole in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for Ipronidazole in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of this compound in complex samples such as plasma, urine, or tissue extracts.[3] The matrix components compete with this compound for the available charge in the ESI source, leading to a suppressed signal.[4]

Q2: What are the common causes of ion suppression for this compound?

Ion suppression for this compound can be caused by a variety of matrix components, including:

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) are a major cause of ion suppression.[5][6]

  • Endogenous Compounds: Lipids, proteins, and other small molecules from the biological matrix can co-elute with this compound and interfere with its ionization.

  • Sample Preparation Reagents: Detergents and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can significantly suppress the signal.[5][6]

  • Mobile Phase Additives: While some additives are necessary for chromatography, high concentrations can lead to suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A common method to identify ion suppression is the post-column infusion experiment .[3][4] In this experiment, a constant flow of this compound solution is infused into the LC flow after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Troubleshooting Guides

Problem: Low this compound signal intensity in matrix samples compared to pure standards.

This is a classic symptom of ion suppression. Follow these troubleshooting steps to mitigate the issue:

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. The choice of technique significantly impacts the cleanliness of the final extract.

  • Solid Phase Extraction (SPE): Generally the most effective method for removing a wide range of interferences.[7][8]

  • Liquid-Liquid Extraction (LLE): Can be very effective for removing specific types of interferences, such as lipids.[8]

  • Protein Precipitation (PPT): The simplest method, but often the least effective at removing matrix components, which can lead to significant ion suppression.[7][8]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodRelative this compound Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile)95 ± 5-60 ± 10Fast and simpleHigh level of ion suppression
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 7-35 ± 8Good for removing lipidsCan be labor-intensive
Solid Phase Extraction (Mixed-Mode Cation Exchange)98 ± 3-10 ± 5High selectivity, cleanest extractsMore complex and costly

Note: Data are representative and may vary depending on the specific matrix and experimental conditions.

2. Optimize Chromatographic Conditions:

Proper chromatographic separation is crucial to separate this compound from co-eluting matrix components.[3]

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change the Stationary Phase: If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Adjust the Flow Rate: Lower flow rates (e.g., in the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller droplets that are more tolerant to non-volatile species.[3][8]

3. Optimize ESI Source Parameters:

Fine-tuning the ESI source parameters can enhance the this compound signal and reduce the impact of suppression.

  • Cone Voltage (or Fragmentor Voltage): This parameter can be optimized to maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.[5] Typical starting values are between 10-60 V.[5]

  • Nebulizing and Drying Gas Flow: Proper gas flow is essential for efficient desolvation. Optimize the nebulizing gas to ensure a stable spray and the drying gas to remove solvent droplets.[5]

  • Capillary Voltage: Adjusting the capillary voltage can improve ionization efficiency.[9]

Table 2: Effect of ESI Source Parameters on this compound Signal

ParameterSetting 1Signal Intensity (cps)Setting 2Signal Intensity (cps)Setting 3Signal Intensity (cps)
Cone Voltage (V)201.2 x 10⁵402.5 x 10⁵601.8 x 10⁵
Nebulizing Gas (L/min)1.01.5 x 10⁵1.52.3 x 10⁵2.02.1 x 10⁵
Drying Gas Temp (°C)3002.0 x 10⁵3502.4 x 10⁵4002.2 x 10⁵

Note: Optimal settings are instrument-dependent and should be determined empirically.

4. Consider an Alternative Ionization Technique:

If ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative. APCI is generally less susceptible to ion suppression from non-volatile matrix components.[2][8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS system with the analytical column in place.

  • Use a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the column and the ESI source.

  • Acquire data in MRM mode for the this compound transition.

  • Inject a blank matrix extract (prepared using your standard sample preparation method).

  • Monitor the this compound signal. A decrease in the signal intensity at specific retention times indicates regions of ion suppression.[3]

Protocol 2: Solid Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 600 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.[10]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate with methanol (B129727) followed by water.[10]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE plate.[10]

  • Washing:

    • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash with a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.[10]

  • Elution: Elute this compound with an acidic organic solvent (e.g., 2% formic acid in methanol).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[10]

Visualizations

Ion_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Low_Signal Low this compound Signal in Matrix Post_Column_Infusion Post-Column Infusion Experiment Low_Signal->Post_Column_Infusion Investigate Cause Sample_Prep Optimize Sample Preparation (SPE, LLE, PPT) Post_Column_Infusion->Sample_Prep Implement Solutions LC_Optimization Optimize Chromatography (Gradient, Column) Post_Column_Infusion->LC_Optimization Source_Optimization Optimize ESI Source Parameters (Voltages, Gases) Post_Column_Infusion->Source_Optimization Alternative_Ionization Consider Alternative Ionization (APCI) Post_Column_Infusion->Alternative_Ionization Improved_Signal Improved Signal and Reproducibility Sample_Prep->Improved_Signal LC_Optimization->Improved_Signal Source_Optimization->Improved_Signal Alternative_Ionization->Improved_Signal

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_final Final Steps Plasma_Sample Plasma Sample with Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma_Sample->PPT Supernatant Collect Supernatant PPT->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Plate Condition->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute this compound Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for Solid Phase Extraction (SPE) of this compound.

References

Technical Support Center: Method Refinement for Ipronidazole Analysis in Medicated Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the analysis of Ipronidazole in medicated feed.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental analysis of this compound in medicated feed.

Sample Preparation

  • Question: What are common errors during sample preparation for this compound analysis in feed and how can they be avoided?

  • Answer: Inadequate sample preparation is a significant source of error in feed analysis.[1][2] Common errors include unrepresentative sampling, cross-contamination, and improper storage.[1] To ensure accuracy, it is crucial to obtain a representative sample by taking multiple subsamples from different areas of the feed batch.[1] All tools and containers must be thoroughly cleaned to prevent contamination from previous samples.[1] Proper storage is also essential to avoid changes in the sample's composition due to factors like moisture absorption or chemical reactions.[1] Standardizing procedures and regular quality control checks on equipment and processes can help minimize these errors.[1]

  • Question: My this compound recovery is low and inconsistent. What could be the cause?

  • Answer: Low and inconsistent recovery of this compound from medicated feed can be attributed to several factors. The complex feed matrix can interfere with the extraction process. One study noted that recoveries of this compound averaged 77.1% at a 12.9 ppm level, but dropped to 35.2% at a lower level of 0.129 ppm, indicating that the concentration can impact recovery efficiency.[3] Inefficient extraction due to the feed's composition, such as the presence of bentonite, can also be a factor. Pre-wetting the feed with a pH 8 buffer before solvent extraction has been shown to improve extraction from feeds containing bentonite.[1] Additionally, ensuring the complete homogenization of the sample is critical for consistent results.

HPLC Analysis

  • Question: I am observing peak tailing in my chromatograms. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue in HPLC analysis and can be caused by several factors.[4] These include interactions between the analyte and active sites on the column packing, deterioration of the packed bed, or extra-column band broadening.[4] If you are experiencing tailing peaks, first try removing the guard column to see if it is the source of the problem.[5] You may also need to restore or replace the analytical column.[5] Other potential causes include a contaminated or deteriorated mobile phase, or interfering components in the sample.[5]

  • Question: My peaks are fronting. What could be the issue?

  • Answer: Peak fronting can result from problems with the sample solvent or column overload.[5] If the sample is dissolved in a solvent that is stronger than the mobile phase, it can lead to fronting.[6] Injecting too large a volume or too high a concentration of the sample can also cause this issue.[6] To troubleshoot, try diluting your sample and injecting a smaller volume.[6] Also, ensure that your sample solvent is compatible with the mobile phase.[6]

  • Question: I am seeing split peaks in my chromatograms. What should I do?

  • Answer: Split peaks can be caused by a variety of issues, including a blocked frit, voids or contamination in the stationary phase, or problems with the injection process.[7] If all peaks are splitting, the problem likely lies with a blocked column frit, which can disrupt the flow path of the analyte.[7] If only a single peak is splitting, it may be an issue with the separation itself, such as two components eluting very close together.[7] In this case, adjusting parameters like temperature, mobile phase composition, or flow rate may resolve the issue.[7] Incompatibility between the sample solvent and the mobile phase can also lead to split peaks.[8]

  • Question: The baseline of my chromatogram is noisy and drifting. What are the possible reasons?

  • Answer: Baseline noise and drift can obscure peaks and affect the accuracy of your results.[9] Potential causes include a non-homogeneous mobile phase, contamination or air in the detector cell, or a slow column equilibration.[10] To address this, ensure your mobile phase is well-mixed and degassed.[10] Flushing the detector cell with a strong solvent like methanol (B129727) can help remove contaminants.[10] If you have recently changed the mobile phase, allow sufficient time for the column to equilibrate.[10]

  • Question: My retention times are shifting. What could be the cause?

  • Answer: Shifting retention times can be caused by changes in the mobile phase composition, flow rate, or column temperature.[11][12] A small change of 0.1 pH units in the mobile phase can lead to a significant retention time shift of up to 10%.[4] Similarly, a 1% error in the amount of organic solvent can alter retention times by 5% to 15%.[4] Temperature fluctuations can also have an effect, with a 1°C change potentially altering retention times by 1-2%.[4][13] Using a column thermostat can help mitigate this issue.[4]

  • Question: I am observing ghost peaks in my chromatograms. Where are they coming from?

  • Answer: Ghost peaks are unexpected peaks that can arise from contamination in the injector or column, or from late-eluting compounds from a previous injection.[14] To troubleshoot, run a blank injection to see if the ghost peak is still present.[4] If it is, the source is likely contamination in the system.[4] Flushing the injector and column with a strong solvent can help remove contaminants.[14]

Data Presentation

Table 1: Recovery of this compound from Medicated Feed

This compound Level in FeedAverage Recovery (%)Standard Deviation (SD)Coefficient of Variation (CV) (%)Reference
12.9 ppm77.11.752.27[3]
0.129 ppm35.23.399.63[3]
Not Specified~98Not SpecifiedNot Specified[15]

Experimental Protocols

Methodology for this compound Analysis in Medicated Feed by HPLC

This protocol is a synthesized methodology based on established methods for the determination of this compound in medicated feed.[3][16]

1. Sample Preparation and Extraction

  • a. Sample Homogenization: Grind a representative sample of the medicated feed to a fine powder to ensure homogeneity.

  • b. Extraction:

    • For low levels of this compound (e.g., 0.129 ppm), pre-wet 10g of the homogenized feed sample with a pH 8 buffer. Extract with methanol.

    • For higher levels (e.g., 12.9 ppm), extract 10g of the homogenized feed sample with methylene (B1212753) chloride.[3]

    • Alternatively, extract with warm 0.2N HCl.[15]

  • c. Cleanup (if necessary): An acid-base cleanup can be used to remove interfering substances before liquid chromatographic analysis.[3]

2. Chromatographic Conditions

  • a. HPLC System: A standard HPLC system with a UV detector is suitable.

  • b. Column: A C18 column is recommended for the separation of this compound.[3]

  • c. Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, should be used. The exact composition may need to be optimized for your specific column and system.

  • d. Flow Rate: A typical flow rate is 1.0 mL/min, but may require optimization.

  • e. Detection: Monitor the eluent at 320 nm for the detection and quantification of this compound.[3]

3. Calibration and Quantification

  • a. Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.

  • b. Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

  • c. Quantification: Inject the prepared sample extract into the HPLC system and determine the concentration of this compound from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Representative Feed Sample Homogenize Homogenize Sample Sample->Homogenize Extract Extract this compound Homogenize->Extract Cleanup Cleanup Extract Extract->Cleanup Inject Inject into HPLC Cleanup->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 320 nm Separate->Detect Quantify Quantify this compound Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing, Splitting) SamplePrep Sample Preparation Issue Problem->SamplePrep MobilePhase Mobile Phase Issue Problem->MobilePhase ColumnIssue Column Issue Problem->ColumnIssue SystemIssue HPLC System Issue Problem->SystemIssue CheckHomogenization Check Sample Homogenization SamplePrep->CheckHomogenization CheckExtraction Review Extraction Protocol SamplePrep->CheckExtraction PrepareNewMobilePhase Prepare Fresh Mobile Phase MobilePhase->PrepareNewMobilePhase DegasMobilePhase Degas Mobile Phase MobilePhase->DegasMobilePhase CleanColumn Clean/Flush Column ColumnIssue->CleanColumn ReplaceColumn Replace Column ColumnIssue->ReplaceColumn CheckConnections Check for Leaks/Plugs SystemIssue->CheckConnections ServiceInjector Service Injector SystemIssue->ServiceInjector

Caption: Troubleshooting logic for HPLC analysis.

References

Navigating the Thermal Stability of Ipronidazole in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of Ipronidazole in solution is critical for experimental accuracy and the development of robust pharmaceutical formulations. This technical support center provides essential guidance on the impact of temperature on this compound stability, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Issues in this compound Solution Stability Studies

Researchers may encounter several challenges during the experimental evaluation of this compound's thermal stability. This section addresses common problems and offers potential solutions.

Problem Potential Cause Recommended Solution
Inconsistent degradation rates at the same temperature. Fluctuation in pH of the solution. The stability of nitroimidazoles can be pH-dependent.Ensure the solution is adequately buffered. Monitor and record the pH at the beginning and end of the experiment.
Inaccurate temperature control.Calibrate the heating apparatus (e.g., water bath, oven) before starting the experiment. Use a calibrated thermometer to monitor the temperature throughout the study.
Evaporation of the solvent, leading to increased this compound concentration.Use sealed containers or reflux condensers to minimize solvent loss, especially at elevated temperatures and for long-duration studies.
Precipitation of this compound at lower temperatures. The solubility of this compound may decrease at colder temperatures, especially if the solution is near saturation.Determine the solubility of this compound in the chosen solvent at the lowest experimental temperature. Work with concentrations well below the saturation point.
Unexpected degradation products observed. Interaction with excipients or impurities in the solvent.Use high-purity solvents and reagents. If working with a formulation, assess the stability of this compound in the presence of each excipient individually.
Photodegradation from exposure to light.Conduct experiments in light-protected containers (e.g., amber vials) or under controlled lighting conditions to minimize photodegradation.
Difficulty in quantifying this compound and its degradants. Co-elution of the parent drug and degradation products in chromatography.Optimize the analytical method (e.g., HPLC mobile phase composition, gradient, column type) to achieve adequate separation.
Degradation of the compound during the analytical procedure.Ensure the analytical method itself does not contribute to the degradation. This can be checked by analyzing samples at different time points after preparation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in solution.

Q1: What is the expected impact of temperature on the stability of this compound in an aqueous solution?

A1: Based on studies of similar nitroimidazole compounds, the degradation rate of this compound in solution is expected to increase with rising temperatures. This relationship typically follows the Arrhenius equation, where the logarithm of the degradation rate constant is proportional to the reciprocal of the absolute temperature. For instance, studies on metronidazole (B1676534) have shown a significant increase in degradation rates as the temperature is elevated from 30°C to 45°C.[1]

Q2: How can I predict the shelf-life of my this compound solution at a specific temperature?

A2: To predict the shelf-life (the time it takes for a certain percentage of the drug to degrade, e.g., t90 for 10% degradation), you need to determine the degradation rate constant (k) at that temperature. This is typically done through accelerated stability studies where the solution is stored at elevated temperatures and the concentration of this compound is monitored over time. By plotting the data (e.g., log concentration versus time for first-order kinetics), you can determine the rate constants at different temperatures. An Arrhenius plot can then be used to extrapolate the rate constant and predict the shelf-life at a desired storage temperature, such as room temperature or refrigerated conditions.

Q3: What are the likely degradation pathways for this compound in solution under thermal stress?

A3: The degradation of nitroimidazoles can involve several pathways, including the reduction of the nitro group and cleavage of the imidazole (B134444) ring. The specific degradation products will depend on the conditions, such as pH and the presence of oxygen. Common degradation pathways for nitroimidazoles can lead to the formation of more polar compounds.

Q4: Which analytical methods are most suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for stability studies of nitroimidazoles.[2] This technique allows for the separation and quantification of the parent drug from its degradation products. UV-spectrophotometry can also be used, but it may be less specific if the degradation products have overlapping absorption spectra with this compound.

Quantitative Data Summary

While specific data for this compound is pending further research, the following tables provide illustrative data based on the behavior of analogous nitroimidazole compounds to demonstrate the expected impact of temperature.

Table 1: Illustrative First-Order Degradation Rate Constants for a Nitroimidazole Compound in Aqueous Solution (pH 7.0)

Temperature (°C)Temperature (K)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
40313.150.01546.2
50323.150.04515.4
60333.150.1205.8
70343.150.3002.3

Table 2: Illustrative Predicted Shelf-life (t90) at Different Storage Conditions

Storage ConditionTemperature (°C)Predicted Shelf-life (t90) (days)
Refrigerated41250
Room Temperature25180
Accelerated4031

Experimental Protocols

A well-designed experimental protocol is crucial for obtaining reliable stability data. Below is a general methodology for a thermal degradation study of this compound in solution.

Protocol: Thermal Degradation Study of this compound in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., purified water, buffer of a specific pH) at a known concentration (e.g., 1 mg/mL).

    • Ensure the this compound is fully dissolved. The use of a co-solvent may be necessary depending on the solubility.

  • Sample Aliquoting:

    • Aliquot the stock solution into multiple, sealed vials of an appropriate material (e.g., amber glass) to prevent evaporation and photodegradation.

  • Incubation at Different Temperatures:

    • Place the vials in calibrated, temperature-controlled environments (e.g., stability chambers, water baths) set to at least three different elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Include a control set of vials stored at a reference temperature (e.g., 4°C).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), withdraw one vial from each temperature condition. The sampling frequency should be higher for samples at higher temperatures.

    • Immediately cool the withdrawn vials to the reference temperature to quench the degradation reaction.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.

    • Quantify the remaining concentration of this compound in each sample.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (-k).

    • Use the Arrhenius equation to determine the activation energy and to predict the degradation rate constant at other temperatures.

Visualizations

Diagram 1: Experimental Workflow for Thermal Stability Study

G A Prepare this compound Solution B Aliquot into Vials A->B C Incubate at Different Temperatures (e.g., 40°C, 50°C, 60°C) B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC-UV D->E F Determine Degradation Kinetics E->F G Predict Shelf-life (Arrhenius Plot) F->G

Caption: Workflow for a thermal stability study of this compound in solution.

Diagram 2: Logical Relationship in Stability Assessment

G Temp Temperature DegRate Degradation Rate Temp->DegRate pH pH pH->DegRate Solvent Solvent System Solvent->DegRate Stability This compound Stability DegRate->Stability

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Trace-Level Ipronidazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during trace-level ipronidazole analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: this compound contamination can originate from various sources. Cross-contamination from high-concentration standards or samples is a primary concern.[1][2] Other sources include contaminated glassware, solvents, reagents, and laboratory surfaces.[1][3] Particulate matter from the air and residues on personal protective equipment (PPE) can also contribute to background levels of the analyte.[1][2]

Q2: How can I prevent cross-contamination from this compound standards?

A2: To prevent cross-contamination from standards, it is crucial to prepare and handle high-concentration stock solutions in a separate area from where trace-level samples are processed. Use dedicated glassware, pipettes, and other equipment for standards.[1] It is also recommended to prepare working standards in a fume hood or a designated clean area to avoid the spread of aerosolized particles.[1]

Q3: What grade of solvents and reagents should I use for trace-level analysis?

A3: For trace-level analysis, it is imperative to use high-purity, LC-MS grade or equivalent solvents and reagents to minimize the introduction of interfering substances.[4] Always test new batches of solvents and reagents by running a blank analysis to ensure they are free from any contaminants that may co-elute with this compound.[4]

Q4: What are the best practices for cleaning laboratory glassware and equipment to avoid contamination?

A4: All glassware and equipment should be thoroughly cleaned before use. A typical cleaning procedure involves washing with a suitable laboratory detergent, followed by rinsing with tap water, and then a final rinse with high-purity water (e.g., Milli-Q or equivalent).[3] For trace analysis, it is often beneficial to bake glassware at a high temperature (e.g., 400°C) to remove any organic residues. Alternatively, rinsing with a high-purity organic solvent can also be effective.

Troubleshooting Guides

Issue: I am observing a peak corresponding to this compound in my blank samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents/Reagents 1. Prepare a fresh mobile phase using a new bottle of solvents. 2. Analyze a "solvent blank" (injection of the mobile phase) to check for contamination. 3. If the peak persists, test each solvent and reagent individually to identify the source.[4]
Carryover from Previous Injections 1. Inject several blank samples after a high-concentration standard to check for carryover. 2. If carryover is observed, develop a more rigorous needle and injection port washing protocol. This may include using a stronger solvent or increasing the wash volume and time.
Contaminated LC-MS System 1. If the contamination persists after checking solvents and carryover, the LC-MS system itself may be contaminated. 2. Systematically clean or replace components of the flow path, starting from the injector, tubing, and column, and moving towards the mass spectrometer.
Environmental Contamination 1. Ensure that the preparation of blanks and samples is performed in a clean and controlled environment, away from any potential sources of this compound.[2] 2. Wipe down all laboratory surfaces with an appropriate cleaning agent before starting work.[1]

Issue: My this compound peak is showing poor peak shape (e.g., tailing, fronting, or splitting).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Check the column's performance by injecting a standard mixture. 2. If the performance is poor for all analytes, the column may need to be replaced.
Incompatible Injection Solvent 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[5] 2. Injecting a sample in a much stronger solvent can lead to peak distortion.[5]
Matrix Effects 1. Matrix components co-eluting with this compound can affect peak shape. 2. Improve the sample cleanup procedure to remove more of the matrix interferences.[6] 3. Consider using a matrix-matched calibration curve to compensate for these effects.
Contamination in the LC System 1. A contaminated guard column or in-line filter can cause peak shape issues. 2. Replace these components and re-evaluate the peak shape.

Data Presentation: Impact of Cleaning Procedures on Background this compound Levels

The following table summarizes the effectiveness of different cleaning procedures in reducing background levels of this compound on laboratory surfaces. The data is representative and illustrates the importance of a thorough cleaning regimen.

Cleaning Procedure Surface Type Initial this compound Level (ng/cm²) This compound Level After Cleaning (ng/cm²) Reduction Efficiency (%)
Wiping with 70% IsopropanolStainless Steel5.21.571.2%
Wiping with 70% IsopropanolEpoxy Resin4.81.862.5%
Wiping with 1% Decon-Clean SolutionStainless Steel5.50.885.5%
Wiping with 1% Decon-Clean SolutionEpoxy Resin5.11.178.4%
Wiping with MethanolStainless Steel5.30.590.6%
Wiping with MethanolEpoxy Resin4.90.785.7%

Note: This data is illustrative and actual results may vary depending on the initial contamination level and specific laboratory conditions.

Experimental Protocols

Protocol 1: Trace-Level this compound Sample Preparation from Animal Tissue

This protocol is adapted from established methods for the analysis of nitroimidazoles in animal products.[4][7]

  • Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 10 mL of ethyl acetate (B1210297) and 2 g of anhydrous sodium sulfate.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean 15 mL centrifuge tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the supernatants.

  • Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10 v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Contamination Control Points:

  • Use single-use, disposable plasticware whenever possible to avoid cross-contamination.

  • Pre-rinse all glassware with high-purity solvent before use.

  • Perform the evaporation step in a clean environment to prevent airborne contamination.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

    • Internal Standard (e.g., this compound-d3): Precursor ion > Product ion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for trace-level this compound analysis.

Troubleshooting_Logic Start This compound Peak in Blank? Check_Solvents Analyze Solvent Blank Start->Check_Solvents Yes Resolved Problem Resolved Start->Resolved No Solvent_Contaminated Replace Solvents/Reagents Check_Solvents->Solvent_Contaminated Peak Present Check_Carryover Inject Multiple Blanks After High Standard Check_Solvents->Check_Carryover No Peak Solvent_Contaminated->Resolved Carryover_Present Optimize Injection Port Wash Check_Carryover->Carryover_Present Peak Present Check_System Systematically Clean/Replace LC Components Check_Carryover->Check_System No Peak Carryover_Present->Resolved System_Contaminated Isolate and Decontaminate Source Check_System->System_Contaminated Peak Present Unresolved Further Investigation Needed Check_System->Unresolved No Peak System_Contaminated->Resolved

Caption: Troubleshooting logic for this compound contamination in blank samples.

References

Enhancing the resolution of Ipronidazole from other nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of nitroimidazoles, with a focus on enhancing the resolution of ipronidazole from other compounds in its class.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound from other nitroimidazoles?

A1: The most prevalent and effective techniques for the separation of this compound and other nitroimidazoles are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1][2][3] Reverse-phase HPLC (RP-HPLC) is a widely used mode of separation for these compounds.[4][5][6]

Q2: Which HPLC columns are recommended for nitroimidazole separation?

A2: C18 columns are frequently cited for the successful separation of nitroimidazoles.[3][7][8] Specific examples include Symmetry shield RP18 and Zorbax Eclipse Plus C18 columns.[3][6] For complex mixtures, mixed-mode columns like Newcrom AH may also provide good resolution.[4]

Q3: What are typical mobile phase compositions for separating this compound?

A3: Mobile phases for nitroimidazole separation commonly consist of a mixture of an aqueous component (often with a buffer like phosphate (B84403) or ammonium (B1175870) acetate, or an acid like formic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).[3][4][7][8][9][10] Gradient elution is often employed to achieve optimal separation of multiple nitroimidazole compounds.[3][7][9]

Q4: What detection methods are suitable for this compound analysis?

A4: Ultraviolet (UV) detection is a common method, with wavelengths typically set around 270 nm or 318 nm.[4][6][8] For higher sensitivity and confirmation, tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is the preferred method, especially for trace-level analysis in complex matrices like plasma or food samples.[1][2][3]

Q5: Are there specific sample preparation techniques recommended for analyzing nitroimidazoles in complex matrices?

A5: Yes, for complex matrices such as plasma, milk, or eggs, sample preparation is crucial to remove interferences.[1][2][11] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[9][11][12][13] Molecularly Imprinted Polymers (MIPs) have also been used for selective extraction of nitroimidazoles.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between this compound and Other Nitroimidazoles Inadequate mobile phase composition.Optimize the mobile phase. If using reversed-phase HPLC, try adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content may improve separation.[4][14] Consider adding or changing the buffer or acid modifier (e.g., formic acid, ammonium acetate).[7][9]
Inappropriate column chemistry.Switch to a different column. If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a mixed-mode column or a different C18 column from another manufacturer with different selectivity.[4]
Flow rate is too high.Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.[14]
Peak Tailing for this compound Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as triethylamine, to mask active sites on the silica (B1680970) support. Adjusting the pH of the mobile phase can also help by changing the ionization state of the analyte and silanol (B1196071) groups.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Sensitivity/Poor Peak Area Suboptimal detection wavelength.If using UV detection, ensure the wavelength is set to the absorption maximum of this compound (around 270-320 nm).[4][8]
Inefficient ionization in MS.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase pH is suitable for protonation of the analytes in positive ion mode. The addition of a small amount of formic acid to the mobile phase can enhance protonation.[3][9]
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-eluting matrix components interfering with ionization.Improve sample cleanup. Employ more rigorous solid-phase extraction (SPE) or liquid-liquid extraction procedures to remove interfering substances.[9][11][12] Use a deuterated internal standard for this compound to compensate for matrix effects.[15] Dilute the sample if the analyte concentration is high enough.
Retention Time Drifting Inadequate column equilibration.Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradients.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column degradation.Use a guard column to protect the analytical column. If performance continues to decline, replace the column.

Experimental Protocols

Protocol 1: RP-HPLC Method for Separation of Nitroimidazoles

This protocol is a general guideline based on commonly reported methods for the separation of this compound from other nitroimidazoles.[4][8][14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v).[14] The aqueous phase can be modified with a buffer, such as potassium dihydrogen phosphate.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 318 nm.[8]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound and other nitroimidazoles of interest in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

This protocol provides a framework for the sensitive detection and quantification of this compound using LC-MS/MS, suitable for complex matrices.[1][2][3][9]

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[3]

    • Mobile Phase:

      • A: 0.1% Formic acid in water.[3][9]

      • B: 0.1% Formic acid in acetonitrile.[3][9]

    • Gradient Program: A typical gradient might start with a low percentage of B, which is then increased over time to elute the analytes.

    • Flow Rate: 0.5 mL/min.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other nitroimidazoles need to be determined by infusing individual standards.

  • Procedure:

    • Optimize MS parameters (e.g., collision energy, cone voltage) for each analyte.

    • Perform sample preparation (e.g., SPE) to extract the analytes and remove matrix components.[9][11][12]

    • Reconstitute the final extract in the initial mobile phase.

    • Inject the prepared sample into the LC-MS/MS system.

    • Quantify this compound using a calibration curve, preferably with an internal standard.[15]

Quantitative Data Summary

Compound Analytical Method Column Mobile Phase Retention Time (min) Limit of Detection (LOD) Reference
This compoundLC-MS/MSC18Acetonitrile/Water with 0.1% Formic Acid (gradient)~15-[12]
MetronidazoleRP-HPLCC18Phosphate buffer:Acetonitrile (45:55)2.442.5 µg/mL[16]
TinidazoleRP-HPLCC8Acetonitrile:Water (20:80)6.69-[14]
Ornidazole (B1677491)RP-HPLCC18Phosphate buffer:Methanol (70:30)--[6]
MetronidazoleRP-HPLCC18Potassium dihydrogen phosphate buffer, acetonitrile, methanol (55:15:30)-6.0 ng/mL[8]
TinidazoleRP-HPLCC18Potassium dihydrogen phosphate buffer, acetonitrile, methanol (55:15:30)-17.6 ng/mL[8]
OrnidazoleRP-HPLCC18Potassium dihydrogen phosphate buffer, acetonitrile, methanol (55:15:30)-10.0 ng/mL[8]

Note: Retention times and detection limits are highly dependent on the specific instrument, column, and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of this compound using LC-MS/MS.

Troubleshooting_Resolution Start Poor Resolution Observed Q1 Isocratic or Gradient? Start->Q1 A1_Grad Adjust Gradient Slope (Make it shallower) Q1->A1_Grad Gradient A1_Iso Optimize % Organic (Typically decrease) Q1->A1_Iso Isocratic Q2 Is Resolution Improved? A1_Grad->Q2 A1_Iso->Q2 A2_Yes Continue Analysis Q2->A2_Yes Yes A2_No Change Mobile Phase Modifier (e.g., buffer, acid) Q2->A2_No No Q3 Is Resolution Improved? A2_No->Q3 A3_Yes Continue Analysis Q3->A3_Yes Yes A3_No Consider Different Column Chemistry Q3->A3_No No

Caption: A decision tree for troubleshooting poor resolution in nitroimidazole separations.

References

Strategies to improve the reproducibility of Ipronidazole assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ipronidazole Assays

This guide provides troubleshooting strategies and frequently asked questions to help improve the reproducibility and accuracy of this compound assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays? A1: The most common sources of variability in this compound assays include sample matrix effects, inconsistent sample preparation, degradation of the analyte or standards, and issues with the analytical instrumentation, particularly in High-Performance Liquid Chromatography (HPLC) systems.[1][2] Plasma is often preferred over muscle tissue for residue analysis because nitroimidazoles can have inhomogeneous distribution and rapid degradation in muscle samples.[1]

Q2: How stable are this compound standard solutions? A2: The stability of this compound standard solutions is a critical factor for reproducibility. Stock solutions of many veterinary drugs, when stored at -20°C, can be stable for 12 to 36 months.[3] However, it is crucial to perform stability tests under your specific storage conditions (solvent, temperature, light exposure).[3][4] For working solutions, it is best practice to prepare them fresh daily, especially if they are in volatile solvents or buffers.[5]

Q3: What is the primary mechanism of action for this compound, and how does it affect analysis? A3: this compound, like other nitroimidazoles, is a prodrug that requires reductive activation of its nitro group.[6] This process forms reactive radicals that can damage microbial DNA.[6] This chemical reactivity means the molecule can be susceptible to degradation under certain conditions, such as exposure to strong alkaline solutions, oxidative stress, or light, which must be controlled during sample preparation and analysis to ensure accurate quantification.[7]

Q4: Which analytical technique is most suitable for this compound quantification? A4: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method for the determination of this compound and its metabolites in various matrices like tissue, plasma, eggs, and honey.[1][8][9][10] This technique offers high sensitivity and specificity, which is crucial for detecting low-level residues.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during this compound analysis, particularly when using LC-MS/MS.

Issue 1: Poor or Inconsistent Analyte Recovery

Q: My recovery of this compound is low or varies significantly between samples. What are the potential causes and solutions?

A: Low or variable recovery is often linked to the sample preparation and extraction steps.

  • Potential Causes:

    • Inefficient Extraction: The chosen extraction solvent (e.g., acetonitrile (B52724), acetone) may not be efficiently extracting this compound from the sample matrix.[8][9] The pH of the extraction buffer can also play a significant role.[11]

    • Matrix Effects: Complex matrices like animal tissue or honey can interfere with the extraction process. Lipids and proteins can sequester the analyte, preventing its complete extraction.[9] Some studies report interferences at the retention times for this compound and its metabolite in blank plasma and reagent samples.[1]

    • Analyte Degradation: this compound can degrade during sample processing, especially if exposed to high temperatures (above 40°C), extreme pH, or light.[7][8]

    • Solid-Phase Extraction (SPE) Issues: The SPE cartridge may not be conditioned or equilibrated properly, or the elution solvent may be too weak to desorb the analyte completely.

  • Solutions:

    • Optimize Extraction: Ensure the sample is thoroughly homogenized with the extraction solvent.[8] For fatty matrices, a defatting step with a non-polar solvent like n-hexane is recommended.[10] Using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by a cleanup step, such as with Captiva EMR—Lipid cartridges, can effectively remove lipids and improve recovery.[9]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d3) at the beginning of the sample preparation process.[12] This will compensate for losses during extraction and cleanup and correct for matrix effects, significantly improving reproducibility.[1]

    • Control Temperature: When evaporating solvents, ensure the temperature does not exceed 40°C to prevent thermal degradation of the analyte.[8]

    • SPE Optimization: Follow the manufacturer's protocol for SPE cartridge conditioning and equilibration. Test different elution solvents or increase the elution solvent volume to ensure complete recovery of this compound.

Issue 2: Chromatographic Problems (Poor Peak Shape, Shifting Retention Times)

Q: I am observing peak tailing, peak fronting, or inconsistent retention times in my chromatograms. How can I fix this?

A: These issues typically point to problems with the HPLC column, mobile phase, or system hardware.

  • Potential Causes:

    • Column Contamination/Degradation: The analytical column can become contaminated with matrix components or degrade over time, leading to poor peak shape and loss of resolution.[2][13] A partially blocked column inlet frit is a common cause of split or tailing peaks.[14]

    • Mobile Phase Issues: Improperly prepared mobile phase (incorrect pH, wrong composition), dissolved gases, or contamination can cause baseline drift, noise, and retention time shifts.[5][15]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, particularly fronting.[14]

    • System Leaks or Dead Volume: Leaks in the HPLC system can cause pressure fluctuations and shifting retention times.[2] Excessive dead volume in fittings or tubing can lead to peak broadening and tailing.[5]

  • Solutions:

    • Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants and extend its lifespan.[13]

    • Proper Mobile Phase Preparation: Prepare fresh mobile phases daily.[5] Degas the mobile phase thoroughly using sonication or vacuum filtration to remove dissolved air, which can cause baseline noise and pump issues.[5][15] Ensure the pH is accurately adjusted.

    • Match Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.[14]

    • System Maintenance: Regularly inspect the system for leaks, especially around fittings and seals.[2] Ensure all fittings are properly tightened to minimize dead volume.

Logical Troubleshooting Flow for Shifting Retention Times

G cluster_0 Symptom cluster_1 Potential Cause Investigation cluster_2 Solutions Symptom Shifting Retention Times Cause1 Check Mobile Phase Symptom->Cause1 Cause2 Check HPLC Pump Symptom->Cause2 Cause3 Check Column Symptom->Cause3 Cause4 Check Temperature Symptom->Cause4 Sol1 Prepare fresh mobile phase. Ensure proper degassing & mixing. Cause1->Sol1 Composition change? Bubbles present? Sol2 Check for leaks. Prime pump to remove air bubbles. Check check-valves. Cause2->Sol2 Pressure fluctuating? Sol3 Allow sufficient column equilibration time. Flush or replace column if degraded. Cause3->Sol3 Is equilibration sufficient? Is column old? Sol4 Use a column oven. Ensure stable lab temperature. Cause4->Sol4 Is temperature stable?

Caption: Troubleshooting logic for inconsistent HPLC retention times.

Quantitative Assay Performance Data

Reproducibility is often measured by parameters such as recovery and precision (expressed as Relative Standard Deviation, %RSD). The tables below summarize performance data from various validated methods for nitroimidazole analysis, including this compound.

Table 1: Method Performance for Nitroimidazoles in Pig Plasma

Analyte Recovery (%) Repeatability (CVr %) Intra-lab Reproducibility (CVRW %)
This compound 93 - 123% 2.49 - 13.39% 2.49 - 16.38%
Metronidazole 93 - 123% 2.49 - 13.39% 2.49 - 16.38%
Ronidazole 93 - 123% 2.49 - 13.39% 2.49 - 16.38%
Dimetridazole 93 - 123% 2.49 - 13.39% 2.49 - 16.38%

Data sourced from a study validating an LC-MS/MS method.[1]

Table 2: Method Performance for Nitroimidazoles in Chicken Eggs

Analyte Fortification Level (ng/g) Accuracy (Recovery %) Precision (RSD %)
This compound 1, 5, 10 85.6 - 118.3% < 6%
Metronidazole 1, 5, 10 85.6 - 118.3% < 6%
Ronidazole 1, 5, 10 85.6 - 118.3% < 6%
Dimetridazole 1, 5, 10 85.6 - 118.3% < 6%

Data from an application note using QuEChERS extraction and LC/MS/MS.[9]

Table 3: Method Performance for Nitroimidazoles in Aquaculture Tissue

Analyte Accuracy (%) Precision (WLr/WLR %)
This compound 83 - 105% 2.3 - 14.0%
This compound-OH 83 - 105% 2.3 - 14.0%
Metronidazole 83 - 105% 2.3 - 14.0%
Ronidazole 83 - 105% 2.3 - 14.0%

Data from a UHPLC-MS/MS method validation study.[10]

Experimental Protocols

Protocol 1: Determination of this compound in Animal Tissue by LC-MS/MS

This protocol is a generalized procedure based on common methodologies for the extraction and analysis of this compound from complex biological matrices.[8][10]

1. Sample Preparation & Extraction

  • Weigh 5-10 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike with an appropriate amount of this compound-d3 internal standard solution.

  • Add 10 mL of acetonitrile (ACN).

  • Add salts such as MgSO4 and NaCl to induce liquid-liquid partitioning.[10]

  • Homogenize at high speed for 2-3 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

2. Extract Cleanup (Defatting & SPE)

  • Transfer the supernatant (ACN layer) to a new tube.

  • Add 10 mL of n-hexane (pre-saturated with ACN) for defatting, vortex, and centrifuge. Discard the upper n-hexane layer.[10]

  • Evaporate the ACN extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[8]

  • Reconstitute the residue in 5 mL of 2% formic acid.[8]

  • Condition a strongly acidic cation exchange SPE cartridge (e.g., 500 mg) with 5 mL of acetonitrile followed by 5 mL of 2% formic acid.[8]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 2% formic acid, followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol.

  • Evaporate the eluate to dryness under nitrogen at <40°C.

  • Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water/ACN). This is the final test solution for injection.[8]

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor at least two Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard for accurate quantification and confirmation.

General Workflow for this compound Assay

G A Sample Receipt & Homogenization B Extraction (e.g., Acetonitrile) A->B Add Internal Std C Extract Cleanup (SPE / LLE) B->C D Solvent Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E Inject Sample F Data Processing & Quantification E->F

Caption: A typical experimental workflow for this compound analysis.

This compound Mode of Action

G This compound This compound (Prodrug) Activation Reductive Activation (Nitroreductase enzymes) This compound->Activation In anaerobic bacteria Radical Reactive Nitro Radical Anion Activation->Radical DNA Bacterial DNA Radical->DNA Interacts with Damage DNA Strand Breakage & Helical Structure Damage DNA->Damage Death Bacterial Cell Death Damage->Death

Caption: Simplified pathway of this compound's antimicrobial action.

References

Validation & Comparative

Comparative Efficacy of Ipronidazole and Metronidazole in the Treatment of Histomoniasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro and in vivo studies for researchers and drug development professionals.

Introduction: Histomoniasis, commonly known as blackhead disease, is a parasitic disease caused by the protozoan Histomonas meleagridis. It primarily affects gallinaceous birds, particularly turkeys, leading to significant morbidity and mortality. The disease is characterized by necrotizing lesions in the ceca and liver. For years, nitroimidazole compounds have been the cornerstone for the prevention and treatment of histomoniasis. This guide provides a comparative analysis of the efficacy of two such compounds, Ipronidazole and Metronidazole (B1676534), based on available experimental data.

In Vitro Efficacy

In vitro studies are crucial for determining the direct activity of a compound against a pathogen. Several studies have evaluated the efficacy of this compound and Metronidazole against H. meleagridis in culture.

Table 1: Summary of In Vitro Efficacy Data

CompoundConcentrationObservationSource
Metronidazole 10 µg/mL or higherSuppressed growth of H. meleagridis[1][2]
50 µg/mLMinimum Lethal Concentration (MLC) after 24 hours of exposure[3][4]
200 ppmNo inhibition of growth for a field isolate[5][6]
500 ppmReduced growth of a field isolate[5][6]
This compound Not specified in retrieved literatureHighly effective against H. meleagridis[7][8]

Note: The discrepancy in Metronidazole's efficacy at 200 ppm (equivalent to 200 µg/mL) may be attributed to the development of partial drug resistance in the field isolate tested in the latter study[5][6].

In Vivo Efficacy

In vivo studies in the target species are essential for evaluating the clinical efficacy of a drug, considering factors like pharmacokinetics and host-parasite interactions.

Table 2: Summary of In Vivo Efficacy Data in Turkeys

CompoundDosage in FeedEfficacySource
This compound 0.00156%75.0% mortality in 5-9 week old turkeys[9]
0.00312%95.8% survival in 5-9 week old turkeys[9]
0.00625%Highly effective in preventing mortality and morbidity[8][9]
0.0125%Highly effective against histomoniasis[9]
Metronidazole 200 ppm (0.02%)Non-significant difference in weight gain and lesion scores compared to infected control[5][6]
200 ppm (0.02%)Highly effective in an in vivo test in chickens[1][2]
500 ppm (0.05%)Data not available for turkeys

Key Observation: this compound demonstrated high prophylactic efficacy at concentrations as low as 0.00625% in the feed for turkeys[9]. In contrast, a study on a field isolate of H. meleagridis showed that Metronidazole at 200 ppm in the feed was not significantly effective in turkeys, suggesting potential resistance[5][6]. However, other studies have shown Metronidazole to be effective in chickens at the same concentration[1][2].

Experimental Protocols

A standardized approach to experimental design is crucial for the comparability of results. The following are generalized protocols based on the reviewed literature.

In Vitro Susceptibility Testing
  • H. meleagridis Culture: The protozoan is cultured in a suitable medium, often containing a mixed bacterial flora to support its growth.

  • Drug Preparation: The test compounds (this compound, Metronidazole) are dissolved in a suitable solvent and then diluted to the desired concentrations in the culture medium.

  • Incubation: A known number of H. meleagridis organisms are inoculated into the drug-containing medium and incubated under anaerobic conditions at an appropriate temperature (e.g., 40°C).

  • Evaluation: The growth of the protozoa is monitored at specific time points (e.g., 24, 48, 72 hours) by counting the number of motile organisms using a hemocytometer. The Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) is then determined.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation H_culture H. meleagridis Culture Incubation Incubation with Drug H_culture->Incubation Drug_prep Drug Preparation Drug_prep->Incubation Monitoring Growth Monitoring Incubation->Monitoring Determination MIC/MLC Determination Monitoring->Determination

In Vitro Susceptibility Testing Workflow
In Vivo Efficacy Testing in Turkeys

  • Animal Model: Young turkey poults are typically used. They are housed in a controlled environment to prevent accidental infection.

  • Infection Model:

    • Oral administration of embryonated Heterakis gallinae ova: This is a natural route of transmission as the cecal worm is a vector for H. meleagridis.

    • Cloacal inoculation with cultured H. meleagridis: This method provides a more direct and standardized infection.

  • Treatment Groups:

    • Uninfected, untreated control.

    • Infected, untreated control.

    • Infected, treated with different concentrations of this compound in the feed.

    • Infected, treated with different concentrations of Metronidazole in the feed.

  • Parameters Measured:

    • Mortality: Recorded daily.

    • Morbidity: Assessed through clinical signs (e.g., lethargy, ruffled feathers, yellow droppings).

    • Weight Gain: Measured periodically.

    • Lesion Scoring: At the end of the study, birds are euthanized and the ceca and liver are scored for the severity of lesions.

InVivo_Workflow cluster_setup Setup cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Animals Turkey Poults Groups Treatment Groups Animals->Groups Infection Infection Model (Oral or Cloacal) Groups->Infection Treatment Medicated Feed Administration Infection->Treatment Mortality Mortality Treatment->Mortality Morbidity Morbidity Treatment->Morbidity Weight Weight Gain Treatment->Weight Lesions Lesion Scoring Treatment->Lesions

In Vivo Efficacy Testing Workflow

Mechanism of Action

Both this compound and Metronidazole are nitroimidazole compounds. Their mechanism of action in anaerobic protozoa like Histomonas meleagridis is generally understood to involve the reduction of their nitro group by microbial nitroreductases within the parasite. This process generates cytotoxic nitro radicals that damage parasitic DNA and other macromolecules, leading to cell death.

Mechanism_of_Action cluster_drug Drug cluster_parasite Parasite (H. meleagridis) Nitroimidazole Nitroimidazole (this compound/Metronidazole) Reduction Nitroreductase-mediated Reduction Nitroimidazole->Reduction enters Radicals Cytotoxic Nitro Radicals Reduction->Radicals generates Damage DNA and Macromolecule Damage Radicals->Damage causes Death Cell Death Damage->Death leads to

General Mechanism of Action for Nitroimidazoles

Conclusion

Based on the available data, this compound appears to be highly effective for the prophylaxis of histomoniasis in turkeys, providing complete protection at a feed concentration of 0.00625%[9]. While Metronidazole has shown efficacy in vitro and in chickens, its effectiveness in turkeys, particularly against recent field isolates, is questionable, with evidence suggesting the emergence of partial resistance[5][6].

For researchers and drug development professionals, these findings underscore the importance of continuous surveillance for antimicrobial resistance and the need for the development of new therapeutic agents. The experimental protocols outlined provide a framework for future comparative studies to further elucidate the relative efficacy of these and other compounds against Histomonas meleagridis. It is important to note that the use of many nitroimidazoles, including this compound and Metronidazole, is banned in food-producing animals in many jurisdictions due to concerns about drug residues.

References

A Comparative Analysis of Ipronidazole and Ronidazole for the Treatment of Swine Dysentery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swine dysentery, a mucohemorrhagic diarrheal disease primarily caused by the anaerobic spirochete Brachyspira hyodysenteriae, poses a significant economic threat to the swine industry worldwide. The disease leads to considerable losses due to mortality, reduced growth rates, and increased treatment costs. Historically, nitroimidazole compounds, including ipronidazole and ronidazole (B806), have been utilized for the control and treatment of this disease. This guide provides a comparative overview of this compound and ronidazole, summarizing available experimental data on their efficacy and outlining the methodologies employed in key studies. It is important to note that while both compounds have demonstrated efficacy, direct comparative studies with comprehensive, side-by-side quantitative data under identical experimental conditions are limited in the publicly available scientific literature. Furthermore, the use of these compounds is subject to regulatory approval in different countries.

Efficacy and Performance Data

The following tables summarize the efficacy of this compound and ronidazole in the treatment and prevention of swine dysentery based on available experimental data. The data is collated from separate studies, and direct comparison should be approached with caution due to potential variations in experimental design, challenge models, and outcome measurements.

Table 1: Efficacy of this compound in the Treatment of Experimental Swine Dysentery
Concentration in Drinking WaterKey FindingsMortality Rate (Medicated vs. Non-medicated)Reference
100 mg/LEffective in receding diarrhea within several days; resulted in fewer days of nonhemorrhagic and hemorrhagic diarrhea, higher feed and water consumption, greater body weight gain, and more favorable feed efficiency compared to non-medicated swine.0% vs. 90%[1]
50 mg/LEffective in receding diarrhea within several days; similar positive outcomes on diarrhea, feed and water intake, weight gain, and feed efficiency as the 100 mg/L dose.0% vs. 90%[1]
25 mg/LGreater frequency of nonhemorrhagic and hemorrhagic diarrhea compared to higher concentrations; diarrhea did not subside in some swine during medication.0% vs. 90%[1]
Table 2: Efficacy of Ronidazole in the Treatment and Prophylaxis of Experimental Swine Dysentery
Administration Route & ConcentrationDurationKey FindingsReference
Treatment
30 ppm in drinking water3 daysEffective in treatment and appeared to eliminate B. hyodysenteriae.[2]
60 ppm in drinking water3 daysEffective in treatment and appeared to eliminate B. hyodysenteriae.[2]
120 ppm in feed4 daysEffective in treatment and appeared to eliminate B. hyodysenteriae.[2]
0.012% (120 ppm) in drinking waterNot specifiedEffective for treatment; resulted in more survivors, fewer days of diarrhea, greater feed consumption, and weight gain compared to non-medicated swine. Diarrhea did not recur after withdrawal in 2 of 2 groups.[3]
0.006% (60 ppm) in drinking waterNot specifiedEffective for treatment with similar positive outcomes as 0.012%. Diarrhea did not recur after withdrawal in 3 of 4 groups.[3]
0.003% (30 ppm) in drinking waterNot specifiedEffective for treatment with similar positive outcomes as 0.012%. Diarrhea did not recur after withdrawal in 1 of 4 groups. A "drug-delayed-augmented" dysentery was observed in 3 swine in one group.[3][4]
Prophylaxis
30 ppm in feed14 daysSuppressed the development of the disease.[2]
60 ppm in feed14 daysSuppressed the development of the disease. Swine dysentery did not recur after withdrawal when fed for 10 weeks.[2][5]
90 ppm in feed14 daysPrevented the development of infection.[2]

Minimum Inhibitory Concentration (MIC) Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound and ronidazole against Brachyspira hyodysenteriae were not available in the reviewed literature. Determination of MIC values is crucial for understanding the in vitro potency of an antimicrobial agent and for monitoring the development of resistance.

Experimental Protocols

The methodologies employed in the cited studies for evaluating the efficacy of this compound and ronidazole against swine dysentery share a common framework. Below is a generalized summary of the experimental protocols.

Animal Model and Acclimation
  • Animals: Susceptible weanling pigs, typically weighing between 12 and 18 kg, are sourced from herds with no history of swine dysentery.

  • Acclimation: Pigs are acclimated to their new environment for a period before the start of the experiment. During this time, they are often monitored to ensure they are free from the disease.

Disease Induction (Challenge)
  • Inoculum: Experimental swine dysentery is induced by exposing the pigs to pure cultures of virulent isolates of Brachyspira hyodysenteriae. In some studies, scrapings and contents from the colons of pigs with clinical swine dysentery are used as the inoculum.

  • Administration: The inoculum is typically administered orally, often mixed with the feed, or via gastric intubation.

Treatment and Control Groups
  • Medicated Groups: Pigs are divided into groups and receive the test compound (this compound or ronidazole) at various concentrations in their drinking water or feed.

  • Non-medicated Control: A control group of pigs is similarly challenged with B. hyodysenteriae but does not receive any medication.

  • Uninfected Control: In some study designs, a group of pigs is neither challenged nor medicated to provide baseline data.

Data Collection and Outcome Measures
  • Clinical Observations: Pigs are observed daily for clinical signs of swine dysentery, particularly the consistency of their feces (e.g., soft, nonhemorrhagic diarrhea, hemorrhagic diarrhea).

  • Mortality: The number of deaths in each group is recorded throughout the study period.

  • Performance Metrics: Feed and water consumption, as well as body weight, are measured regularly to calculate average daily gain and feed efficiency.

  • Microbiological Analysis: Fecal swabs or tissue samples from the colon may be collected to attempt to isolate and identify B. hyodysenteriae.

Visualizing Experimental Workflow and Logical Relationships

Experimental Workflow for Efficacy Testing

G cluster_setup Phase 1: Experimental Setup cluster_challenge Phase 2: Disease Induction cluster_treatment Phase 3: Treatment Administration cluster_data Phase 4: Data Collection & Analysis A Source Susceptible Pigs B Acclimation Period A->B C Random Allocation to Groups (Medicated & Control) B->C E Oral Inoculation of Pigs C->E D Preparation of B. hyodysenteriae Inoculum D->E F Administer this compound/Ronidazole in Feed or Water E->F G Daily Clinical Scoring (Diarrhea, Demeanor) F->G H Record Mortality F->H I Measure Feed/Water Intake & Body Weight F->I J Analyze Data & Compare Treatment vs. Control G->J H->J I->J

Caption: Generalized workflow for swine dysentery efficacy trials.

Logical Relationship of Treatment Outcomes

G cluster_treatment Treatment cluster_effects Primary Effects cluster_outcomes Clinical & Performance Outcomes A This compound or Ronidazole Administration B Inhibition/Elimination of B. hyodysenteriae A->B C Reduced Diarrhea (Hemorrhagic & Non-hemorrhagic) B->C D Decreased Mortality B->D E Improved Feed & Water Consumption C->E F Increased Body Weight Gain C->F G Improved Feed Efficiency E->G F->G

Caption: Causal chain of treatment effects on swine dysentery.

Conclusion

Both this compound and ronidazole have demonstrated considerable efficacy in the treatment and prevention of experimental swine dysentery. The available data indicates that these compounds can effectively reduce clinical signs, lower mortality, and improve performance parameters in affected swine. Ronidazole has been evaluated for both treatment and prophylactic use in feed and water, with higher concentrations being effective for prevention. This compound has shown to be effective when administered in drinking water for treatment.

For drug development professionals and researchers, the key takeaway is the proven efficacy of the nitroimidazole class against B. hyodysenteriae. However, the lack of recent, direct comparative studies and the absence of publicly available MIC data for these specific compounds highlight areas for future research. Such studies would be invaluable for a more definitive comparison of their therapeutic indices and for understanding the potential for cross-resistance with other antimicrobials. Furthermore, the regulatory landscape for these compounds must be a primary consideration in any new drug development efforts.

References

Screening for Ipronidazole in Animal Products: A Comparative Guide to Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the absence of prohibited veterinary drug residues like ipronidazole in animal-derived food products is paramount for consumer safety and regulatory compliance. The Enzyme-Linked Immunosorbent Assay (ELISA) serves as a rapid and cost-effective screening tool for this purpose. This guide provides a comparative overview of commercially available ELISA kits for the detection of this compound and other nitroimidazoles, supported by available experimental data and methodologies.

This compound, a nitroimidazole antibiotic, has been used in veterinary medicine to treat histomoniasis in turkeys.[1] However, due to concerns about its potential carcinogenic effects, its use in food-producing animals is banned in many countries.[2] Consequently, sensitive and reliable methods are required to monitor for its presence in animal products such as meat, milk, and eggs.

Performance Comparison of Commercial Nitroimidazole ELISA Kits

Several manufacturers offer competitive ELISA kits for the screening of nitroimidazole residues. These kits typically utilize antibodies that can cross-react with a range of nitroimidazole compounds, including this compound. The performance of these kits can be evaluated based on key parameters such as sensitivity (limit of detection), specificity (cross-reactivity), and assay range. Below is a summary of the available data for several commercial kits.

FeatureEnkiLife Nitroimidazoles ELISA KitBiorex Food Diagnostics Nitroimidazole (Metronidazole) ELISAMeizheng Nitroimidazole ELISA Test Kit
Assay Principle Competitive ELISACompetitive ELISAIndirect Competitive ELISA
Assay Time 105 minutes[3]55 minutes[1]Not Specified
Assay Range 0.1 ppb - 8.1 ppb[3]Not SpecifiedNot Specified
Sensitivity 0.1 ppb[3]Honey: 3 ppb[1]Not Specified
Precision CV < 10%[3]Inter-assay CV ≤10%[4]Not Specified
Recovery Rate 90% ± 30%[3]Not SpecifiedNot Specified
Sample Types Chicken, duck, pork, honey, chicken liver, egg, raw milk, liquid milk[3]Meat, milk, eggs, honey[1]Animal tissues, eggs[2]
Storage 2-8°C[3]Not SpecifiedNot Specified

Cross-Reactivity Profiles

The specificity of an ELISA kit is determined by its cross-reactivity with related compounds. A high cross-reactivity indicates that the antibody recognizes and binds to other nitroimidazoles in addition to the primary target. This can be advantageous for a screening assay designed to detect a class of compounds.

CompoundEnkiLife Kit Cross-Reactivity (%)[3]Biorex Kit Cross-Reactivity (%)[1]Meizheng Kit Cross-Reactivity (%)[2]
Metronidazole100100100
Dimetridazole150>100100
Hydroxymethylnitroimidazole50Not Specified20 (Hydroxymethyl metronidazole)
Hydroxymetronidazole42Not Specified15 (Hydroxy metronidazole)
Ornidazole6.3Not Specified15
Tinidazole2.6Not SpecifiedNot Specified
RonidazoleNot Specified<12
SecnidazoleNot SpecifiedNot Specified15

Note: The cross-reactivity of these kits with this compound itself is not always explicitly stated by the manufacturers. Given that these are nitroimidazole class-specific assays, some level of cross-reactivity with this compound is expected, but would need to be confirmed by the end-user.

Experimental Protocols

The general workflow for a competitive ELISA involves the competition between the nitroimidazole present in the sample and a labeled nitroimidazole for a limited number of antibody binding sites coated on a microplate. The signal generated is inversely proportional to the amount of nitroimidazole in the sample.

A detailed experimental protocol for a typical nitroimidazole ELISA is outlined below. It is important to note that specific protocols may vary between manufacturers, and the user should always refer to the kit-specific insert.

General Sample Preparation (Illustrative Example)

Sample preparation is a critical step to extract the target analyte from the complex matrix of animal products.

  • Homogenization: A representative sample of the animal product (e.g., tissue, milk, egg) is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent (e.g., ethyl acetate).

  • Centrifugation: The mixture is centrifuged to separate the organic phase containing the nitroimidazoles.

  • Evaporation: The organic solvent is evaporated to dryness.

  • Reconstitution: The residue is reconstituted in a sample buffer provided with the ELISA kit.

General ELISA Procedure
  • Standard and Sample Addition: Standards, controls, and prepared samples are added to the antibody-coated microplate wells.

  • Enzyme Conjugate Addition: An enzyme-labeled nitroimidazole conjugate is added to the wells.

  • Incubation: The plate is incubated to allow for the competitive binding reaction to occur.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The concentration of nitroimidazole in the samples is determined by comparing their absorbance to the standard curve.

Validation Workflow and Signaling Pathway Diagrams

To ensure the reliability of screening results, a thorough validation of the ELISA method is essential. The following diagrams illustrate the logical workflow of an ELISA validation process and the principle of a competitive ELISA.

ELISA_Validation_Workflow cluster_Preparation Preparation Phase cluster_Validation Validation Phase cluster_Implementation Implementation Phase KitSelection Select Commercial ELISA Kit ProtocolReview Review Manufacturer's Protocol KitSelection->ProtocolReview Specificity Determine Specificity (Cross-Reactivity) ProtocolReview->Specificity Sensitivity Establish Limit of Detection (LOD) ProtocolReview->Sensitivity Precision Assess Precision (Intra & Inter-Assay) ProtocolReview->Precision Accuracy Evaluate Accuracy (Recovery Studies) ProtocolReview->Accuracy Robustness Test Robustness ProtocolReview->Robustness SOP Develop Standard Operating Procedure (SOP) Specificity->SOP Sensitivity->SOP Precision->SOP Accuracy->SOP Robustness->SOP RoutineScreening Implement for Routine Screening SOP->RoutineScreening QC Perform Ongoing Quality Control RoutineScreening->QC

Caption: Logical workflow for the validation of a commercial ELISA kit.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_sample_high High Analyte Concentration cluster_sample_low Low Analyte Concentration Antibody Coated Antibody Result_H Low Signal Antibody->Result_H Less enzyme conjugate binds Result_L High Signal Antibody->Result_L More enzyme conjugate binds Analyte_H This compound (Analyte) in Sample Binding_H Analyte_H->Binding_H High amount EnzymeConjugate_H Enzyme-Labeled This compound EnzymeConjugate_H->Binding_H Binding_H->Antibody Analyte binds preferentially Analyte_L This compound (Analyte) in Sample Binding_L Analyte_L->Binding_L Low amount EnzymeConjugate_L Enzyme-Labeled This compound EnzymeConjugate_L->Binding_L Binding_L->Antibody Enzyme conjugate binds

Caption: Principle of a competitive ELISA for this compound detection.

Alternative Screening Methods

While ELISA is a widely used screening method, other techniques with potentially higher sensitivity are available, though they may require more specialized equipment. These include Immuno-Quantitative ELISA (IQELISA™), which is based on real-time PCR, and Single Molecule Array (SIMOA™), a bead-based immunoassay. These methods may be considered for confirmatory analysis or when very low detection limits are required.

Conclusion

The selection of an appropriate ELISA kit for this compound screening requires careful consideration of its performance characteristics, particularly its sensitivity and cross-reactivity profile with various nitroimidazoles. The data presented in this guide, compiled from manufacturer information, provides a starting point for researchers to compare available options. It is crucial to perform in-house validation of any selected kit to ensure its suitability for the specific matrices and regulatory requirements of the laboratory. The provided diagrams offer a visual representation of the validation process and the underlying principle of the competitive ELISA, aiding in the understanding and implementation of this important screening tool.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Ipronidazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of veterinary drug residues like Ipronidazole is paramount for ensuring food safety and regulatory compliance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods for the analysis of this compound, supported by experimental data and detailed protocols.

Principles and Applicability

HPLC-UV is a robust and widely accessible technique that relies on the separation of compounds based on their physicochemical properties as they pass through a chromatographic column, followed by detection using UV absorbance. It is a cost-effective method suitable for routine analysis and quality control of formulations or feed where the concentration of the analyte is relatively high.

LC-MS/MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the identification and quantification of analytes at trace levels, even in complex matrices like animal tissues, by monitoring specific precursor-to-product ion transitions. LC-MS/MS is the gold standard for residue analysis and pharmacokinetic studies due to its superior specificity and lower detection limits.[1][2]

Experimental Protocols

A direct comparison of the experimental conditions for HPLC-UV and LC-MS/MS methods for this compound analysis reveals key differences in their operational parameters.

ParameterHPLC-UV Method for this compound in Swine Feed[3]LC-MS/MS Method for this compound in Animal Tissues
Chromatographic Column C18C18
Mobile Phase Not specified in abstract; typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Flow Rate Not specified in abstract; typically 0.5 - 1.5 mL/min.0.2 - 0.5 mL/min
Injection Volume Not specified in abstract; typically 10 - 50 µL.5 - 20 µL
Detection UV at 320 nmTandem Mass Spectrometry (MS/MS)
Ionization Mode Not ApplicablePositive Electrospray Ionization (ESI+)
Monitored Transition Not ApplicableSpecific precursor and product ions for this compound and its metabolites.

Method Validation and Performance Characteristics

The performance of each method is evaluated through rigorous validation studies. The following table summarizes key validation parameters for the HPLC-UV and LC-MS/MS methods for this compound.

Validation ParameterHPLC-UV Method for this compound in Swine Feed[3]LC-MS/MS Method for this compound in Animal Tissues
Linearity Range Not specified in abstractTypically spans from the limit of quantification to several orders of magnitude higher.
Limit of Detection (LOD) Dependent on concentration level and matrixAs low as 0.02 µg/kg
Limit of Quantification (LOQ) Not specified in abstractAs low as 0.05 µg/kg
Accuracy (Recovery) 77.1% at 12.9 ppm; 35.2% at 0.129 ppmTypically in the range of 80-120%
Precision (RSD) 2.27% at 12.9 ppm; 9.63% at 0.129 ppmGenerally < 15%
Specificity Prone to interference from co-eluting compounds with similar UV absorbance.Highly specific due to the monitoring of unique mass transitions.

Cross-Validation Workflow

The cross-validation of HPLC and LC-MS/MS methods is a critical process to ensure the reliability and comparability of analytical results. It involves analyzing the same set of samples by both methods and comparing the quantitative data.

Cross-Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_comparison Data Comparison and Evaluation Sample Test Sample (e.g., Animal Feed) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Compare Comparison of Quantitative Results HPLC->Compare LCMS->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Cross-validation experimental workflow.

Logical Framework for Method Comparison

The decision to use either HPLC-UV or LC-MS/MS depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations in this decision-making process.

Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analytical Requirement for this compound Sensitivity High Sensitivity Required? Start->Sensitivity Specificity High Specificity Required? Sensitivity->Specificity Yes Cost Cost Constraints? Sensitivity->Cost No Specificity->Cost No LCMS LC-MS/MS Specificity->LCMS Yes Cost->LCMS No HPLC HPLC-UV Cost->HPLC Yes

Logical flow for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of this compound. The choice between them depends on a balance of factors including the required sensitivity, selectivity, the complexity of the sample matrix, and cost considerations.

  • HPLC-UV is a reliable and economical choice for routine analysis of simpler matrices where lower sensitivity is acceptable. The recovery and precision can be variable, especially at lower concentrations.[3]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the definitive method for trace-level residue analysis in complex biological matrices.[1][2] It provides higher accuracy and precision, ensuring compliance with stringent regulatory limits.

A thorough cross-validation is essential when transitioning between these methods or when comparing data from different laboratories. This ensures consistency and reliability in the analytical results, ultimately safeguarding public health.

References

In Vitro Showdown: A Comparative Analysis of Nitroimidazoles Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of various nitroimidazole compounds against a range of anaerobic bacteria. The presented data, compiled from multiple studies, offers a comprehensive overview of their relative potencies, supported by detailed experimental methodologies.

Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial infections, valued for their potent bactericidal activity in low-oxygen environments.[1] This class of antibiotics includes well-established drugs such as metronidazole (B1676534), tinidazole (B1682380), and ornidazole.[1] Their efficacy stems from their mechanism of action; they are prodrugs that undergo reduction of their nitro group within anaerobic microbes, leading to the formation of cytotoxic radicals that disrupt DNA and other vital cellular components.[][3] This guide delves into the comparative in vitro activity of these agents, providing essential data to inform research and development efforts in the ongoing battle against anaerobic pathogens.

Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of nitroimidazoles is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes MIC data for several key nitroimidazoles against a panel of clinically relevant anaerobic bacteria.

Anaerobic BacteriaMetronidazole (μg/mL)Tinidazole (μg/mL)Ornidazole (μg/mL)Nimorazole (μg/mL)Secnidazole (μg/mL)
Bacteroides fragilis group≤0.06 - 4≤0.03 - 2≤0.12 - 40.28 (Geometric Mean)Not widely reported
Clostridium difficile≤0.125 - 4≤0.125 - 2Not widely reportedNot widely reportedNot widely reported
Clostridium perfringens≤0.125 - 8≤0.125 - 4Not widely reportedNot widely reportedNot widely reported
Fusobacterium spp.≤0.03 - 2≤0.03 - 1Not widely reportedNot widely reportedNot widely reported
Anaerobic cocci (Peptococcus and Peptostreptococcus)≤0.125 - >128≤0.125 - >128≤0.125 - >128Not widely reportedNot widely reported
Propionibacterium acnes>128>128>128Not widely reportedNot widely reported

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory. The data presented is a range compiled from various studies to show general susceptibility patterns.[4][5][6] Against strains of the Bacteroides fragilis group, tinidazole has been reported to be slightly more active than metronidazole and ornidazole.[4] While most anaerobic Gram-negative rods and clostridia are inhibited by low concentrations of these drugs, resistance is observed in some anaerobic cocci and is common in Actinomyces, Arachnia, and Propionibacterium species.[4]

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to nitroimidazoles is predominantly performed using standardized methods such as agar (B569324) dilution and broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Agar Dilution Method

The agar dilution method is considered the "gold standard" reference method for antimicrobial susceptibility testing of anaerobic bacteria.[7][9]

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the nitroimidazole compounds are prepared at high concentrations and then serially diluted.

  • Preparation of Agar Plates: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and autoclaved.[5] The molten agar is cooled to 50°C, and the appropriate volume of each antimicrobial dilution is added to the agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared by suspending colonies from a fresh culture plate in a suitable broth to match a 0.5 McFarland turbidity standard.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or single colonies.

Broth Microdilution Method

The broth microdilution method is a practical alternative for routine testing, particularly for the Bacteroides fragilis group.[7][9]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the nitroimidazoles are prepared in a suitable broth medium, such as Brucella broth, in 96-well microtiter plates.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis drug_prep Prepare Nitroimidazole Stock Solutions dilution Create Serial Dilutions in Media drug_prep->dilution media_prep Prepare Growth Medium (Agar or Broth) media_prep->dilution inoculum_prep Prepare Standardized Bacterial Inoculum inoculation Inoculate Media with Bacteria inoculum_prep->inoculation dilution->inoculation incubation Incubate under Anaerobic Conditions inoculation->incubation observation Observe for Bacterial Growth incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Nitroimidazole_Mechanism cluster_entry Cellular Entry cluster_activation Activation cluster_damage Cellular Damage nitroimidazole Nitroimidazole (Prodrug) entry Passive Diffusion into Anaerobic Bacterium nitroimidazole->entry reduction Reduction of Nitro Group by Nitroreductases entry->reduction radical Formation of Cytotoxic Nitroso Radicals reduction->radical dna_damage DNA Strand Breakage radical->dna_damage protein_damage Protein Dysfunction radical->protein_damage cell_death Bacterial Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Simplified mechanism of action of nitroimidazoles in anaerobic bacteria.

References

A Head-to-Head Showdown: Ipronidazole vs. Natural Alternatives in the Fight Against Protozoa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against protozoal infections in veterinary and human medicine, researchers and drug development professionals are increasingly looking for effective and sustainable treatment options. While nitroimidazole compounds like Ipronidazole have long been a mainstay, the rise of drug resistance and a growing interest in natural therapeutics have brought herbal alternatives into the spotlight. This guide provides a comprehensive comparison of the performance of this compound and promising natural compounds, supported by available experimental data, to inform future research and development in antiprotozoal drug discovery.

Executive Summary

This guide consolidates in vitro and in vivo data for this compound and key natural alternatives, primarily garlic (and its active compound allicin) and oregano oil (and its active compound carvacrol), against economically significant protozoa such as Histomonas meleagridis and Trichomonas gallinae. While direct head-to-head studies are scarce, this report synthesizes findings from multiple independent studies to provide an objective comparison of their efficacy and mechanisms of action.

The data indicates that while this compound and other nitroimidazoles demonstrate potent antiprotozoal activity, natural alternatives like garlic and oregano oil also exhibit significant efficacy, in some cases comparable to established drugs. Their distinct mechanisms of action—DNA damage for nitroimidazoles versus enzyme inhibition and membrane disruption for the natural compounds—present compelling avenues for further investigation, including potential synergistic applications.

Comparative Efficacy Data

The following tables summarize the available quantitative data from various studies to facilitate a comparison between this compound (and other nitroimidazoles) and natural alternatives.

Table 1: In Vitro Efficacy against Trichomonas spp.
CompoundProtozoan SpeciesMetricConcentrationResultCitation
This compoundTrichomonas gallinaeMLCNot specifiedEffective[1]
MetronidazoleTrichomonas gallinaeMLC1.9-7.8 µg/mlSensitive isolates[2]
RonidazoleTrichomonas gallinaeMLC0.9-1.9 µg/mlSensitive isolates[2]
Aqueous Garlic ExtractTrichomonas gallinaeMLC (in vitro)75 mg/ml (24h)Lethal
Allicin (B1665233)Entamoeba histolytica, Giardia lamblia-Not specifiedAntiparasitic activity[3]

MLC: Minimum Lethal Concentration

Table 2: In Vivo Efficacy against Histomonas meleagridis in Turkeys
TreatmentMetricDosageResultCitation
This compoundPrevention0.00625% in feedHighly effective in preventing mortality and morbidity[4]
DimetridazoleMortalityNot specified17% mortality in treated group vs. 100% in control[5]
Herbal Product (Cinnamon, garlic, lemon, rosemary)MortalityNot specifiedReduction in mortality
Oregano OilReduction in Histomonads (in vitro)0.02%~95% reduction
Oregano OilLesion Score Reduction45g, 75g, or 300g per ton of feedReduction in liver and cecal lesions[6]

Experimental Protocols

In Vitro Culture of Histomonas meleagridis

Histomonas meleagridis can be cultured in vitro using specialized media to assess the efficacy of antiprotozoal compounds. A common method involves the use of Medium 199 supplemented with various components.

  • Medium Preparation : Medium 199 with Hank's salts is supplemented with 10% heat-inactivated horse serum and 5% chicken embryo extract.[6] To support the growth of the parasite, sterile rice powder (0.08% w/v) is added to the medium.[7] The medium is also supplemented with antibiotics (e.g., penicillin and streptomycin) and an antifungal agent (e.g., amphotericin B) to prevent contamination.[8]

  • Cultivation : The parasite is cultured at 40°C.[1][4] Cultures are typically passaged every 2-3 days by transferring an aliquot of the old culture into a fresh medium.[8]

  • Drug Susceptibility Testing : For drug testing, various concentrations of the test compound (e.g., this compound or a natural extract) are added to the culture medium. The viability and proliferation of the parasites are monitored over time, typically by microscopy and cell counting, to determine metrics like the Minimum Lethal Concentration (MLC).

In Vivo Experimental Infection with Trichomonas gallinae in Pigeons

Animal models are crucial for evaluating the in vivo efficacy of antiprotozoal agents.

  • Animal Model : Young pigeons (squabs) free of pre-existing T. gallinae infection are used.

  • Infection : Pigeons are experimentally infected orally with a known number of viable T. gallinae trophozoites (e.g., 1 x 10⁴ trophozoites/ml).[9][10]

  • Treatment : Following infection, the test compounds are administered. For example, this compound or other nitroimidazoles can be given in drinking water or feed at specified concentrations. Natural alternatives, such as aqueous garlic extract, can also be administered via drinking water.

  • Evaluation : The efficacy of the treatment is assessed by monitoring clinical signs (e.g., weight loss, oral lesions), mortality rates, and by parasitological examination of the oral cavity and crop to determine the presence and number of viable trophozoites.

Preparation of Aqueous Garlic Extract

Aqueous extracts of garlic are commonly used in studies investigating its antiprotozoal properties.

  • Preparation : Fresh garlic cloves are peeled, washed, and weighed.

  • Homogenization : The cloves are crushed or homogenized in a specific volume of distilled water (e.g., 10g of garlic in 100 mL of water).[11]

  • Filtration : The homogenate is filtered through muslin cloth or filter paper to remove solid debris.[12][13]

  • Sterilization : The extract may be sterilized by filtration through a 0.22 µm membrane filter.

  • Storage : The prepared extract is stored at 4°C until use.[12]

Mechanisms of Action and Signaling Pathways

The modes of action of this compound and the selected natural alternatives are fundamentally different, offering diverse targets for antiprotozoal drug development.

This compound and Nitroimidazoles

This compound belongs to the 5-nitroimidazole class of compounds. Their mechanism of action is dependent on the anaerobic environment of the protozoan cell.

G This compound This compound (inactive prodrug) Reduction Anaerobic Reduction This compound->Reduction Enters cell NitroRadical Nitro Radical Anion Reduction->NitroRadical Forms DNA Protozoal DNA NitroRadical->DNA Interacts with DNADamage DNA Strand Breakage DNA->DNADamage Leads to CellDeath Cell Death DNADamage->CellDeath Induces

Mechanism of Action of this compound

Nitroimidazoles are prodrugs that are activated within the protozoan cell through a process of anaerobic reduction. This reduction results in the formation of a highly reactive nitro radical anion. This radical anion then interacts with the parasite's DNA, causing strand breakage and leading to cell death.

Natural Alternatives: Allicin and Carvacrol

The active compounds in garlic (allicin) and oregano oil (carvacrol) employ different strategies to combat protozoa.

G cluster_allicin Allicin (from Garlic) cluster_carvacrol Carvacrol (from Oregano Oil) Allicin Allicin Thiol Thiol Groups (-SH) in Enzymes Allicin->Thiol Reacts with EnzymeInhibition Enzyme Inhibition Thiol->EnzymeInhibition Causes MetabolicDisruption Metabolic Disruption EnzymeInhibition->MetabolicDisruption Leads to Allicin_CellDeath Cell Death MetabolicDisruption->Allicin_CellDeath Carvacrol Carvacrol CellMembrane Protozoal Cell Membrane Carvacrol->CellMembrane Interacts with MembraneDisruption Membrane Disruption & Permeabilization CellMembrane->MembraneDisruption Causes IonLeakage Ion Leakage & Loss of Homeostasis MembraneDisruption->IonLeakage Results in Carvacrol_CellDeath Cell Death IonLeakage->Carvacrol_CellDeath

Mechanisms of Action of Allicin and Carvacrol

Allicin's primary antiprotozoal activity stems from its chemical reactivity with thiol groups of various essential enzymes in the parasite.[3] This interaction leads to enzyme inhibition and subsequent disruption of vital metabolic pathways, ultimately causing cell death.

Carvacrol, a major component of oregano oil, exerts its effect by disrupting the protozoan's cell membrane. It integrates into the lipid bilayer, increasing its permeability and leading to the leakage of ions and other cellular components, which results in a loss of homeostasis and cell death.

Conclusion and Future Directions

The available evidence suggests that while this compound and other nitroimidazoles are potent antiprotozoal agents, natural alternatives such as garlic and oregano oil represent viable and effective options that warrant further investigation. The distinct mechanisms of action of these natural compounds may offer advantages in combating drug-resistant protozoal strains.

Future research should focus on direct head-to-head comparative studies to provide a clearer picture of the relative efficacy of this compound and these natural alternatives. Furthermore, exploring the potential for synergistic effects when these compounds are used in combination could lead to novel and more effective therapeutic strategies against protozoal diseases. Detailed pharmacokinetic and pharmacodynamic studies of these natural compounds are also essential to optimize dosing and ensure safety and efficacy in clinical settings.

References

Assessing the Cross-Resistance Profile of Ipronidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of Ipronidazole with other antimicrobial agents. By examining experimental data and outlining detailed methodologies, this document serves as a valuable resource for understanding the potential for co-resistance and informing the development of new therapeutic strategies against parasitic protozoa.

Introduction to this compound and Nitroimidazole Resistance

This compound is a 5-nitroimidazole antimicrobial agent effective against various anaerobic protozoa, such as Trichomonas vaginalis and Giardia lamblia. Like other drugs in its class, its mechanism of action relies on the reduction of its nitro group within the parasite's cells, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

Resistance to nitroimidazoles is a growing concern and is often multifactorial. A primary mechanism involves the downregulation of the enzymatic pathways responsible for the drug's activation. Specifically, reduced activity of pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, key components of the parasite's energy metabolism, leads to decreased activation of the prodrug and subsequent resistance. This shared mechanism of activation and resistance is the basis for the observed cross-resistance among different nitroimidazole compounds.

Quantitative Assessment of Cross-Resistance

Understanding the extent of cross-resistance is crucial for predicting the efficacy of alternative treatments when resistance to one drug emerges. The following tables summarize in-vitro susceptibility data, typically presented as Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), for various nitroimidazoles against susceptible and resistant strains of protozoan parasites. While specific comprehensive data for this compound against a wide panel of drugs is limited in publicly available literature, data for structurally similar nitroimidazoles provide valuable insights.

Table 1: Comparative In-Vitro Activity of 5-Nitroimidazoles against Giardia intestinalis

CompoundIC50 (μM) - Metronidazole-Susceptible Strain
Metronidazole (B1676534)1.0
Tinidazole (B1682380)0.4
Ronidazole 0.2
Panidazole>10.0
Satranidazole0.2

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits the growth of 50% of the parasite population. Data adapted from a study comparing the in-vitro activity of various 5-nitroimidazoles. Ronidazole is structurally similar to this compound and its high potency is noteworthy.

Table 2: In-Vitro Susceptibility of Metronidazole-Resistant Trichomonas vaginalis to Other Nitroimidazoles

IsolateMetronidazole MLC (μg/mL)Tinidazole MLC (μg/mL)
Resistant Isolate 1 >400>400
Susceptible Isolate <50<50

MLC (Minimum Lethal Concentration) is the lowest concentration of a drug that kills the parasite. This data highlights the high degree of cross-resistance observed between metronidazole and tinidazole in clinically resistant isolates.[1]

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance profiles relies on standardized in-vitro susceptibility testing. The following is a detailed methodology for assessing the MIC and MLC of antimicrobial agents against anaerobic protozoa.

In-Vitro Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the MIC and MLC of drugs against anaerobic protozoa like Trichomonas vaginalis and Giardia lamblia.

Materials:

  • Axenic cultures of the protozoan parasite (susceptible and resistant strains)

  • Appropriate culture medium (e.g., TYI-S-33 for Trichomonas and Giardia)

  • 96-well microtiter plates

  • Stock solutions of test compounds (e.g., this compound, Metronidazole, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Inverted microscope

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a series of twofold dilutions of each test drug in the culture medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a solvent control.

  • Inoculum Preparation:

    • Harvest parasites from a logarithmic phase culture.

    • Adjust the parasite concentration to a final density of 2 x 10^5 organisms/mL in fresh medium.

  • Inoculation:

    • Add 100 µL of the parasite suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10^5 organisms/mL.

  • Incubation:

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC:

    • After incubation, examine the plates using an inverted microscope.

    • The MIC is defined as the lowest drug concentration at which a significant reduction in the number of motile organisms is observed compared to the drug-free control.

  • Determination of MLC:

    • To determine the MLC, subculture 10 µL from each well that shows no motile organisms into fresh, drug-free medium in a new 96-well plate.

    • Incubate the new plates under anaerobic conditions at 37°C for 48 hours.

    • The MLC is the lowest concentration of the drug that results in no viable organisms in the subculture.

Visualizing the Landscape of Resistance

To better understand the complex interplay of factors leading to nitroimidazole resistance, we can visualize the key pathways and experimental workflows using Graphviz.

Signaling Pathway of Nitroimidazole Resistance

The primary mechanism of resistance to nitroimidazoles involves the alteration of the drug activation pathway within the parasite. The following diagram illustrates this process.

Nitroimidazole_Resistance_Pathway Signaling Pathway of Nitroimidazole Resistance cluster_drug_entry Drug Entry & Activation cluster_metabolic_pathway Parasite Metabolism cluster_cellular_damage Cellular Damage cluster_resistance_mechanism Resistance Mechanism This compound This compound (Prodrug) Activated_Drug Cytotoxic Radicals This compound->Activated_Drug activation by reduced ferredoxin DNA_Damage DNA Damage & Cell Death Activated_Drug->DNA_Damage Pyruvate Pyruvate PFOR PFOR Pyruvate->PFOR substrate Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox reduces Ferredoxin_red Ferredoxin (reduced) Ferredoxin_red->this compound Reduced_PFOR Reduced PFOR Expression/Activity Reduced_PFOR->PFOR downregulates

Caption: Nitroimidazole activation and the primary resistance mechanism.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the key steps involved in a typical in-vitro experiment to determine the cross-resistance profile of a drug.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment Start Start Culture Culture Parasites (Susceptible & Resistant Strains) Start->Culture Inoculate Inoculate Plates with Parasites Culture->Inoculate Prepare_Plates Prepare 96-well Plates with Drug Dilutions Prepare_Plates->Inoculate Incubate Anaerobic Incubation (37°C, 48h) Inoculate->Incubate Read_MIC Determine MIC (Microscopic Examination) Incubate->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Analyze Analyze & Compare MIC/MLC Values Read_MIC->Analyze Incubate_MLC Anaerobic Incubation (37°C, 48h) Subculture->Incubate_MLC Read_MLC Determine MLC Incubate_MLC->Read_MLC Read_MLC->Analyze End End Analyze->End

Caption: Workflow for determining MIC and MLC values.

Conclusion

The available evidence strongly suggests a high potential for cross-resistance between this compound and other 5-nitroimidazole drugs due to their shared mechanism of action and resistance. This is primarily attributed to alterations in the PFOR-ferredoxin pathway in resistant parasites. While comprehensive quantitative data for this compound's cross-resistance with a broad spectrum of antimicrobials is an area requiring further research, the methodologies outlined in this guide provide a robust framework for conducting such assessments. Understanding these cross-resistance patterns is essential for the judicious use of existing antimicrobial agents and for guiding the development of novel therapies to combat parasitic infections.

References

Comparative Toxicity of Ipronidazole and Its Major Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the toxicity profiles of the antiprotozoal drug ipronidazole and its principal metabolite, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP), also known as this compound-OH. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the potential risks associated with these compounds. While extensive data exists for the parent drug, direct comparative toxicological studies on its major metabolite are limited.

Executive Summary

This compound, a nitroimidazole antibiotic, undergoes metabolic oxidation to form its primary metabolite, HIP. Toxicological evaluations have established that this compound possesses genotoxic and carcinogenic potential. The core mechanism of toxicity for nitroimidazles is understood to involve the reductive activation of the nitro group, a process that leads to the generation of reactive intermediates capable of inducing DNA damage. Although direct comparative toxicity data between this compound and HIP are scarce, it is postulated that the metabolite may exhibit a similar mutagenic profile to the parent compound. This guide summarizes the available quantitative toxicity data, outlines common experimental protocols for toxicity assessment, and provides a visual representation of the proposed mechanism of action.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. A significant data gap exists for its major metabolite, HIP, highlighting the need for further research to conduct a comprehensive comparative risk assessment.

ParameterThis compound1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (HIP/Ipronidazole-OH)
Acute Toxicity
Oral LD50 (Rat)920 mg/kg[1]Data not available
Genotoxicity
Ames TestPositive[2]Data not available
Chromosomal AberrationData not availableData not available
Carcinogenicity
Rodent StudiesIncreased incidence of lung and mammary tumors[2][3][4]Data not available
Other
No-Observed-Adverse-Effect Level (NOAEL)Data not availableData not available

Experimental Protocols

The toxicological data presented in this guide are typically derived from studies following standardized experimental protocols. Below are outlines of key assays used to assess the toxicity of pharmaceutical compounds.

Acute Oral Toxicity (LD50) Study

The acute oral toxicity of a substance is commonly determined using a limit test or a full LD50 study in rodents, typically rats. In a limit test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals. If no mortality is observed, the LD50 is considered to be above that dose. For a full study, graded doses of the test substance are administered to different groups of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated using statistical methods.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.[2]

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural damage to chromosomes in mammalian cells. Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a clastogenic effect.

Mechanism of Toxicity: Signaling Pathway

The toxicity of nitroimidazoles like this compound is intrinsically linked to the reductive metabolism of their nitro group. This process is more likely to occur in the low-oxygen environments of anaerobic bacteria and protozoa, which explains their selective antimicrobial activity. However, this reductive activation can also occur in mammalian cells, leading to toxicity. The reactive intermediates generated during this process are capable of interacting with cellular macromolecules, most notably DNA, leading to damage and cell death.

ToxicityPathway cluster_0 Cellular Environment cluster_1 Metabolic Activation (Reduction) cluster_2 Cellular Damage This compound This compound (Prodrug) Metabolite HIP (Metabolite) This compound->Metabolite Oxidation Nitroreductases Nitroreductases This compound->Nitroreductases Enzymatic Reduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductases->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Covalent Binding DNA_Damage DNA Adducts & Strand Breaks DNA->DNA_Damage CellDeath Cell Cycle Arrest Apoptosis Mutations DNA_Damage->CellDeath

Caption: Proposed metabolic activation and toxicity pathway of this compound.

Conclusion

The available evidence strongly suggests that this compound is a genotoxic and carcinogenic agent. Its toxicity is mediated through the reductive activation of its nitro group, leading to the formation of reactive intermediates that damage DNA.[5][6][7][8][9] While its major metabolite, HIP, is known, there is a significant lack of direct comparative toxicity data. The structural similarity and the presence of the nitroimidazole core suggest that HIP may share some of the toxicological properties of the parent compound. Further research, including direct comparative in vitro and in vivo toxicity studies, is crucial to fully characterize the toxicological profile of this major metabolite and to conduct a comprehensive risk assessment. This will be vital for regulatory bodies and for ensuring the safety of animal-derived food products.

References

Navigating the Maze of Nitroimidazole Analysis: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the simultaneous analysis of multiple nitroimidazoles presents a significant analytical challenge. This guide provides an objective comparison of validated methods, focusing on performance, experimental protocols, and data to inform methodology selection for the detection and quantification of these critical residues.

Nitroimidazoles are a class of synthetic antimicrobial agents widely used in veterinary medicine. Due to concerns about their potential carcinogenic and mutagenic properties, their use in food-producing animals is banned or strictly regulated in many countries.[1][2] Consequently, highly sensitive and reliable analytical methods are required to monitor their presence in various matrices such as animal tissues, milk, eggs, and honey. This guide delves into the prevalent analytical techniques, offering a comparative overview to aid in the selection of the most appropriate method for specific research and regulatory needs.

Performance Comparison of Analytical Methods

The determination of nitroimidazole residues is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has largely replaced older techniques like gas chromatography (GC) and high-performance liquid chromatography with UV detection (HPLC-UV) due to its superior sensitivity and specificity.[3] The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the simultaneous analysis of multiple nitroimidazoles in different food matrices.

Table 1: Performance of LC-MS/MS Methods for Nitroimidazole Analysis in Bovine Muscle

AnalyteMethodLOQ (µg/kg)Recovery (%)Linearity (r²)Reference
Metronidazole (MNZ)LC-MS/MS0.08 - 0.596 - 103>0.99[4][5][6]
Ronidazole (B806) (RNZ)LC-MS/MS0.17 - 0.596 - 103>0.99[4][5][6]
Dimetridazole (DMZ)LC-MS/MS0.12 - 0.596 - 103>0.99[4][5][6]
Metronidazole-OHLC-MS/MS0.41 - 0.596 - 103>0.99[4][5][6]
HMMNILC-MS/MS0.28 - 0.596 - 103>0.99[4][5][6]

Table 2: Performance of LC-MS/MS Methods for Nitroimidazole Analysis in Egg

AnalyteMethodLOQ (ng/g)Recovery (%)Linearity (R²)Reference
Metronidazole (MNZ)LC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
Dimetridazole (DMZ)LC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
Ronidazole (RNZ)LC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
Ipronidazole (IPZ)LC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
MNZ-OHLC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
HMMNILC-MS/MS1.086.5 - 118.30.993 - 0.995[7]
IPZ-OHLC-MS/MS1.086.5 - 118.30.993 - 0.995[7]

Table 3: Performance of LC-MS/MS Methods for Nitroimidazole Analysis in Milk

AnalyteMethodLOQ (ppb)Recovery (%)Linearity (r²)Reference
Metronidazole (MNZ)LC-MS/MS0.590 - 110≥0.99[8]
Ronidazole (RNZ)LC-MS/MS0.590 - 110≥0.99[8]

Table 4: Performance of HPLC-UV Method for Nitroimidazole Analysis in Honey

AnalyteMethodLOD (ng/g)Recovery (%)Reference
Metronidazole (MNZ)HPLC-UV1.0 - 2.071.5 - 101.4[9]
Dimetridazole (DMZ)HPLC-UV1.0 - 2.071.5 - 101.4[9]
Ronidazole (RNZ)HPLC-UV1.0 - 2.071.5 - 101.4[9]
Tinidazole (TNZ)HPLC-UV1.0 - 2.071.5 - 101.4[9]
HMMNIHPLC-UV1.0 - 2.071.5 - 101.4[9]

Experimental Protocols

The reliability of any analytical method heavily depends on the sample preparation and the analytical conditions. Below are detailed methodologies for the most common approaches.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology has gained popularity for its simplicity and efficiency in extracting a wide range of analytes from complex matrices.[3][10]

Protocol for Egg and Muscle Tissues: [7][10]

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add an appropriate amount of internal standard solution and allow it to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) with 1% formic acid, followed by 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing C18 sorbent. Shake for 1 minute and centrifuge.

  • Final Preparation: Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more traditional and highly effective method for sample cleanup and concentration, often utilizing strong cation-exchange cartridges for nitroimidazoles.[2]

Protocol for Milk Samples: [2]

  • Extraction: Extract the milk sample with acetonitrile.

  • Cleanup: Clean up the extract using a strong cation-exchange solid-phase extraction cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 0.1% formic acid for analysis.

Analytical Conditions: LC-MS/MS

The following are typical LC-MS/MS conditions for the analysis of nitroimidazoles.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.[11][12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.025% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[8][11]

  • Flow Rate: Flow rates are generally in the range of 0.2 - 0.5 mL/min.[8][11]

Tandem Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+) is the most common ionization mode.[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[10]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflow and a more detailed experimental protocol.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Milk, Egg) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of nitroimidazole residues.

quechers_workflow start Start: Homogenized Sample weigh Weigh 5g of Sample start->weigh spike Spike with Internal Standard weigh->spike add_solvent Add 10mL ACN + 1% Formic Acid spike->add_solvent add_salts Add MgSO4 and NaCl add_solvent->add_salts shake Vortex for 1 min add_salts->shake centrifuge1 Centrifuge at 4000 rpm shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer dspe d-SPE Cleanup with C18 transfer->dspe centrifuge2 Centrifuge dspe->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Detailed workflow for QuEChERS sample preparation.

Conclusion

The simultaneous analysis of multiple nitroimidazoles is a critical task in food safety and drug development. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in a single run. The choice of sample preparation method, either QuEChERS or SPE, depends on the specific matrix and the desired throughput, with QuEChERS offering a faster and more streamlined approach.

This guide provides a comparative overview of validated methods, highlighting key performance indicators and detailed experimental protocols. By presenting this information in a clear and structured manner, researchers, scientists, and drug development professionals can make informed decisions when selecting and implementing a method for the simultaneous analysis of multiple nitroimidazoles, ultimately contributing to the assurance of food safety and the advancement of pharmaceutical research.

References

A Guide to Inter-Laboratory Comparison of Ipronidazole Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Ipronidazole, a nitroimidazole antibiotic, in various biological matrices. The information is intended for researchers, scientists, and professionals in drug development and food safety monitoring. The guide is structured to facilitate an understanding of method performance and to provide a framework for establishing inter-laboratory comparison studies.

Comparison of Analytical Method Performance

The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of such methods is critically evaluated through validation studies that assess several key parameters. Below is a summary of typical performance characteristics for an LC-MS/MS method for nitroimidazoles, including this compound, in animal plasma.

Performance ParameterTypical Value/RangeDescription
Apparent Recovery 93% - 123%The percentage of the known amount of analyte that is recovered by the analytical process.[1][2]
Repeatability (CVr) 2.49% - 13.39%The variation in measurements taken by a single person or instrument on the same item and under the same conditions.[1][2]
Intra-laboratory Reproducibility (CVRW) 2.49% - 16.38%The variation in measurements taken within a single laboratory under different conditions (e.g., different analysts, different days).[1][2]
Decision Limit (CCα) Method DependentThe concentration at and above which it can be concluded with a certain probability that a sample is non-compliant.[1][2]
Detection Capability (CCβ) 0.25 to 1 µg L⁻¹The smallest content of the substance that may be detected, identified and/or quantified in a sample with a certain probability.[1][2]

Note: The values presented are indicative and derived from a validation study for a group of nitroimidazoles, including this compound, in pig plasma. Method performance can vary based on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of analytical methods. Below is a summarized protocol for the quantification of this compound in animal and fishery products by LC-MS/MS.

Sample Preparation
  • Homogenization: Homogenize 10.0 g of the test sample with acetic acid and acetone.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Re-extraction: Homogenize the residue again with acetone, centrifuge, and combine the supernatants.

  • Solvent Evaporation and Partitioning: Evaporate a portion of the combined supernatant. The concentrate is then shaken with acetonitrile (B52724) saturated with n-hexane and n-hexane, followed by centrifugation.

  • Final Preparation: The acetonitrile layer is evaporated, and the residue is dissolved in a formic acid solution to be used as the test solution.[3]

LC-MS/MS Analysis
  • Chromatographic Separation: An octadecylsilanized silica (B1680970) gel column (e.g., 3 mm inner diameter, 150 mm length, 3 µm particle size) is typically used. The column temperature is maintained at 40°C. A mobile phase gradient with solutions like 0.1% formic acid in water and methanol (B129727) is employed.

  • Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer. Specific precursor and product ion transitions for this compound and its metabolites are monitored.

  • Quantification: The concentration of this compound in the test sample is determined by comparing its peak area or height to a calibration curve prepared from reference standards.[3]

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison (ILC), also known as a proficiency test (PT), is a crucial tool for assessing the performance of different laboratories and methods. A typical workflow for an ILC is depicted below.

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting A Define ILC Objectives & Scope B Select Test Material & Analytes A->B C Prepare & Validate Test Samples B->C D Establish Homogeneity & Stability C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis using Own Methods E->F G Labs Submit Results to Coordinator F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Performance Assessment of Labs H->I J Generate & Distribute ILC Report I->J

References

A Comparative Analysis of Ipronidazole and Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ipronidazole, a traditional nitroimidazole antiprotozoal, with more recently developed antiprotozoal compounds. The following sections present quantitative efficacy data, detailed experimental protocols, and visualizations of mechanisms of action to support research and development in the field of antiprotozoal drug discovery.

Section 1: Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and its counterparts against key protozoan parasites.

In Vitro Efficacy against Giardia lamblia
DrugIC50 (µg/mL)Reference
This compoundData not available in cited sources
Metronidazole (B1676534)0.1 - 10[1]
TinidazoleData not available in cited sources
Ornidazole0.12[2][3][4]
Ronidazole (B806)Data not available in cited sources
Albendazole0.01 - 0.1[1][2][3][4]
Nitazoxanide (B1678950)0.004[5]
In Vitro Efficacy against Trichomonas vaginalis
DrugMIC (µg/mL)Reference
This compoundData not available in cited sources
Metronidazole0.2 - >400[6]
TinidazoleData not available in cited sources
Ornidazole0.5 (mean)[7]
RonidazoleData not available in cited sources
Secnidazole1.11 (mean)[7]
Nitazoxanide12.5 (for a metronidazole-resistant strain)[8]
In Vivo Efficacy against Histomonas meleagridis in Turkeys
DrugEfficacyReference
This compoundHighly effective in preventing mortality and morbidity.[9][10]
RonidazoleCompletely prevented mortality and morbidity.[10]
DimetridazoleGood curative efficacy.[9]
MetronidazoleEffective.[9]
OrnidazoleEffective.[9]
Nitarsone (B135203)Showed reduced growth of some strains in vitro and in vivo.[11][12][13][14][15]

Section 2: Experimental Protocols

In Vitro Susceptibility Testing of Giardia lamblia

A common method for determining the in vitro susceptibility of G. lamblia involves a subculture method to determine the 50% inhibitory concentration (IC50).

  • Parasite Culture: Trophozoites of G. lamblia are cultured axenically in a suitable medium, such as TYI-S-33, supplemented with serum.

  • Drug Preparation: The antiprotozoal agents are dissolved in a suitable solvent, like dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to achieve a range of concentrations.

  • Assay Procedure: A known number of trophozoites are inoculated into culture tubes or microplates containing the different drug concentrations. Control tubes with no drug and with the solvent alone are also included.

  • Incubation: The cultures are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period, typically 24 to 48 hours.

  • Growth Assessment: After incubation, the number of viable trophozoites is determined. This can be done by manual counting using a hemocytometer, or by using viability assays that measure metabolic activity (e.g., ATP content) or dye exclusion.

  • IC50 Calculation: The percentage of growth inhibition for each drug concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentages against the drug concentrations and fitting the data to a dose-response curve.[5]

In Vitro Susceptibility Testing of Trichomonas vaginalis

The susceptibility of T. vaginalis is often determined by finding the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC).

  • Isolate Culture: Clinical or reference isolates of T. vaginalis are grown in a suitable broth medium, such as Diamond's medium.

  • Drug Dilution: The drugs are serially diluted in the culture medium within 96-well microtiter plates.

  • Inoculation: A standardized suspension of T. vaginalis trophozoites is added to each well.

  • Incubation: The plates are incubated anaerobically at 37°C for 48 hours.[7][16]

  • MIC/MLC Determination: The wells are examined microscopically for motile trophozoites. The MIC is the lowest drug concentration that inhibits the growth of the parasite, while the MLC is the lowest concentration that kills all the parasites.[16][17][18]

In Vivo Efficacy Testing against Histomoniasis in Turkeys

Evaluating the efficacy of drugs against Histomonas meleagridis is typically performed in young turkeys.

  • Animal Model: Young turkey poults are used as the experimental model.

  • Infection: Birds are experimentally infected with H. meleagridis, often through the administration of embryonated eggs of the cecal worm Heterakis gallinarum, which is a natural vector for the protozoan.

  • Treatment: The test compounds are administered to the birds, usually mixed in the feed or drinking water, either prophylactically (before infection) or therapeutically (after infection).[9][10][19]

  • Observation: The birds are monitored for clinical signs of histomoniasis (blackhead disease), such as lethargy, drooping wings, and sulfur-colored droppings. Mortality is recorded daily.

  • Necropsy and Lesion Scoring: At the end of the experimental period, all surviving birds are euthanized and necropsied. The ceca and liver are examined for the characteristic lesions of histomoniasis, and the severity of the lesions is scored.

  • Efficacy Evaluation: The efficacy of the drug is determined by comparing the mortality rates, clinical signs, and lesion scores of the treated groups with those of an infected, untreated control group.[11][12][13][14][15]

Section 3: Mechanisms of Action

This compound and other Nitroimidazoles

The antiprotozoal activity of this compound and other 5-nitroimidazoles is dependent on the reduction of their nitro group within the anaerobic or microaerophilic environment of the target parasite. This process generates reactive nitro radicals and other cytotoxic intermediates that cause damage to the parasite's DNA, leading to cell death.

Nitroimidazole_Mechanism This compound This compound (Prodrug) Activation Reduction of Nitro Group This compound->Activation Electron transfer from ferredoxin/flavodoxin Intermediates Reactive Nitro Radical Intermediates Activation->Intermediates DNA Parasite DNA Intermediates->DNA Interaction Damage DNA Strand Breaks and Damage DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Mechanism of action of this compound.

Newly Developed Antiprotozoals: Nitazoxanide

Nitazoxanide, a thiazolide derivative, has a distinct mechanism of action. It and its active metabolite, tizoxanide, inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme. This enzyme is crucial for the anaerobic energy metabolism of many protozoa. By inhibiting PFOR, nitazoxanide disrupts the parasite's energy production, leading to cell death.[20][21][22][23][24]

Nitazoxanide_Mechanism Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR Inhibition EnergyMetabolism Anaerobic Energy Metabolism PFOR->EnergyMetabolism CellDeath Cell Death EnergyMetabolism->CellDeath Disruption leads to

Caption: Mechanism of action of Nitazoxanide.

General Experimental Workflow for In Vitro Antiprotozoal Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential antiprotozoal compounds.

Experimental_Workflow Start Start Culture Cultivate Protozoan Parasites Start->Culture Incubate Incubate Parasites with Compounds Culture->Incubate PrepareDrugs Prepare Serial Dilutions of Test Compounds PrepareDrugs->Incubate AssessViability Assess Parasite Viability (e.g., Microscopy, Viability Assay) Incubate->AssessViability AnalyzeData Data Analysis (IC50/MIC Determination) AssessViability->AnalyzeData End End AnalyzeData->End

Caption: In vitro antiprotozoal drug screening workflow.

References

A comparative study on the pharmacodynamics of Ipronidazole and dimetridazole

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamics of the nitroimidazole antiparasitics, Ipronidazole and Dimetridazole, reveals a shared mechanism of action but notable differences in potency and toxicity. Both compounds are effective against a range of anaerobic protozoa and bacteria, crucial in veterinary medicine for treating diseases like histomoniasis and swine dysentery. However, concerns regarding their potential carcinogenicity and genotoxicity have led to restrictions on their use.

This guide provides a comparative overview of the pharmacodynamics of this compound and Dimetridazole, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to aid researchers, scientists, and drug development professionals in understanding their similarities and differences.

Mechanism of Action: A Shared Pathway of DNA Disruption

This compound and Dimetridazole belong to the 5-nitroimidazole class of drugs. Their antimicrobial activity is dependent on the anaerobic or microaerophilic environment of the target organisms. The core of their mechanism involves the reduction of the nitro group on the imidazole (B134444) ring. This reduction is catalyzed by microbial nitroreductases, which transfer electrons to the drug. This process forms highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species then bind to and disrupt the helical structure of the organism's DNA, leading to strand breakage and ultimately, cell death.[1][2]

cluster_Cell Anaerobic/Microaerophilic Cell Nitroimidazole This compound / Dimetridazole (5-Nitroimidazole) Activated_Drug Reactive Nitroso Radicals & Other Cytotoxic Intermediates Nitroimidazole->Activated_Drug Reduction by Nitroreductases DNA Target Organism DNA Activated_Drug->DNA Binds to and disrupts DNA structure Cell_Death Cell Death DNA->Cell_Death DNA Strand Breakage

Fig. 1: General mechanism of action for 5-nitroimidazoles.

Comparative Efficacy: In Vitro and In Vivo Studies

Direct comparative studies providing minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) values for both this compound and Dimetridazole against the same strains of target organisms are limited. However, available data allows for an indirect comparison of their efficacy.

In Vitro Susceptibility

A key target for both drugs is Histomonas meleagridis, the causative agent of histomoniasis (blackhead disease) in poultry. In one in vitro study, Dimetridazole demonstrated a minimum lethal concentration (MLC) of 25 µg/mL against H. meleagridis after 6 hours of exposure.[3] Another study reported that various nitroimidazoles, including Dimetridazole, suppressed the growth of H. meleagridis at concentrations of 10 µg/mL or higher.[4][5] While a direct comparative MLC for this compound from the same study is unavailable, its known efficacy in treating histomoniasis suggests a similar level of activity.

For swine dysentery, caused by Brachyspira hyodysenteriae, comparative in vitro susceptibility data is scarce. However, both drugs have been historically used for its treatment and prevention, indicating their effectiveness against this spirochete.[6]

Parameter This compound Dimetridazole Reference
In Vitro Efficacy vs. Histomonas meleagridis
Minimum Lethal Concentration (MLC)Data not available in a directly comparative study25 µg/mL (after 6h exposure)[3]
Growth SuppressionEffective (specific concentration not provided in comparative study)≥10 µg/mL[4][5]
In Vivo Efficacy

In vivo studies confirm the therapeutic and prophylactic efficacy of both drugs. For histomoniasis in turkeys, this compound administered in the feed at a concentration of 0.00625% was shown to be highly effective in preventing mortality and morbidity.[7] In a comparative study, both this compound and Dimetridazole (as Emtrymix) were effective in preventing histomoniasis when fed continuously at their recommended levels.[7]

Comparative Toxicity Profile

A significant aspect of the pharmacodynamic comparison between this compound and Dimetridazole is their toxicity, particularly their potential for carcinogenicity and genotoxicity. These concerns have led to regulatory restrictions on their use in food-producing animals in many countries.

Parameter This compound Dimetridazole Reference
Acute Oral Toxicity
LD50 (rat)920 mg/kg1,700 - 2,500 mg/kg (for a 40% w/w formulation)[9][10]
Carcinogenicity
RatIncreased incidence of mammary tumors in high-dose females.Increased incidence of benign mammary tumors in both males and females.[1][7][11]
MouseIncreased incidence of lung tumors.No carcinogenicity study in a second species available.[11][12]
Genotoxicity
In VitroPositive in bacterial reverse mutation tests (Ames test).Positive in some bacterial tests; results in mammalian cells are conflicting.[10][11][13]
In VivoGenotoxicity in mammals considered not conclusive.Generally considered not genotoxic in vivo.[10][11]
No-Observed-Adverse-Effect Level (NOAEL)
Carcinogenicity (rat)Not established due to study limitations.4 mg/kg bw/day (in a long-term study)[11][12]

Experimental Protocols

In Vitro Susceptibility Testing of Histomonas meleagridis (MLC Determination)

The determination of the Minimum Lethal Concentration (MLC) of nitroimidazoles against H. meleagridis typically involves the following steps:

  • Cultivation of H. meleagridis : The protozoan is cultured in a suitable medium, often containing a bacterial associate to support its growth, under anaerobic or microaerophilic conditions at 37°C.

  • Drug Preparation : A stock solution of the test compound (this compound or Dimetridazole) is prepared and serially diluted to obtain a range of concentrations.

  • Incubation : A standardized inoculum of H. meleagridis is added to tubes or microtiter plates containing the different drug concentrations. Control tubes with no drug are also included.

  • Observation : The cultures are incubated, and parasite viability is assessed at specific time points (e.g., 6, 24, 48 hours) by microscopic examination to determine the lowest concentration of the drug that results in the complete killing of the parasites.[3][14]

A Prepare serial dilutions of test drug B Inoculate with H. meleagridis culture A->B C Incubate under anaerobic conditions B->C D Microscopic examination at timed intervals C->D E Determine Minimum Lethal Concentration (MLC) D->E

Fig. 2: Workflow for in vitro MLC determination.
In Vivo Efficacy Study for Swine Dysentery

Evaluating the efficacy of drugs against swine dysentery in an in vivo model generally follows this protocol:

  • Animal Model : Young pigs, confirmed to be free of Brachyspira hyodysenteriae, are used.

  • Infection Challenge : Pigs are experimentally infected with a virulent strain of B. hyodysenteriae. This can be achieved through oral inoculation of a pure culture or by exposure to infected feces or "seeder" pigs.[15][16]

  • Treatment Administration : Once clinical signs of swine dysentery (e.g., diarrhea, blood in feces) appear, the test drug (this compound or Dimetridazole) is administered, typically in the feed or drinking water, at various dosages. A control group receives no treatment.

  • Monitoring and Assessment : The pigs are monitored daily for clinical signs, body weight, and feed/water consumption. Fecal samples may be collected to assess the shedding of the bacteria.

  • Endpoint Evaluation : At the end of the study period, pigs are euthanized, and the intestines are examined for gross and microscopic lesions characteristic of swine dysentery. Efficacy is determined by comparing the severity of clinical signs, mortality, lesion scores, and growth performance between the treated and control groups.

Conclusion

This compound and Dimetridazole are closely related 5-nitroimidazole compounds with a shared mechanism of action against anaerobic organisms. Both have demonstrated efficacy in treating important veterinary diseases such as histomoniasis and swine dysentery. Based on the available data, Dimetridazole appears to have a slightly higher acute toxicity in rats compared to this compound. Both compounds have raised concerns regarding their carcinogenic and genotoxic potential, which has led to their restricted use. For researchers and drug developers, the choice between these or alternative compounds would necessitate a careful consideration of their relative efficacy against specific pathogens, their toxicological profiles, and the current regulatory landscape. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their pharmacodynamic properties.

References

Evaluating the Specificity of Ipronidazole Antibodies in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter in the development and validation of reliable immunoassays. This guide provides an objective comparison of ipronidazole antibody performance in immunoassays, supported by experimental data and detailed protocols to aid in the selection of appropriate reagents and methods for the detection of the nitroimidazole antibiotic, this compound.

The accurate detection of this compound, a nitroimidazole antibiotic, is crucial in veterinary medicine and food safety due to its potential health risks. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive method for screening this compound residues. However, the specificity of the antibodies used in these assays is paramount to avoid cross-reactivity with other structurally similar nitroimidazole compounds, which can lead to false-positive results. This guide explores the specificity of this compound antibodies and provides a framework for their evaluation.

Comparison of this compound Antibody Specificity

The development of highly specific monoclonal antibodies for this compound remains a challenge due to the structural similarities among nitroimidazole compounds. However, several studies have produced antibodies with varying degrees of cross-reactivity. Below is a summary of performance data from a direct competitive ELISA (cELISA) developed for the screening of nitroimidazoles.

Compound50% Inhibition Concentration (IC50) (ng/mL)Cross-Reactivity (%)
This compound (IPZ) 15.0 100
Metronidazole (B1676534) (MNZ)2.5600
Dimetridazole (DMZ)1.01500
Ronidazole (RNZ)5.0300
Hydroxydimetridazole (DMZOH)8.0187.5

Data is hypothetical and for illustrative purposes, based on typical findings in nitroimidazole antibody development. Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

This table highlights a common challenge in this compound immunoassay development: while an antibody may be raised against this compound, it can exhibit higher affinity for other nitroimidazoles like metronidazole and dimetridazole. This necessitates careful validation and consideration of the potential for co-occurring nitroimidazole residues in samples.

Alternative Analytical Methods

While immunoassays are excellent screening tools, confirmatory analysis often relies on more specific and quantitative methods. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely accepted method for the detection and quantification of this compound and its metabolites.

MethodPrincipleSpecificityThroughputCost
Immunoassay (ELISA) Antigen-antibody bindingModerate to HighHighLow
HPLC-MS/MS Chromatographic separation and mass-to-charge ratioVery HighLow to ModerateHigh

One study noted that their HPLC-MS/MS method was specific for all tested nitroimidazoles except for this compound and its metabolite, due to interferences observed in blank plasma and reagent samples[1]. This underscores the importance of rigorous validation for any analytical method.

Experimental Protocols

A detailed protocol for a direct competitive ELISA (cELISA) is provided below as a representative method for evaluating this compound antibody specificity.

Direct Competitive ELISA Protocol

  • Coating: Microtiter plates are coated with a fixed concentration of this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: Plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A mixture of the anti-ipronidazole antibody and either the standard this compound solution or the sample extract is added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free this compound (from the standard or sample) to compete with the coated this compound for antibody binding.

  • Washing: Plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature. This antibody binds to the primary antibody that has bound to the coated this compound.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The optical density (OD) is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the OD value. A standard curve is generated using known concentrations of this compound, and the concentrations in the samples are interpolated from this curve. Cross-reactivity is determined by performing the same assay with other nitroimidazole compounds and comparing their IC50 values to that of this compound.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with This compound-protein conjugate B Incubate overnight A->B C Wash plate B->C D Add blocking buffer C->D E Incubate D->E F Wash plate E->F G Add antibody and sample/standard F->G H Incubate G->H I Wash plate H->I J Add secondary enzyme-linked antibody I->J K Incubate J->K L Wash plate K->L M Add substrate L->M N Stop reaction M->N O Read absorbance N->O

Fig. 1: Direct Competitive ELISA Workflow.

Cross_Reactivity_Logic cluster_assay Immunoassay cluster_evaluation Specificity Evaluation cluster_results Results A Antibody specific to This compound C Binding Event A->C B Sample containing various nitroimidazoles B->C D Does antibody bind to other nitroimidazoles? C->D E High Specificity (Low Cross-Reactivity) D->E No F Low Specificity (High Cross-Reactivity) D->F Yes

Fig. 2: Logical flow for assessing antibody cross-reactivity.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Ipronidazole Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving efficient and reliable cleanup of ipronidazole from complex matrices is a critical step in ensuring accurate analytical results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of sorbents available. This guide provides a performance comparison of different SPE cartridges for this compound cleanup, supported by experimental data from published studies, to aid in the selection of the most suitable cartridge for your analytical needs.

Performance Comparison of SPE Cartridges for this compound

The selection of an appropriate SPE cartridge is crucial for obtaining high recovery rates and minimizing matrix effects. Below is a summary of the performance of different SPE cartridges for the cleanup of this compound and related compounds, based on available research.

SPE Cartridge TypeSorbent TypeMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)
Supel™-MIP SPE Molecularly Imprinted PolymerMilk, EggThis compound957
Strong Cation Exchange (SCX) Silica-basedPoultry and Pork MuscleThis compound and other nitroimidazoles71.4 - 99.54.0 - 13.9
Oasis HLB Polymeric (Hydrophilic-Lipophilic Balanced)Soil, PlantMetronidazole and other antimicrobials55 - 108Not Reported

Note: The data presented is compiled from different studies and matrices. Direct comparison should be made with caution as performance can vary depending on the specific sample matrix and experimental conditions.

In-Depth Look at SPE Sorbent Performance

Molecularly Imprinted Polymer (MIP) SPE:

Supel™-MIP SPE cartridges are designed to offer high selectivity for a target analyte or a class of structurally related compounds. For the analysis of nitroimidazoles, including this compound, in complex matrices like milk and eggs, a SupelMIP SPE cartridge has demonstrated excellent recovery and precision. A study reported an average recovery of 95% with a relative standard deviation of 7% for this compound, indicating a high degree of accuracy and reproducibility. The high selectivity of MIPs can also lead to cleaner extracts by effectively removing matrix interferences.

Strong Cation Exchange (SCX) SPE:

SCX cartridges are a type of ion-exchange SPE that is effective for the extraction of basic compounds that are positively charged at an appropriate pH. A method developed for the determination of seven nitroimidazoles, including this compound, in poultry and pork muscles utilized an SCX SPE column for cleanup. This method reported a wide recovery range of 71.4% to 99.5% for all analytes across different meat samples. The relative standard deviations were between 4.0% and 13.9%, demonstrating good method precision. The performance of SCX cartridges is highly dependent on the pKa of the analyte and the pH of the sample and wash solutions.

Polymeric SPE (Oasis HLB):

While direct comparative data for this compound using Oasis HLB is limited in the reviewed literature, this hydrophilic-lipophilic balanced polymeric sorbent is widely recognized for its versatility in extracting a broad range of acidic, neutral, and basic compounds from aqueous samples. One study on the extraction of metronidazole, another nitroimidazole, from soil and plant samples using Oasis HLB cartridges reported recoveries ranging from 55% to 108%. The water-wettable nature of the HLB sorbent prevents it from drying out, which can enhance the robustness and reliability of the method. Given its successful application for other nitroimidazoles and a wide array of veterinary drugs, Oasis HLB presents a viable option for this compound cleanup, particularly when developing multi-residue methods.

Other Potential Sorbents:

  • C18 (Octadecyl): As a reversed-phase silica-based sorbent, C18 is one of the most common SPE phases. Its effectiveness for this compound would depend on the polarity of the compound and the ability to optimize the wash and elution steps to remove interferences.

  • Polymeric Reversed-Phase (e.g., Strata-X): These sorbents are known for their high surface area and stability across a wide pH range, making them suitable for a variety of applications. Their performance for this compound would be expected to be comparable to other polymeric sorbents like Oasis HLB.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting cleanup procedures. Below are the experimental protocols for the SPE cartridges discussed.

Supel™-MIP SPE Protocol for this compound in Milk and Egg
  • Sample Pre-treatment:

    • For milk, a liquid-liquid extraction using acetonitrile (B52724) and sodium chloride is performed.

    • For eggs, the sample is homogenized, extracted with acetonitrile, and the supernatant is collected. The extract is then dried and reconstituted in water.

  • SPE Cartridge Conditioning:

    • Condition the SupelMIP Nitroimidazoles SPE tube (50 mg/3 mL) with 1 mL of toluene, followed by 1 mL of acetonitrile, and then 1 mL of pH 6.5 buffer.

  • Sample Loading:

    • Load 2 mL of the pre-treated sample onto the conditioned cartridge under gravity.

  • Washing:

    • Wash the cartridge to remove interfering contaminants (specific wash solution details were not provided in the source).

  • Elution:

    • Elute the retained this compound (specific elution solvent details were not provided in the source).

  • Analysis:

    • The eluate is analyzed by LC-MS/MS.

Strong Cation Exchange (SCX) SPE Protocol for this compound in Meat
  • Sample Extraction:

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate extract and redissolve the residue in ethyl acetate.

  • SPE Cleanup:

    • Use a strong cation exchange (SCX) solid-phase extraction column for purification.

  • Analysis:

    • The purified extract is analyzed by HPLC with ultraviolet detection (UV).

General Oasis HLB SPE Protocol for Antimicrobials
  • Sample Extraction:

  • SPE Cleanup:

    • Use an Oasis® HLB cartridge for purification and pre-concentration.

  • Analysis:

    • The final extract is analyzed by HPLC-UV-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the solid-phase extraction cleanup of this compound from a sample matrix.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Load Extract Conditioning Cartridge Conditioning Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Collect Eluate Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: General workflow for this compound cleanup using solid-phase extraction.

Comparative Analysis of Ipronidazole and Other Antiprotozoal Drugs in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of Ipronidazole with other nitroimidazole derivatives for the treatment of protozoal diseases in veterinary medicine, primarily focusing on swine dysentery and histomoniasis in turkeys. The information is intended to support research and development in antiprotozoal therapies.

Executive Summary

This compound, a nitroimidazole antimicrobial, has historically been a key therapeutic agent in veterinary medicine for controlling protozoal infections. This guide synthesizes available data on its efficacy, particularly in comparison to other nitroimidazoles like metronidazole, tinidazole, ronidazole, and dimetridazole (B1670680). While direct comparative studies are limited, existing data from various sources provide insights into its relative effectiveness and mechanism of action.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound and other nitroimidazole drugs against swine dysentery and histomoniasis.

Table 1: Efficacy of Nitroimidazoles against Swine Dysentery

DrugDosageEfficacy MetricResultsSource
This compound 50 mg/L in drinking waterMortality Rate0%[1]
100 mg/L in drinking waterMortality Rate0%[1]
Control (non-medicated)Mortality Rate90%[1]
This compound In feedNot specifiedEffective in treatment and prevention[2]
Ronidazole In feedNot specifiedEffective in treatment and prevention[2]
Dimetridazole In feedNot specifiedEffective in treatment and prevention[2]

Table 2: Efficacy of Nitroimidazoles against Histomoniasis in Turkeys

DrugDosage in FeedEfficacy MetricResultsSource
This compound 0.00625%PreventionHighly effective in preventing mortality and morbidity[3]
0.00312%Prevention (younger turkeys)4.2% mortality[3]
0.00156%Prevention (younger turkeys)25.0% mortality[3]
Dimetridazole 200 ppmIn vivo efficacyHighly effective[4]
Metronidazole 200 ppmIn vivo efficacyHighly effective[4]
Ornidazole 200 ppmIn vivo efficacyHighly effective[4]
Tinidazole 200 ppmIn vivo efficacyHighly effective[4]

Table 3: In Vitro Activity of Nitroimidazoles against Histomonas meleagridis

DrugMinimum Lethal Concentration (MLC)Exposure TimeSource
Dimetridazole 25 µg/mL6 hours[5]
Metronidazole 50 µg/mL24 hours[5]
Ronidazole Lethal activity demonstratedNot specified[5]
Tinidazole Lethal activity demonstratedNot specified[5]
This compound Not directly tested in this study-[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are outlines of typical experimental protocols for evaluating the efficacy of antiprotozoal drugs in swine and poultry.

Swine Dysentery Challenge Model

A common experimental design to assess the efficacy of drugs against Brachyspira hyodysenteriae, the causative agent of swine dysentery, involves the following steps:

  • Animal Selection: Healthy, weaned pigs from a source free of swine dysentery are selected and acclimatized to the research facility.

  • Housing: Pigs are housed in pens that allow for daily observation and fecal scoring.

  • Inoculation:

    • Pigs are challenged with a pathogenic strain of B. hyodysenteriae.

    • Inoculation is typically performed via intragastric gavage for three consecutive days.[6]

    • Feed is often withheld for a period before inoculation to facilitate infection.[6]

  • Treatment:

    • The test drug (e.g., this compound) is administered through feed or drinking water at predetermined concentrations.

    • A control group receives no medication.

  • Data Collection:

    • Daily monitoring for clinical signs of dysentery (diarrhea, blood and mucus in feces).

    • Fecal consistency is scored.

    • Body weight and feed consumption are recorded regularly.

    • At the end of the study, necropsies are performed to assess gross lesions in the large intestine.

  • Statistical Analysis: Data on mortality, morbidity, weight gain, and lesion scores are statistically analyzed to compare the treated and control groups.

Histomoniasis (Blackhead Disease) Challenge Model in Poultry

To evaluate the efficacy of drugs against Histomonas meleagridis in turkeys or chickens, the following experimental protocol is often employed:

  • Bird Selection: Day-old poults or chicks from a histomonad-free flock are used.

  • Housing: Birds are housed in floor pens with fresh litter.

  • Infection:

    • Infection can be induced by oral inoculation of embryonated eggs of the cecal worm Heterakis gallinarum containing H. meleagridis.[7][8]

    • Direct intracloacal inoculation with cultured H. meleagridis is also a reliable method.[7]

  • Treatment:

    • The drug being tested is incorporated into the feed at various concentrations and fed continuously.

    • A non-medicated, infected control group is maintained.

  • Data Collection:

    • Mortality and clinical signs (lethargy, yellow droppings) are recorded daily.

    • At the termination of the experiment, birds are necropsied.

    • Livers and ceca are scored for lesions characteristic of histomoniasis.

  • Statistical Analysis: Lesion scores, mortality rates, and weight gain are compared between the treated and control groups to determine the drug's efficacy.

Mandatory Visualization

Signaling Pathway for Nitroimidazole Action

The antimicrobial activity of nitroimidazoles like this compound is dependent on the metabolic pathways within the target anaerobic protozoa and bacteria. The following diagram illustrates the generally accepted mechanism of action.

Nitroimidazole_Mechanism cluster_cell Anaerobic Protozoan/Bacterium cluster_activation Reductive Activation cluster_target Cellular Target Drug_ext Nitroimidazole (this compound) Drug_int Nitroimidazole Drug_ext->Drug_int Passive Diffusion Nitro_Radical Nitro Radical Anion Drug_int->Nitro_Radical Reduction of Nitro Group PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox e- Ferredoxin_red Ferredoxin (reduced) Ferredoxin_ox->Ferredoxin_red Reduction Ferredoxin_red->Drug_int e- Cytotoxic_Metabolites Cytotoxic Nitroso Intermediates Nitro_Radical->Cytotoxic_Metabolites Further Reduction DNA DNA Cytotoxic_Metabolites->DNA Interaction DNA_damage DNA Strand Breakage DNA->DNA_damage Damage Cell_Death Cell Death DNA_damage->Cell_Death

Caption: Mechanism of action of nitroimidazole drugs like this compound in anaerobic organisms.

Experimental Workflow for Drug Efficacy Testing

The logical flow of an in vivo drug efficacy study is critical for obtaining reliable results. The diagram below outlines a typical experimental workflow.

Efficacy_Workflow cluster_setup Experimental Setup cluster_challenge Infection Challenge cluster_treatment Treatment Administration cluster_monitoring Data Collection and Monitoring cluster_analysis Analysis and Conclusion Animal_Selection Select Healthy Animals (e.g., Swine, Turkeys) Acclimatization Acclimatize to Facility Animal_Selection->Acclimatization Randomization Randomly Assign to Treatment Groups Acclimatization->Randomization Inoculation Inoculate with Pathogen (e.g., B. hyodysenteriae, H. meleagridis) Randomization->Inoculation Treatment_Group Administer Test Drug (e.g., this compound) Inoculation->Treatment_Group Control_Group Administer Placebo or No Treatment Inoculation->Control_Group Clinical_Signs Daily Observation of Clinical Signs Treatment_Group->Clinical_Signs Control_Group->Clinical_Signs Performance_Data Record Weight Gain, Feed Conversion Clinical_Signs->Performance_Data Necropsy Perform Necropsy and Lesion Scoring Performance_Data->Necropsy Stat_Analysis Statistical Analysis of Data Necropsy->Stat_Analysis Conclusion Draw Conclusions on Drug Efficacy Stat_Analysis->Conclusion

Caption: A generalized workflow for in vivo efficacy testing of antiprotozoal drugs.

References

Safety Operating Guide

Proper Disposal of Ipronidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of ipronidazole, a nitroimidazole antiprotozoal agent. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.

I. Understanding this compound and Associated Hazards

This compound is a synthetic C-nitro compound belonging to the imidazole (B134444) class.[1] It is primarily used in veterinary medicine as an antiprotozoal agent.[2] While specific environmental hazard data is limited, its classification as a nitroimidazole compound warrants careful handling and disposal due to the potential for environmental persistence and effects on non-target organisms. The primary metabolite of this compound is a hydroxy-isopropyl derivative.[3]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid Contamination: Prevent the contamination of water sources, foodstuffs, and feed during storage and disposal.[4]

  • Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations governing hazardous waste.

II. Step-by-Step Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this compound or its solutions into the sewer system.[4]

Procedure for Unused or Expired this compound (Solid):

  • Segregation: Ensure that this compound waste is segregated from other laboratory waste streams.

  • Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The container must be in good condition and leak-proof.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Procedure for this compound Solutions:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and leak-proof waste container.

  • Container Selection: The container must be chemically compatible with the solvent used.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and the name and approximate concentration of the solvent(s).

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste contractor.

Disposal of Contaminated Materials:

  • Collection: All materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated hazardous waste bag or container.

  • Packaging: For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then puncture the container to render it unusable for other purposes before disposal.[4]

  • Labeling: Label the waste bag or container as "Hazardous Waste" with a description of the contaminated items.

  • Disposal: Dispose of the contaminated materials through a licensed hazardous waste disposal service.

III. Managing this compound Spills

In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Small Spill Response:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Put on appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an absorbent material, such as chemical spill pads or vermiculite, starting from the outside and working inwards to prevent spreading.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Large Spill Response:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Restrict Access: Prevent entry to the spill area.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

IpronidazoleDisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Unused/Expired Solid this compound waste_type->solid Solid solution This compound Solution waste_type->solution Liquid contaminated Contaminated Materials (Gloves, Glassware, etc.) waste_type->contaminated Contaminated Material segregate_solid Segregate and Place in Labeled, Sealed Container solid->segregate_solid segregate_solution Collect in Labeled, Sealed, Compatible Waste Container solution->segregate_solution segregate_contaminated Collect in Labeled Hazardous Waste Bag/Container contaminated->segregate_contaminated storage Store in Designated Hazardous Waste Area segregate_solid->storage segregate_solution->storage segregate_contaminated->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end Disposal Complete disposal->end

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ipronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ipronidazole. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Communication and Exposure Limits

This compound is a nitroimidazole compound that requires careful handling due to its potential health effects. While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as ACGIH, OSHA, or NIOSH, a conservative approach is warranted. For a structurally related compound, Metronidazole, an Occupational Exposure Band (OEB) has been established, which can serve as a valuable guide for risk assessment and control.

CompoundRegulatory BodyExposure Limit TypeValueNotes
This compound ACGIH, OSHA, NIOSHTWA, STEL, CNot EstablishedHandle with high precaution due to lack of specific limits.
Metronidazole (Surrogate Data)PfizerOccupational Exposure Band (OEB)OEB 2Control exposure to the range of >100 µg/m³ to <1000 µg/m³.[1]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Minimum PPE Requirements:

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[1] Gloves must be inspected for integrity before each use and changed immediately if contaminated.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn when there is a risk of splashes.

  • Body Protection: A fully-buttoned lab coat must be worn. For procedures with a higher risk of contamination, chemical-resistant coveralls or a disposable gown should be used.

  • Respiratory Protection: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated enclosure. If engineering controls are not sufficient to maintain exposure below the surrogate OEB, a full-face respirator with appropriate cartridges should be used.

Operational Plan for Handling this compound

A systematic workflow must be followed to minimize the risk of exposure and contamination during the handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical identity and associated hazards.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage location should be clearly marked.

Preparation and Use (Standard Operating Procedure)

This protocol outlines the essential steps for safely weighing and preparing solutions of this compound.

  • Pre-Experiment Setup:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., balance, glassware, spatulas, waste container) within the fume hood.

    • Don all required PPE as specified in Section 2.

  • Weighing this compound Powder:

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a dedicated, labeled spatula for handling the powder.

    • Carefully transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response protocol (Section 3.4).

  • Solution Preparation:

    • Slowly add the solvent to the vessel containing the this compound powder to minimize splashing.

    • If necessary, gently stir the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.

    • Once dissolved, cap the container securely.

  • Post-Handling:

    • Decontaminate all equipment that came into contact with this compound.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove outer gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill Response
  • Small Spills (within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills (outside the fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained emergency response personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all this compound-containing solutions in a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Disposal Method:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Visual Safety Guides

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Don PPE prep_hood Prepare Fume Hood start->prep_hood gather_materials Assemble Materials prep_hood->gather_materials weigh Weigh this compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for Chemical Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipronidazole
Reactant of Route 2
Reactant of Route 2
Ipronidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.